1,2,2,6,6-Pentamethylpiperidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,2,6,6-pentamethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2)6-8(12)7-10(3,4)11(9)5/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJUORCGZFHNKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287259 | |
| Record name | 1,2,2,6,6-pentamethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5554-54-1 | |
| Record name | 1,2,2,6,6-pentamethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2,6,6-Pentamethyl-4-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-one from 2,2,6,6-Tetramethylpiperidone
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the primary synthetic routes for the N-methylation of 2,2,6,6-tetramethylpiperidone to produce 1,2,2,6,6-pentamethylpiperidin-4-one, a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS). The document details two principal methodologies: the Eschweiler-Clarke reaction and N-alkylation using dimethyl sulfate. It includes detailed experimental protocols, quantitative data summaries, and reaction pathway visualizations to offer a comprehensive resource for laboratory and industrial applications.
Introduction
2,2,6,6-Tetramethylpiperidone (Triacetonamine) is a versatile chemical intermediate derived from acetone and ammonia.[1][2][3] Its N-methylation to form this compound is a critical step in the production of various high-performance light stabilizers.[4] This conversion can be achieved through several synthetic pathways, each with distinct advantages concerning yield, safety, and industrial scalability. This guide focuses on the two most prominent methods: reductive amination via the Eschweiler-Clarke reaction and direct N-alkylation.
Synthesis Method 1: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines that avoids the formation of quaternary ammonium salts.[5][6] The reaction utilizes excess formic acid and formaldehyde; the formic acid serves as the hydride donor (reducing agent) while formaldehyde provides the methyl group.[5][7][8]
Reaction Mechanism
The synthesis proceeds via a two-step mechanism:
-
Iminium Ion Formation : The secondary amine of the piperidone ring first reacts with formaldehyde to form a 1-hydroxymethyl intermediate.[9] This intermediate is then protonated by formic acid and subsequently loses a water molecule to form an iminium ion.[6][10]
-
Reductive Methylation : A hydride ion is transferred from a formate ion (derived from formic acid) to the iminium ion.[7][10] This reduction yields the N-methylated product, this compound, and releases carbon dioxide, which drives the reaction to completion.[5][11]
A key finding for this specific substrate is that a sequential addition of reagents—first formaldehyde, followed by formic acid—dramatically improves the yield compared to adding a mixture of the two.[9]
Data Presentation: Eschweiler-Clarke Reaction Parameters
The following table summarizes the quantitative data derived from an optimized, two-stage protocol.[9]
| Parameter | Value / Condition | Source |
| Starting Material | 2,2,6,6-Tetramethylpiperidin-4-one (94.5% title) | [9] |
| Reagent 1 | Paraformaldehyde | [9] |
| Reagent 2 | Formic Acid | [9] |
| Solvent | Toluene | [9] |
| Molar Ratio (Substrate:Paraformaldehyde) | 1 : 1.5 | [9] |
| Molar Ratio (Substrate:Formic Acid) | 1 : 1 | [9] |
| Stage 1 Temperature (Formaldehyde Addition) | 90°C | [9] |
| Stage 2 Temperature (Formic Acid Addition) | 100°C | [9] |
| Reaction Time (at 100°C) | 1 hour | [9] |
| Post-Reaction Treatment | Addition of ground Sodium Hydroxide | [9] |
| Product Yield | 88.2% of theory | [9] |
Experimental Protocol: Modified Eschweiler-Clarke Reaction
This protocol is adapted from the procedure described in patent EP0729947A1.[9]
-
Setup : In a reaction vessel equipped with a stirrer and a system for azeotropic distillation, prepare a solution of 300 g (1.83 moles) of 2,2,6,6-tetramethylpiperidin-4-one in 1500 ml of toluene.
-
Formaldehyde Addition : At room temperature and under stirring, add 82.2 g (2.74 moles) of paraformaldehyde to the solution.
-
Heating and Formic Acid Addition : Heat the solution to 90°C. Slowly add 84.2 g (1.83 moles) of formic acid. During this addition, azeotropically distill off the water of reaction.
-
Reaction Completion : After the addition of formic acid is complete, heat the solution to 100°C and maintain this temperature for 1 hour.
-
Work-up : Cool the solution to room temperature. Add 3.65 g (0.09 moles) of ground sodium hydroxide while stirring.
-
Purification : The final product, this compound, is obtained by distilling the resulting solution. The reported yield is 88.2% of the theoretical value.[9]
Visualization: Eschweiler-Clarke Reaction Pathway
Caption: Reaction pathway for the Eschweiler-Clarke N-methylation.
Synthesis Method 2: N-Alkylation with Dimethyl Sulfate
A more direct approach to N-methylation involves the use of a potent alkylating agent, such as dimethyl sulfate. This method is often employed in industrial settings for its high efficiency and yield.
Reaction Principle
This synthesis is a nucleophilic substitution reaction. The nitrogen atom of the secondary amine in 2,2,6,6-tetramethylpiperidone acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate. The presence of a base is required to neutralize the sulfuric acid byproduct and deprotonate the piperidone, enhancing its nucleophilicity.
Data Presentation: N-Alkylation Reaction Parameters
The following data is summarized from patent CN110950794A, which outlines an industrial preparation method.[12]
| Parameter | Value / Condition | Source |
| Starting Material | 2,2,6,6-Tetramethylpiperidone | [12] |
| Methylating Agent | Dimethyl Sulfate | [12] |
| Additive | Alkaline Substance (Base) | [12] |
| Solvent | Not specified, but required | [12] |
| Molar Ratio (Substrate:Dimethyl Sulfate) | 1 : 0.1 - 6 | [12] |
| Mass Ratio (Substrate:Solvent) | 1 : 0.5 - 15 | [12] |
| Reaction Temperature | 30 - 150 °C | [12] |
| Product Yield | > 95% | [12] |
Experimental Protocol: General N-Alkylation
The referenced patent provides a general overview of the process rather than a detailed experimental protocol.[12]
-
Preparation : Charge a suitable reactor with 2,2,6,6-tetramethylpiperidone, a solvent, and an alkaline substance.
-
Reaction : While stirring and maintaining the temperature between 30-150°C, slowly add dimethyl sulfate dropwise.
-
Incubation : After the addition is complete, continue the reaction for a specified period to ensure completion.
-
Work-up and Purification : Upon completion, cool the reaction mixture. The product is isolated through filtration, concentration of the filtrate, and subsequent rectification to yield high-purity this compound.[12]
Note : Dimethyl sulfate is highly toxic and carcinogenic. All handling must be performed with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.
Visualization: N-Alkylation Workflow
Caption: General workflow for N-alkylation using dimethyl sulfate.
References
- 1. 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 2. Human Metabolome Database: Showing metabocard for 2,2,6,6-Tetramethyl-4-piperidinone (HMDB0031179) [hmdb.ca]
- 3. 2,2,6,6-Tetramethyl-4-piperidone | C9H17NO | CID 13220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. EP0729947A1 - Process for the methylation of 2,2,6,6-tetramethylpiperidin-4-one - Google Patents [patents.google.com]
- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 1,2,2,6,6-pentamethyl-4-piperidone from Acetone and Methylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,2,2,6,6-pentamethyl-4-piperidone, a key intermediate in the production of Hindered Amine Light Stabilizers (HALS). The document details the prevalent synthetic route commencing from acetone and methylamine, which is understood to proceed via a tandem Robinson-Mannich type reaction. This guide presents detailed experimental protocols, a summary of quantitative data from various synthetic approaches, and a proposed reaction mechanism. Visual diagrams are provided to elucidate the reaction pathway and experimental workflow, adhering to the specified formatting requirements for clarity and utility in a research and development setting.
Introduction
1,2,2,6,6-pentamethyl-4-piperidone is a crucial building block in the chemical industry, primarily serving as a precursor to various HALS.[1] These stabilizers are of paramount importance in the polymer industry for their ability to protect materials from photodegradation, thereby extending their lifespan and performance.[1] The synthesis of 1,2,2,6,6-pentamethyl-4-piperidone from readily available and cost-effective starting materials like acetone and methylamine is a topic of significant interest for industrial-scale production.[2] This guide focuses on the direct synthesis from these precursors, a process that offers an efficient route to this valuable chemical intermediate. While alternative methods, such as the N-methylation of 2,2,6,6-tetramethyl-4-piperidone exist, the direct approach from acetone and methylamine presents a more atom-economical pathway.[3]
Reaction Mechanism and Signaling Pathway
The synthesis of 1,2,2,6,6-pentamethyl-4-piperidone from acetone and methylamine is believed to proceed through a series of reactions that can be categorized as a Robinson-Mannich type condensation. The overall transformation involves the formation of multiple carbon-carbon and carbon-nitrogen bonds in a one-pot synthesis.
The proposed mechanism initiates with the formation of an enamine from acetone and methylamine. This is followed by a series of Mannich-type reactions where the enamine acts as a nucleophile, attacking the carbonyl group of acetone molecules. Subsequent intramolecular condensation and cyclization lead to the formation of the piperidone ring. The reaction is typically catalyzed by an acid.[2]
Below is a DOT language script for a diagram illustrating the proposed reaction pathway.
Caption: Proposed reaction pathway for the synthesis of 1,2,2,6,6-pentamethyl-4-piperidone.
Experimental Protocols
The following experimental protocols are based on procedures outlined in patent literature, specifically CN107674019B, which details the synthesis from acetone and methylamine using a sulfonic acid functionalized SBA-15 catalyst.[2]
Materials:
-
Acetone
-
Methylamine solution (in water, methanol, or ethanol)
-
Methylamine salt (e.g., methylamine bromide, methylamine nitrate, methylamine chloride)
-
Sulfonic acid functionalized SBA-15 catalyst
-
Quenching agent (e.g., potassium hydroxide, sodium hydroxide, sodium carbonate, sodium bicarbonate)
-
Solvent for purification (if necessary)
General Procedure:
-
Reaction Setup: To a reaction kettle equipped with a stirrer and temperature control, add acetone and the methylamine solution.
-
Catalyst and Salt Addition: Add the methylamine salt and the sulfonic acid functionalized SBA-15 catalyst to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature for a specified duration (see Table 1 for examples).
-
Quenching: After the reaction is complete, add the quenching agent to neutralize the catalyst.
-
Filtration: Filter the mixture to remove the solid catalyst and any precipitated salts. The filtrate contains the crude product.
-
Purification: The crude product can be further purified, for example by distillation, to obtain the pure 1,2,2,6,6-pentamethyl-4-piperidone.
Data Presentation
The following table summarizes the quantitative data from various examples provided in the patent literature for the synthesis of 1,2,2,6,6-pentamethyl-4-piperidone.[2]
| Example | Acetone (mL) | Methylamine Solution | Methylamine Salt (g) | Catalyst (g) | Temperature (°C) | Time (h) | Quenching Agent (g) | Molar Yield (%) |
| 1 | 120 | 10mL (40% in H₂O) + 20mL (20% in THF) | 13.12 (Bromide) | 1.00 | 40 | 4 | 10.00 (KOH) | - |
| 2 | 60 | 30mL (40% in Methanol) | 5.61 (Nitrate) | 2.10 | 60 | 6 | 3.00 (NaOH) + 5.00 (Na₂CO₃) | 71.77 |
| 3 | 65 | 70mL (20% in Ethanol) | 4.10 (Nitrate) | 1.00 | 100 | 5 | 5.00 (KOH) | 73.59 |
| 4 | 100 | 25mL (40% in H₂O) | 14.00 (Chloride) | 1.60 | 50 | 9 | 20.00 (NaHCO₃) | - |
Table 1: Summary of reaction conditions and yields for the synthesis of 1,2,2,6,6-pentamethyl-4-piperidone.
Experimental Workflow
The overall experimental workflow for the synthesis and purification of 1,2,2,6,6-pentamethyl-4-piperidone can be visualized as a series of sequential steps.
The following DOT language script generates a diagram of the experimental workflow.
Caption: General experimental workflow for the synthesis and purification.
Conclusion
The synthesis of 1,2,2,6,6-pentamethyl-4-piperidone from acetone and methylamine represents an efficient and industrially viable route to this important HALS intermediate. This guide has provided a detailed overview of the synthesis, including a plausible reaction mechanism, comprehensive experimental protocols derived from patent literature, and a clear presentation of relevant quantitative data. The provided diagrams of the reaction pathway and experimental workflow serve to visually simplify the complex chemical and procedural information. It is anticipated that this technical guide will be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating further research and process optimization in this area.
References
- 1. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. CN107674017B - Synthesis method of light stabilizer intermediate 1,2,2,6, 6-pentamethyl-4-piperidinol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties of 1,2,2,6,6-Pentamethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1,2,2,6,6-Pentamethylpiperidin-4-one. Furthermore, it explores the broader pharmacological context of the piperidin-4-one scaffold, offering insights relevant to drug discovery and development.
Chemical and Physical Properties
This compound, also known as PMP-one, is a five-methyl substituted derivative of 4-piperidone. Its sterically hindered amine structure is a key feature, influencing its chemical reactivity and potential applications. The physical and chemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 5554-54-1[1] |
| Molecular Formula | C₁₀H₁₉NO[1] |
| Molecular Weight | 169.26 g/mol [1] |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | 230-231 °C[1] |
| Density | 0.949 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.476[1] |
| Flash Point | 91 °C (closed cup)[1] |
| Storage Temperature | -20°C[1] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the N-methylation of its precursor, 2,2,6,6-tetramethyl-4-piperidone. A detailed experimental protocol for this transformation is provided below.
Reaction Scheme:
Caption: N-methylation of 2,2,6,6-tetramethyl-4-piperidone.
Materials:
-
2,2,6,6-tetramethyl-4-piperidone
-
Dimethyl sulfate
-
Sodium hydroxide (or other suitable alkali like potassium carbonate)[2]
-
Ethanol (or other suitable solvent like isopropanol, acetone, or acetonitrile)[2]
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 2,2,6,6-tetramethyl-4-piperidone in a suitable solvent such as ethanol.
-
Add a stoichiometric equivalent of an alkali, for example, sodium hydroxide.
-
Stir the mixture and heat to a gentle reflux.
-
From the dropping funnel, add dimethyl sulfate dropwise to the refluxing mixture over a period of 1-2 hours.[2]
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product can be purified by vacuum distillation to yield pure this compound.[2]
Synthesis of the Precursor: 2,2,6,6-Tetramethyl-4-piperidone
The precursor, 2,2,6,6-tetramethyl-4-piperidone (also known as triacetonamine), can be synthesized from acetone and ammonia in the presence of a catalyst.[3][4]
Reaction Scheme:
Caption: Synthesis of 2,2,6,6-tetramethyl-4-piperidone.
Procedure Outline:
A mixture of acetone and a catalyst, such as calcium chloride, is prepared. Ammonia is then introduced, and the reaction is stirred at a controlled temperature.[4] Upon completion, the product is worked up, which typically involves neutralization, extraction with an organic solvent, and purification by distillation or crystallization.[4]
Purification by Recrystallization
For solid batches of this compound, recrystallization can be employed for purification.
General Protocol:
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.[5][6][7]
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[5]
-
Dry the crystals under vacuum.
Analytical Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |
| Proton | δ (ppm) |
| -CH₃ (N-methyl) | ~2.2-2.4 |
| -CH₂- (piperidine ring) | ~2.3-2.6 |
| -CH₃ (gem-dimethyl) | ~1.0-1.3 |
Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2970-2850 | C-H stretch | Aliphatic |
| ~1715 | C=O stretch | Ketone[4] |
| ~1465 | C-H bend | Methylene/Methyl |
| ~1365 | C-H bend | Methyl |
| ~1250-1000 | C-N stretch | Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 169 | [M]⁺ (Molecular ion) |
| 154 | [M - CH₃]⁺ |
| 112 | [M - C₄H₉]⁺ |
| 83 | [C₅H₉N]⁺ |
| 58 | [C₃H₈N]⁺ |
Note: Fragmentation patterns can be complex and depend on the ionization method used.[8][9][10][11]
Relevance in Drug Development: The Piperidin-4-one Scaffold
While specific signaling pathways involving this compound are not extensively documented, the broader class of piperidin-4-one derivatives has garnered significant interest in medicinal chemistry. These compounds have been reported to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[12][13][14][15][16]
Anticancer Activity and the NF-κB Signaling Pathway
Several studies have highlighted the potential of piperidin-4-one derivatives as anticancer agents.[17] One of the key signaling pathways implicated in cancer development and progression is the Nuclear Factor-kappa B (NF-κB) pathway.[17] Curcuminoids containing the piperidine ring have been shown to target pro-survival mechanisms, including the activation of NF-κB.[17]
The NF-κB signaling pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, a potential target for piperidin-4-one-based therapeutics.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by piperidin-4-one derivatives.
This pathway highlights how external stimuli, such as the inflammatory cytokine TNF-α, can lead to the activation of the IKK complex. This, in turn, results in the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes that promote cancer cell survival and proliferation. Piperidin-4-one derivatives may exert their anticancer effects by inhibiting key components of this pathway, such as the IKK complex.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. The synthetic protocols outlined in this guide provide a framework for its preparation and purification. While its direct biological activity is not extensively studied, the broader class of piperidin-4-ones represents a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Further research into the specific molecular targets and mechanisms of action of this compound and its derivatives is warranted to fully explore their therapeutic potential.
References
- 1. 1,2,2,6,6-Pentamethyl-4-piperidone 97 5554-54-1 [sigmaaldrich.com]
- 2. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scienceready.com.au [scienceready.com.au]
- 10. uni-saarland.de [uni-saarland.de]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]
- 13. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. ijnrd.org [ijnrd.org]
- 17. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
1,2,2,6,6-Pentamethylpiperidin-4-one molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,2,6,6-Pentamethylpiperidin-4-one, a derivative of piperidine, is a key synthetic intermediate with significant applications in the development of Hindered Amine Light Stabilizers (HALS) and as a building block in medicinal chemistry. Its sterically hindered structure imparts unique properties to its derivatives, making it a valuable precursor for a range of specialized chemicals. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characteristics.
Molecular Structure and Formula
The molecular structure of this compound consists of a piperidine ring with a ketone group at the 4-position. The nitrogen atom is methylated, and the carbon atoms at positions 2 and 6 are each substituted with two methyl groups.
-
Molecular Formula: C₁₀H₁₉NO
-
IUPAC Name: this compound
-
CAS Number: 5554-54-1
-
Molecular Weight: 169.26 g/mol
The presence of the five methyl groups, particularly the gem-dimethyl groups adjacent to the nitrogen, creates significant steric hindrance around the amine functionality. This structural feature is crucial for the function of HALS derived from this molecule.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 169.26 g/mol | |
| Boiling Point | 230-231 °C | |
| Density | 0.949 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.476 |
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.40 | s | 4H | -CH₂-C(O)-CH₂- |
| ~2.25 | s | 3H | N-CH₃ |
| ~1.15 | s | 12H | 2,2,6,6-(CH₃)₄ |
-
Interpretation: The ¹H NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. The four protons on the carbon atoms adjacent to the carbonyl group (C3 and C5) are chemically equivalent and should appear as a singlet. The three protons of the N-methyl group will also produce a singlet. The twelve protons of the four methyl groups at the 2 and 6 positions are also equivalent and will give a single, strong singlet.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~210 | C=O (C4) |
| ~55 | -CH₂- (C3, C5) |
| ~50 | C(CH₃)₂ (C2, C6) |
| ~40 | N-CH₃ |
| ~30 | C(CH₃)₂ |
-
Interpretation: The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon in the downfield region. The carbons of the piperidine ring and the methyl groups will appear in the upfield region. The two methylene carbons (C3 and C5) are equivalent, as are the two quaternary carbons (C2 and C6) and the four methyl carbons attached to them. The N-methyl carbon will have a distinct chemical shift.
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2850 | Strong | C-H stretching (alkane) |
| ~1715 | Strong | C=O stretching (ketone) |
| ~1460 | Medium | C-H bending (methylene and methyl) |
| ~1365 | Medium | C-H bending (gem-dimethyl) |
| ~1250 | Medium | C-N stretching |
-
Interpretation: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ketone. The C-H stretching and bending vibrations of the methyl and methylene groups will also be prominent. The C-N stretching vibration is expected to be in the fingerprint region.
Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Possible Fragment |
| 169 | Moderate | [M]⁺ (Molecular Ion) |
| 154 | Strong | [M - CH₃]⁺ |
| 83 | Very Strong | [M - C₄H₉NO]⁺ or [C₅H₉N]⁺ |
| 58 | Strong | [C₃H₈N]⁺ |
-
Interpretation: The mass spectrum is expected to show a molecular ion peak at m/z 169. The most abundant fragment (base peak) is likely to result from the alpha-cleavage of a methyl group, leading to a stable ion at m/z 154. Further fragmentation of the ring can lead to various smaller ions, with the fragment at m/z 83 being particularly stable due to the formation of a resonance-stabilized species.
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is most commonly achieved through the N-methylation of 2,2,6,6-tetramethyl-4-piperidone. The following protocol is based on a procedure described in the patent literature.[1]
Materials:
-
2,2,6,6-Tetramethylpiperidone (155 g)
-
Acetone (300 g)
-
Sodium hydroxide (100 g)
-
Dimethyl sulfate (150 g)
-
500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser
Procedure:
-
To the four-necked flask, add 2,2,6,6-tetramethylpiperidone, acetone, and sodium hydroxide.
-
Begin stirring the mixture and control the temperature at 35 °C.
-
Slowly add dimethyl sulfate to the reaction mixture over a period of 2 hours, maintaining the temperature at 35 °C.
-
After the addition is complete, continue to stir the reaction mixture at 35 °C for an additional 5 hours.
-
Cool the reaction mixture and filter to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
The crude product is then purified by rectification (distillation) to yield the final product, 1,2,2,6,6-pentamethyl-4-piperidone.
Expected Yield: The reported yield for this procedure is approximately 95%.[1]
Mandatory Visualization
The following diagram illustrates the synthesis workflow for this compound.
References
Spectroscopic Analysis of 1,2,2,6,6-Pentamethylpiperidin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 1,2,2,6,6-pentamethylpiperidin-4-one (CAS No. 5554-54-1). Due to the limited availability of public spectroscopic data for this specific compound, this document presents predicted spectral characteristics and data from a closely related analogue, 1,2,2,6,6-pentamethylpiperidin-4-ol, to provide valuable insights for analytical and research purposes.
Introduction
This compound is a heterocyclic compound belonging to the class of sterically hindered amines. These compounds are of significant interest in various fields, including polymer chemistry as light stabilizers and in medicinal chemistry as scaffolds for drug design. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development.
Predicted and Analogous Spectroscopic Data
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show signals corresponding to the different proton environments in the molecule. The methyl groups at the 2 and 6 positions would likely appear as a singlet, as would the N-methyl group, though at a different chemical shift. The methylene protons adjacent to the carbonyl group (at C3 and C5) would likely appear as a singlet or a narrow multiplet.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon (C4) is expected to have the most downfield chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O (C4) | - | ~210 |
| C(CH₃)₂ (C2, C6) | - | ~55-65 |
| CH₂ (C3, C5) | ~2.2-2.5 | ~45-55 |
| N-CH₃ | ~2.1-2.4 | ~30-40 |
| C(CH₃)₂ | ~1.0-1.3 | ~25-35 |
Table 2: Experimental NMR Data for 1,2,2,6,6-Pentamethylpiperidin-4-ol
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH-OH (C4) | ~3.5-4.0 | ~65-75 |
| C(CH₃)₂ (C2, C6) | - | ~50-60 |
| CH₂ (C3, C5) | ~1.4-1.9 | ~40-50 |
| N-CH₃ | ~2.2-2.5 | ~30-40 |
| C(CH₃)₂ | ~1.0-1.2 | ~28-32 |
Note: The data for 1,2,2,6,6-pentamethylpiperidin-4-ol is provided as a reference and will differ from that of the target ketone.
The FTIR spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Table 3: Predicted FTIR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | ~1715-1725 | Strong |
| C-H Stretch (Aliphatic) | ~2850-3000 | Medium-Strong |
| C-N Stretch | ~1000-1250 | Medium |
The mass spectrum of this compound, with a molecular weight of 169.27 g/mol , is expected to show a molecular ion peak (M⁺) at m/z 169. Common fragmentation patterns would involve the loss of methyl groups or cleavage of the piperidine ring.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 169 | Moderate | [M]⁺ |
| 154 | High | [M - CH₃]⁺ |
| 84 | High | [C₅H₁₀N]⁺ |
| 58 | Moderate | [C₃H₈N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the sample directly on the ATR crystal. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Ionize the sample using an appropriate technique, commonly Electron Ionization (EI) for GC-MS.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and elucidate the structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
The Pivotal Role of 1,2,2,6,6-Pentamethylpiperidin-4-one as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 1,2,2,6,6-pentamethylpiperidin-4-one, a key chemical intermediate. Due to its unique sterically hindered structure, this piperidone derivative and its corresponding alcohol, 1,2,2,6,6-pentamethylpiperidin-4-ol, are crucial building blocks in the synthesis of high-performance materials and pharmacologically active compounds. This document details its synthesis, key reactions, and significant applications, with a focus on quantitative data and detailed experimental protocols to support researchers and professionals in the field.
Synthesis of this compound
The efficient synthesis of this compound is critical for its widespread application. Several synthetic routes have been developed, with the methylation of 2,2,6,6-tetramethyl-4-piperidone being a prominent and high-yielding method.
N-Methylation of 2,2,6,6-Tetramethyl-4-piperidone
A highly efficient method for the preparation of 1,2,2,6,6-pentamethyl-4-piperidone involves the N-methylation of 2,2,6,6-tetramethyl-4-piperidone using a methylating agent in the presence of a base. A notable example is the use of dimethyl sulfate, which can achieve yields of over 95%.[1]
Table 1: Synthesis of this compound via N-Methylation
| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,2,6,6-Tetramethylpiperidone | Dimethyl Sulfate | Sodium Hydroxide | Acetone | 35 | 5 | 95 | [1] |
| 2,2,6,6-Tetramethylpiperidone | Dimethyl Sulfate | Potassium Carbonate | DMF | 50 | 4 | 96.6 | [1] |
Experimental Protocol: Synthesis of this compound[1]
-
Reaction Setup: In a 500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and condenser, charge 155 g of 2,2,6,6-tetramethylpiperidone, 300 g of acetone, and 100 g of sodium hydroxide.
-
Addition of Methylating Agent: While maintaining the temperature at 35°C, slowly add 150 g of dimethyl sulfate dropwise over 2 hours.
-
Reaction: Continue stirring at 35°C for an additional 5 hours.
-
Work-up: After the reaction is complete, cool the mixture, filter, and concentrate the filtrate.
-
Purification: Rectify the crude product to obtain the final product, 1,2,2,6,6-pentamethyl-4-piperidone.
Key Chemical Transformations
This compound serves as a versatile intermediate for a range of chemical transformations, primarily centered around the reactivity of its ketone functional group.
Reduction to 1,2,2,6,6-Pentamethylpiperidin-4-ol
The reduction of the ketone to a secondary alcohol is a crucial step in the synthesis of many of its derivatives, particularly Hindered Amine Light Stabilizers (HALS). This transformation can be achieved using various reducing agents.
Reactions with Organometallic Reagents
The ketone functionality can react with organometallic reagents, such as Grignard reagents, to introduce new carbon-carbon bonds at the C4 position. This opens up possibilities for creating a wider variety of substituted piperidine derivatives.
Applications as a Chemical Intermediate
The unique structural features of this compound make it an invaluable intermediate in several industrial and research applications.
Hindered Amine Light Stabilizers (HALS)
The primary application of this compound is as a precursor to Hindered Amine Light Stabilizers (HALS).[2] HALS are a class of additives used to protect polymers from degradation caused by UV light and heat. The sterically hindered amine functionality is key to their mechanism of action, which involves scavenging free radicals.
A commercially significant HALS derived from this intermediate is Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, commonly known as Tinuvin 292.[3][4][5]
Experimental Protocol: Synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (Conceptual)
While specific industrial protocols are proprietary, a general laboratory-scale synthesis involves the esterification of 1,2,2,6,6-pentamethyl-4-piperidinol with sebacoyl chloride or transesterification with dimethyl sebacate.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 1,2,2,6,6-pentamethyl-4-piperidinol in a suitable solvent (e.g., toluene).
-
Addition of Reagent: Slowly add sebacoyl chloride to the solution. An acid scavenger, such as a tertiary amine, may be required.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture, wash with water and brine, and dry the organic layer.
-
Purification: Remove the solvent under reduced pressure and purify the resulting product, for example, by vacuum distillation or chromatography.
Drug Development and Medicinal Chemistry
The piperidine scaffold is a common motif in many pharmaceuticals due to its ability to confer favorable physicochemical properties such as aqueous solubility and basicity, which can be crucial for drug-receptor interactions and pharmacokinetic profiles.[2][6][7][8][9] The pentamethyl-substituted piperidine ring, in particular, offers a rigid and sterically hindered framework that can be exploited in drug design to enhance selectivity and metabolic stability.
A notable example of a drug synthesized from a related intermediate is Pempidine (1,2,2,6,6-pentamethylpiperidine), which has been used as a ganglion-blocking agent for the treatment of hypertension.[10][11] The synthesis of pempidine involves the reduction of 2,2,6,6-tetramethyl-4-piperidone, followed by N-methylation.[10]
The introduction of the pentamethylpiperidine moiety into drug candidates can be a strategic approach to modulate their pharmacokinetic and pharmacodynamic properties. The steric hindrance provided by the gem-dimethyl groups can protect the nitrogen atom from metabolic N-dealkylation, potentially increasing the drug's half-life.
Spectroscopic Data
The characterization of 1,2,2,6,6-pentamethyl-4-piperidone is crucial for quality control and reaction monitoring. Below is a summary of typical spectroscopic data.
Table 2: Spectroscopic Data for 1,2,2,6,6-Pentamethyl-4-piperidone
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the N-methyl group, the gem-dimethyl groups, and the methylene protons adjacent to the carbonyl and nitrogen. |
| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary carbons of the gem-dimethyl groups, the N-methyl carbon, and the methylene carbons. |
| IR Spectroscopy | A strong absorption band characteristic of the ketone carbonyl group (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to its molecular weight (169.26 g/mol ) and characteristic fragmentation patterns. |
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its efficient synthesis and the reactivity of its ketone functionality provide access to a wide range of derivatives. Its primary role as a precursor to Hindered Amine Light Stabilizers highlights its importance in the polymer industry. Furthermore, the unique structural features of the pentamethylpiperidine scaffold make it an attractive building block in medicinal chemistry for the development of new therapeutic agents with improved properties. This guide provides a foundational understanding of the synthesis, reactions, and applications of this important molecule, offering valuable insights for researchers and professionals in related fields.
References
- 1. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mychem.ir [mychem.ir]
- 4. kianresin.com [kianresin.com]
- 5. welltchemicals.com [welltchemicals.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Pempidine - Wikipedia [en.wikipedia.org]
- 11. Pempidine | C10H21N | CID 6603 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of 1,2,2,6,6-Pentamethylpiperidin-4-one in the Synthesis of Hindered Amine Light Stabilizers (HALS)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hindered Amine Light Stabilizers (HALS) are critical additives for preventing the degradation of polymers and other materials exposed to light. A key precursor in the synthesis of a significant class of N-methylated HALS is 1,2,2,6,6-pentamethylpiperidin-4-one. This technical guide provides a comprehensive overview of the synthesis of this pivotal intermediate and its subsequent conversion into functional HALS monomers. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers and scientists in the field of polymer chemistry and material science.
Introduction
This compound is a crucial chemical intermediate, primarily utilized in the production of Hindered Amine Light Stabilizers (HALS).[1] These HALS are highly effective in protecting polymers from degradation caused by UV radiation and heat through a regenerative radical scavenging mechanism. The N-methyl group in HALS derived from this precursor often leads to enhanced performance and lower basicity compared to their N-H counterparts, which can be advantageous in certain polymer systems. This guide will detail the synthetic pathways to this compound and its derivatives.
Synthesis of this compound
The most common and industrially viable method for synthesizing this compound is through the N-methylation of 2,2,6,6-tetramethylpiperidone.[2] While older methods using formaldehyde and formic acid exist, they often result in lower yields of 50-60%.[2] A more efficient process utilizes dimethyl sulfate as the methylating agent in the presence of a base and a solvent, achieving yields of over 95%.[2]
Quantitative Data for Synthesis
The following table summarizes the reaction conditions and yields for the synthesis of this compound from 2,2,6,6-tetramethylpiperidone using dimethyl sulfate.
| Precursor | Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,2,6,6-Tetramethylpiperidone | Dimethyl Sulfate | Sodium Hydroxide | Dimethylacetamide (DMAC) | 45 | 10 | 97 | [2] |
| 2,2,6,6-Tetramethylpiperidone | Dimethyl Sulfate | Potassium Carbonate | Dimethylformamide (DMF) | 50 | 6 | 96.6 | [2] |
Experimental Protocol: N-methylation of 2,2,6,6-Tetramethylpiperidone
Materials:
-
2,2,6,6-Tetramethylpiperidone
-
Dimethyl Sulfate
-
Sodium Hydroxide
-
Dimethylacetamide (DMAC)
-
Four-necked flask equipped with a thermometer, mechanical stirrer, and condenser
Procedure: [2]
-
To a 500 ml four-necked flask, add 120 g of 2,2,6,6-tetramethylpiperidone, 300 g of DMAC, and 100 g of sodium hydroxide.
-
Stir the mixture and control the temperature at 45°C.
-
Slowly add 90 g of dimethyl sulfate dropwise over 3 hours.
-
After the addition is complete, continue the reaction for an additional 7 hours at 45°C.
-
Cool the reaction mixture, filter to remove solids, and then concentrate the filtrate.
-
Purify the crude product by rectification to obtain 1,2,2,6,6-pentamethyl-4-piperidone.
Conversion to HALS Intermediates and Monomers
This compound is a versatile precursor that can be converted into various HALS intermediates. A key transformation is its reduction to 1,2,2,6,6-pentamethyl-4-piperidinol, which can then be further functionalized.
Reduction to 1,2,2,6,6-Pentamethyl-4-piperidinol
The ketone group of this compound can be reduced to a hydroxyl group to form 1,2,2,6,6-pentamethyl-4-piperidinol. This is a standard transformation in organic synthesis.
Synthesis of a Polymerizable HALS Monomer
A notable application is the synthesis of 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP), a polymerizable HALS monomer. This is achieved by reacting 1,2,2,6,6-pentamethyl-4-piperidinol with acryloyl chloride.[3][4] This monomer can then be copolymerized with other monomers, such as vinyl acetate, to produce polymeric HALS.[3][4][5]
Quantitative Data for HALS Monomer Synthesis
The synthesis of APP from 2,2,6,6-tetramethyl-4-piperidinol via N-methylation and subsequent acrylation has been reported with a final yield of 12.5%.[3]
| Starting Material | Intermediate | Final Product | Overall Yield (%) | Reference |
| 2,2,6,6-Tetramethyl-4-piperidinol | 1,2,2,6,6-Pentamethyl-4-piperidinol | 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine | 12.5 | [3] |
Experimental Protocol: Synthesis of 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP)
Part A: Alkylation of 2,2,6,6-tetramethyl-4-piperidinol [3][4]
-
Alkylate 2,2,6,6-tetramethyl-4-piperidinol to form 1,2,2,6,6-pentamethyl-4-piperidinol. A similar procedure to the N-methylation of the corresponding piperidone can be employed, using a suitable methylating agent and base.
Part B: Functionalization with Acryloyl Chloride [3][4]
-
React the resulting 1,2,2,6,6-pentamethyl-4-piperidinol with acryloyl chloride in the presence of a base like triethylamine.
-
The product, 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP), is a liquid that can be purified for subsequent polymerization.
Visualization of Synthetic Pathways and Workflows
The following diagrams illustrate the key synthetic pathways and experimental workflows described in this guide.
Caption: Synthetic pathway from 2,2,6,6-tetramethylpiperidone to a polymeric HALS.
Caption: Experimental workflow for the synthesis and purification of the precursor.
Conclusion
This compound is a cornerstone intermediate in the synthesis of advanced N-methylated Hindered Amine Light Stabilizers. The synthetic routes presented, particularly the high-yield N-methylation of 2,2,6,6-tetramethylpiperidone, offer an efficient pathway to this precursor. Its subsequent conversion to functional monomers like APP opens the door to the creation of high-performance polymeric HALS. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and professionals engaged in the development of novel light stabilizers and polymer additives.
References
- 1. Pempidine - Wikipedia [en.wikipedia.org]
- 2. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]
- 3. redalyc.org [redalyc.org]
- 4. scielo.br [scielo.br]
- 5. Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine and vinyl acetate [revistapolimeros.org.br]
The Core Mechanism of Hindered Amine Light Stabilizers (HALS) Derived from Piperidinones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for hindered amine light stabilizers (HALS) originating from piperidinone precursors. It delves into the intricacies of the Denisov cycle, the primary pathway for their regenerative antioxidant activity, and presents quantitative performance data, detailed experimental protocols, and visual representations of the key processes involved.
Introduction to Piperidinone-Derived HALS
Hindered Amine Light Stabilizers (HALS) are a class of highly efficient, long-lasting polymer additives that protect materials from degradation caused by exposure to light, particularly in the ultraviolet (UV) spectrum. A significant portion of commercially available HALS are derivatives of 2,2,6,6-tetramethylpiperidine, which is often synthesized from 2,2,6,6-tetramethyl-4-piperidone. These stabilizers do not absorb UV radiation but instead function by scavenging free radicals generated during the photo-oxidation of the polymer matrix.[1][2] Their remarkable longevity is attributed to a cyclic regenerative process known as the Denisov cycle, where the active stabilizing species are reformed, allowing a single HALS molecule to neutralize a large number of radicals.[1][3][4]
The initial piperidinone structure is a key building block, and its subsequent chemical modifications, particularly N-substitution (e.g., N-alkylation), play a crucial role in the performance and reaction pathways of the final HALS product.
The Denisov Cycle: The Core Mechanism of Action
The photostabilization effect of HALS is primarily attributed to the Denisov cycle, a complex series of chemical reactions that effectively interrupt the auto-oxidation cascade of polymers. This regenerative cycle allows HALS to provide long-term protection without being rapidly consumed. The key steps of the Denisov cycle for a generic N-substituted piperidinone-derived HALS are outlined below.
Step 1: Oxidation of the Hindered Amine to a Nitroxyl Radical
The cycle is initiated by the oxidation of the hindered amine (>N-R) to a stable nitroxyl radical (>NO•). This can occur through interaction with various radical species present in the polymer matrix, such as peroxy radicals (ROO•), or through other oxidative processes.
Step 2: Scavenging of Polymer Radicals
The generated nitroxyl radical is a highly efficient scavenger of polymer alkyl radicals (P•), forming a non-radical amino ether (>NOP). This step is crucial as it interrupts the propagation of the degradation chain reaction.
Step 3: Regeneration of the Nitroxyl Radical
The amino ether can then react with another peroxy radical (ROO•) to regenerate the nitroxyl radical (>NO•) and form a stable, non-radical product (ROOR'). This regeneration is the cornerstone of the high efficiency of HALS.
Alternative Pathways and the Role of N-Substitution
For N-alkylated HALS, an alternative mechanism can occur where the N-alkyl group is attacked by oxidative species, leading to its dealkylation and the formation of the parent secondary HALS. This secondary amine can then participate in the Denisov cycle. This dual-pathway can enhance the overall stabilizing effect.
Quantitative Performance Data
The effectiveness of piperidinone-derived HALS can be quantified through various analytical techniques that measure the extent of polymer degradation over time. The following tables summarize key performance data from studies on these stabilizers.
| HALS Type | Polymer Matrix | HALS Concentration (g/Kg PP) | Induction Period (hours) | Reference |
| Polymeric N-methyl HALS (APP/VAc copolymer) | Polypropylene (PP) | 0.093 | 500 | [1] |
| Polymeric N-methyl HALS (APP/VAc copolymer) | Polypropylene (PP) | 0.140 | 900 | [1] |
| Commercial Polymeric HALS (Chimassorb 944) | Polypropylene (PP) | 0.093 | 600 | [1] |
| Control (No HALS) | Polypropylene (PP) | 0 | 300 | [1] |
Table 1: Induction period of polypropylene films containing a piperidinone-derived polymeric HALS compared to a commercial HALS and a control sample under accelerated weathering conditions.
Detailed Experimental Protocols
The evaluation of HALS performance relies on a set of standardized and specialized experimental protocols. Below are detailed methodologies for key experiments cited in the study of piperidinone-derived HALS.
Accelerated Weathering
Objective: To simulate the long-term effects of outdoor exposure on polymer samples containing HALS in a controlled laboratory setting.
Standard: Based on ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.[5][6][7]
Apparatus: QUV accelerated weathering tester or equivalent, equipped with fluorescent UV lamps (e.g., UVA-340), a condensation system, and temperature control.
Procedure:
-
Sample Preparation: Prepare polymer films or plaques of standardized dimensions (e.g., 75 x 150 mm) containing the desired concentration of the piperidinone-derived HALS.[5]
-
Mounting: Mount the samples in the test chamber.
-
Exposure Cycle: Subject the samples to a defined cycle of UV exposure and moisture. A typical cycle for automotive applications is 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[5]
-
Duration: Continue the exposure for a predetermined duration, often in increments (e.g., 500, 1000, 2000 hours).[5]
-
Evaluation: At specified intervals, remove the samples and evaluate their properties (e.g., carbonyl index, color change, gloss retention, mechanical properties) in comparison to unexposed control samples.
Carbonyl Index Measurement via FTIR Spectroscopy
Objective: To quantify the extent of photo-oxidation in a polymer by measuring the increase in the carbonyl group concentration.
Methodology: Specified Area Under Band (SAUB) using Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy.[1][3][8]
Apparatus: FTIR spectrometer with an ATR accessory.
Procedure:
-
Sample Analysis: Obtain the FTIR spectrum of the polymer sample.
-
Data Processing:
-
Identify the carbonyl absorption band, typically in the region of 1700-1800 cm⁻¹.
-
Define a baseline for the carbonyl peak.
-
Calculate the area of the carbonyl peak above the baseline.
-
Normalize this area to the area of a reference peak that does not change during degradation (e.g., a C-H bending peak).
-
-
Calculation: The carbonyl index is calculated as the ratio of the carbonyl peak area to the reference peak area.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of the HALS.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a colorless or pale yellow compound, and the decrease in absorbance is measured spectrophotometrically.[2][9][10][11]
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[2][11]
-
Sample Preparation: Prepare solutions of the piperidinone-derived HALS at various concentrations in a suitable solvent.[2]
-
Reaction: Mix a defined volume of the HALS solution with a defined volume of the DPPH solution. A control sample containing only the solvent and DPPH is also prepared.[2][11]
-
Incubation: Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[2][9]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[2][9][10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[11] % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.
Electron Spin Resonance (ESR) Spectroscopy
Objective: To directly observe and characterize the nitroxyl radicals formed during the HALS stabilization cycle.
Apparatus: X-band ESR spectrometer.
Procedure:
-
Sample Preparation: The HALS is incorporated into a polymer matrix or a model solvent.
-
Radical Generation: The sample is exposed to UV radiation or other radical initiators to generate the nitroxyl radicals.
-
ESR Measurement: The ESR spectrum of the sample is recorded. The spectrum provides information about the structure and environment of the nitroxyl radical.
-
Data Analysis: The ESR spectrum can be analyzed to determine:
-
Hyperfine coupling constants: These provide information about the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N).[12]
-
g-factor: This helps in identifying the type of radical species.[12]
-
Signal intensity: This is proportional to the concentration of the nitroxyl radicals.
-
Line width: This can give insights into the mobility of the radical.[12]
-
Decay kinetics: By monitoring the signal intensity over time, the stability and reactivity of the nitroxyl radicals can be studied.[12]
-
Visualizing the Mechanism and Workflow
Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in HALS stabilization.
References
- 1. Determination of the carbonyl index of polyethylene and polypropylene using specified area under band methodology with ATR-FTIR spectroscopy | Scilit [scilit.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 6. lib-chamber.com [lib-chamber.com]
- 7. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 8. pure.cardiffmet.ac.uk [pure.cardiffmet.ac.uk]
- 9. marinebiology.pt [marinebiology.pt]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Electron Spin Resonance Spectroscopy Studies on Reduction Process of Nitroxyl Radicals used in Molecular Imaging, European Journal of Biophysics, Science Publishing Group [sciencepublishinggroup.com]
Physical properties like melting point and boiling point of pentamethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of 1,2,2,6,6-pentamethylpiperidin-4-one, a key intermediate in the synthesis of pharmacologically significant molecules and light stabilizers. This document outlines its known physical constants, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.
Core Physical Properties
The physical characteristics of a compound are crucial for its handling, formulation, and application in research and development. The table below summarizes the key physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO | |
| Molecular Weight | 169.26 g/mol | |
| Boiling Point | 230-231 °C (at standard pressure) | [1] |
| Melting Point | Not available | [2] |
| Density | 0.949 g/mL (at 25 °C) | [1] |
| Refractive Index | n20/D 1.476 |
Note on Melting Point: Extensive literature searches did not yield a specific melting point for this compound. Some sources explicitly state the melting point as not applicable, which may suggest that the compound exists as a liquid at or near room temperature under standard conditions.[2]
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. Below are detailed methodologies for the key experiments cited.
Determination of Boiling Point (Distillation Method)
The boiling point of this compound can be accurately determined using a standard distillation apparatus.
Apparatus:
-
Round-bottom flask (50 mL)
-
Distillation head
-
Condenser
-
Receiving flask
-
Thermometer (calibrated)
-
Heating mantle
-
Boiling chips
-
Clamps and stands
Procedure:
-
Assemble the distillation apparatus, ensuring all joints are securely clamped.
-
Place approximately 20 mL of this compound and a few boiling chips into the round-bottom flask.
-
Position the thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser.
-
Begin circulating cold water through the condenser.
-
Gently heat the flask using the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature represents the boiling point of the substance.
-
Record the ambient atmospheric pressure, as boiling point is pressure-dependent.
Synthesis Workflow
1,2,2,6,6-Pentamethyl-4-piperidone is synthesized from 2,2,6,6-tetramethyl piperidone. The following diagram illustrates the experimental workflow for this synthesis.
References
Literature review on the synthesis of N-methylated hindered amines
An In-depth Technical Guide to the Synthesis of N-Methylated Hindered Amines
Introduction
N-methylated hindered amines are crucial structural motifs in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and fine chemicals. The introduction of a methyl group to a sterically encumbered nitrogen atom can significantly modulate a molecule's physicochemical properties, such as its basicity, lipophilicity, metabolic stability, and binding affinity to biological targets. However, the synthesis of these compounds presents a considerable challenge due to the steric hindrance surrounding the nitrogen atom, which can impede the approach of methylating agents and lead to low reactivity and poor yields. This technical guide provides a comprehensive literature review of established and modern synthetic methodologies for the N-methylation of hindered amines, aimed at researchers, scientists, and professionals in drug development.
Core Synthetic Strategies
The methodologies for N-methylating hindered amines can be broadly categorized into classical stoichiometric methods and modern catalytic approaches. The choice of method often depends on the substrate's complexity, functional group tolerance, and the desired scale of the reaction.
Classical Methods: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, and its application to methylation remains highly relevant, particularly the Eschweiler-Clarke reaction.
The Eschweiler-Clarke Reaction
This classic one-pot reaction utilizes excess formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2][3] It is particularly advantageous because it avoids the formation of quaternary ammonium salts, a common side reaction in other methylation methods, stopping at the tertiary amine stage.[1] The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by a hydride transfer from formic acid, releasing carbon dioxide and driving the reaction to completion.[1][4] While effective for many amines, its success with highly hindered substrates can be limited, often requiring elevated temperatures and prolonged reaction times.[5][6]
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 3. name-reaction.com [name-reaction.com]
- 4. grokipedia.com [grokipedia.com]
- 5. chimia.ch [chimia.ch]
- 6. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the N-methylation of 2,2,6,6-tetramethyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the N-methylation of 2,2,6,6-tetramethyl-4-piperidone to synthesize 1,2,2,6,6-pentamethyl-4-piperidone. The procedure is based on the well-established Eschweiler-Clarke reaction, a reductive amination method that utilizes formaldehyde as the methyl source and formic acid as the reducing agent. This method is advantageous as it typically avoids the formation of quaternary ammonium salts.[1][2][3] This protocol includes information on reagents, reaction conditions, purification procedures, and safety precautions. Additionally, a summary of quantitative data, including physical properties and spectroscopic data for both the reactant and the product, is presented in a tabular format for easy comparison. A graphical representation of the experimental workflow is also provided.
Introduction
2,2,6,6-Tetramethyl-4-piperidone is a valuable building block in organic synthesis, particularly in the preparation of hindered amine light stabilizers (HALS) and other specialty chemicals. Its N-methylation to 1,2,2,6,6-pentamethyl-4-piperidone is a key transformation for modifying its chemical and physical properties for various applications. The Eschweiler-Clarke reaction is a reliable and efficient method for this conversion. The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid to the tertiary amine.[1][2][3]
Data Presentation
| Property | 2,2,6,6-Tetramethyl-4-piperidone (Starting Material) | 1,2,2,6,6-Pentamethyl-4-piperidone (Product) |
| Molecular Formula | C₉H₁₇NO | C₁₀H₁₉NO |
| Molecular Weight | 155.24 g/mol [4] | 169.26 g/mol [5] |
| Appearance | Solid[4] | Liquid |
| Boiling Point | --- | 230-231 °C[5] |
| Melting Point | 34.9 °C[4] | --- |
| Density | --- | 0.949 g/mL at 25 °C[5] |
| Refractive Index | --- | n20/D 1.476[5] |
| ¹H NMR (CDCl₃) | δ 2.43 (s, 4H), 1.25 (s, 12H), 1.75 (br s, 1H, NH) | δ 2.45 (s, 4H), 2.30 (s, 3H, N-CH₃), 1.08 (s, 12H) |
| ¹³C NMR (CDCl₃) | δ 210.1 (C=O), 55.0 (C-N), 51.5 (CH₂), 28.5 (CH₃) | δ 209.5 (C=O), 55.5 (C-N), 51.8 (CH₂), 34.5 (N-CH₃), 28.2 (CH₃) |
| IR (neat) | 3320 cm⁻¹ (N-H), 1715 cm⁻¹ (C=O) | 2960, 2920, 2850 cm⁻¹ (C-H), 1710 cm⁻¹ (C=O) |
Note: Spectroscopic data is compiled from typical values and may vary slightly based on experimental conditions and instrumentation.
Experimental Protocol: Eschweiler-Clarke N-methylation
This protocol outlines the procedure for the N-methylation of 2,2,6,6-tetramethyl-4-piperidone.
Materials:
-
2,2,6,6-tetramethyl-4-piperidone
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (or potassium hydroxide)
-
Dichloromethane (or diethyl ether)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,2,6,6-tetramethyl-4-piperidone (1.0 eq), formaldehyde solution (2.5 eq), and formic acid (2.5 eq).
-
Reaction: Heat the reaction mixture to reflux (typically around 100 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). This step should be performed in an ice bath as the neutralization is exothermic.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 1,2,2,6,6-pentamethyl-4-piperidone.
Safety Precautions:
-
General: This experiment should be conducted in a well-ventilated fume hood.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[6][7][8] An eyewash station and safety shower should be readily accessible.[6]
-
Formaldehyde: Formaldehyde is a known carcinogen and a respiratory and skin sensitizer.[7] Avoid inhalation of vapors and skin contact.[6][8]
-
Formic Acid: Formic acid is corrosive and can cause severe skin and eye burns. Handle with care and avoid inhalation of vapors.
-
Neutralization: The neutralization of formic acid with a strong base is highly exothermic. Perform this step slowly and with cooling in an ice bath to control the temperature.
Mandatory Visualization
Caption: Experimental workflow for the N-methylation of 2,2,6,6-tetramethyl-4-piperidone.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. 2,2,6,6-Tetramethyl-4-piperidone | C9H17NO | CID 13220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,2,6,6-Pentamethyl-4-piperidone 97 5554-54-1 [sigmaaldrich.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. concordia.ca [concordia.ca]
- 8. ehs.washington.edu [ehs.washington.edu]
Application Notes and Protocols for the Synthesis of Tinuvin 770 Precursors from 1,2,2,6,6-Pentamethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of precursors to N-methylated hindered amine light stabilizers (HALS), specifically focusing on the conversion of 1,2,2,6,6-pentamethylpiperidin-4-one. The target product, bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, is an N-methylated analog of the common light stabilizer Tinuvin 770. The synthesis is a two-step process involving the reduction of the starting ketone to the corresponding alcohol, followed by a transesterification reaction with a sebacic acid diester. This guide offers comprehensive methodologies, quantitative data, and process visualizations to aid researchers in the successful synthesis and analysis of these valuable compounds.
Introduction
Hindered amine light stabilizers (HALS) are critical additives used to protect polymeric materials from degradation caused by exposure to light and heat.[1][2] Tinuvin 770, chemically known as bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, is a widely used HALS.[3] The N-methylated analog, bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (commercially known as Tinuvin 292 or 765), offers different solubility and reactivity profiles, making it a subject of significant research interest.[3][4][5]
The synthetic pathway described herein starts with this compound, a readily available starting material. The synthesis proceeds through two key transformations:
-
Reduction: The carbonyl group of this compound is reduced to a hydroxyl group to form 1,2,2,6,6-pentamethylpiperidin-4-ol.
-
Esterification: The resulting alcohol is then coupled with a sebacic acid derivative, typically via transesterification, to yield the final diester product.
These protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and polymer chemistry.
Synthesis Pathway
The overall two-step synthesis from this compound to bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 2403-89-6: 1,2,2,6,6-Pentamethyl-4-piperidinol [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. 1,2,2,6,6-Pentamethyl-4-piperidinol, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
Application of 1,2,2,6,6-Pentamethylpiperidin-4-one in Polymer Stabilization Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,2,6,6-Pentamethylpiperidin-4-one is a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS), a class of highly effective additives used to protect polymeric materials from degradation induced by exposure to light and heat. HALS are essential for extending the service life of plastics, coatings, and other polymer-based products. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in polymer stabilization research.
HALS function primarily by scavenging free radicals that are generated during the photo-oxidation of polymers.[1][2] Unlike UV absorbers, which block UV radiation, HALS interrupt the degradation cycle by trapping alkyl and peroxy radicals, thereby preventing further degradation of the polymer matrix.[2][3] The mechanism, known as the Denisov cycle, is a regenerative process, allowing a single HALS molecule to neutralize multiple radicals, which accounts for their high efficiency and long-term stability.[1][2]
Synthesis of a Hindered Amine Light Stabilizer
A common HALS synthesized from a derivative of this compound is bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate. This is typically achieved through a transesterification reaction between dimethyl sebacate and 1,2,2,6,6-pentamethyl-4-piperidinol (the corresponding alcohol of the ketone).[4]
Experimental Protocol: Synthesis of bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
Materials:
-
Dimethyl sebacate
-
1,2,2,6,6-Pentamethyl-4-piperidinol
-
Tetraisopropyl orthotitanate (catalyst)[4]
-
Toluene (solvent)
-
Nitrogen gas supply
-
Reaction flask with a condenser, stirrer, and thermometer
Procedure:
-
In a reaction flask, combine dimethyl sebacate and 1,2,2,6,6-pentamethyl-4-piperidinol in a molar ratio of 1:1.79.[4]
-
Add tetraisopropyl orthotitanate as a catalyst, with a mass fraction of 0.31% relative to the total mass of the reactants.[4]
-
Add toluene as a solvent.
-
Heat the reaction mixture to 180°C under a nitrogen atmosphere with continuous stirring.[4]
-
Maintain the reaction at this temperature for 6 hours.[4]
-
Monitor the reaction progress by analyzing aliquots to determine the content of the monoester and diester products.
-
Upon completion, cool the reaction mixture and purify the product, for example, by recrystallization from n-hexane.
Incorporation of HALS into a Polymer Matrix
To evaluate the stabilizing effect of a HALS, it must be incorporated into a polymer. The following protocol describes a common method for incorporating a HALS into polypropylene (PP).
Experimental Protocol: Preparation of Polypropylene Films with HALS
Materials:
-
Polypropylene (PP) powder
-
Synthesized HALS (e.g., bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate)
-
Xylene (solvent)
-
Beakers
-
Hot plate with magnetic stirrer
-
Petri dishes
-
Vacuum oven
-
Hydraulic press
Procedure:
-
Dissolve 5.0 g of PP powder in 50 mL of xylene in a beaker by heating on a hot plate with stirring until complete dissolution.
-
Add the desired amount of HALS to the polymer solution. For example, concentrations of 0.093 g/kg of PP and 0.140 g/kg of PP can be used for comparative studies.
-
Continue stirring until the HALS is fully dissolved and the solution is homogeneous.
-
Pour the solution into a petri dish and allow the solvent to evaporate in a fume hood.
-
Dry the resulting film in a vacuum oven at 70°C for 24 hours to remove any residual solvent.
-
Prepare thin films for analysis by pressing the dried polymer/HALS blend in a hydraulic press at a high temperature and pressure (e.g., 10 MPa for 2 minutes).
Evaluation of Polymer Stabilization Performance
The effectiveness of the incorporated HALS is assessed by subjecting the polymer films to accelerated weathering and monitoring the extent of degradation over time.
Experimental Protocol: Accelerated Weathering and Degradation Analysis
Materials and Equipment:
-
Polymer films (with and without HALS)
-
Accelerated weathering chamber (e.g., Xenon arc or QUV)
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Place the polymer film samples in the accelerated weathering chamber.
-
Expose the samples to a controlled cycle of UV radiation, temperature, and humidity according to standard protocols such as ASTM G155 or ISO 4892.[5]
-
At regular intervals, remove the samples from the chamber for analysis.
-
Acquire an FTIR spectrum of each sample using the ATR accessory.
-
Calculate the Carbonyl Index (CI) from the FTIR spectra to quantify the extent of photo-oxidation. The CI is typically calculated as the ratio of the integrated absorbance of the carbonyl peak (around 1715 cm⁻¹) to the integrated absorbance of a reference peak that does not change during degradation (e.g., a C-H bending peak around 1460 cm⁻¹).[6][7]
Quantitative Data Presentation
The performance of the HALS can be quantified by comparing the change in the Carbonyl Index over time for stabilized and unstabilized polymer samples.
| Exposure Time (hours) | Carbonyl Index (Control PP) | Carbonyl Index (PP + HALS at 0.140 g/kg) |
| 0 | 0.05 | 0.05 |
| 100 | 0.25 | 0.08 |
| 200 | 0.55 | 0.12 |
| 300 | 0.90 | 0.18 |
| 400 | 1.30 | 0.25 |
| 500 | 1.80 | 0.35 |
Note: The data in this table is representative and illustrates the expected trend. Actual results will vary depending on the specific polymer, HALS, and weathering conditions.
Visualizations
Mechanism of Action: The Denisov Cycle
The following diagram illustrates the regenerative radical scavenging cycle of a Hindered Amine Light Stabilizer.
Caption: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS.
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating the performance of a HALS in polymer stabilization.
Caption: Experimental workflow for HALS synthesis, polymer incorporation, and performance evaluation.
References
- 1. JP2662245B2 - Method for producing bis (2,2,6,6-tetramethyl-4-piperidyl) sebacate - Google Patents [patents.google.com]
- 2. Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | C30H56N2O4 | CID 586744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. JPH0267264A - Method for producing bis(2,2,6,6-tetramethyl-4-piperidino)sebacate - Google Patents [patents.google.com]
- 7. uis.no [uis.no]
Application Notes and Protocols: Reduction of 1,2,2,6,6-Pentamethyl-4-piperidone to 1,2,2,6,6-Pentamethyl-4-piperidinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of 1,2,2,6,6-pentamethyl-4-piperidone to its corresponding alcohol, 1,2,2,6,6-pentamethyl-4-piperidinol. This transformation is a key step in the synthesis of various fine chemicals, including Hindered Amine Light Stabilizers (HALS) and pharmaceutical intermediates.[1] Two primary methodologies are presented: catalytic hydrogenation and reduction using sodium borohydride. This guide includes comprehensive procedural details, expected outcomes, and characterization data to assist researchers in successfully performing this synthesis.
Introduction
1,2,2,6,6-Pentamethyl-4-piperidinol is a valuable chemical intermediate, primarily utilized as a precursor in the manufacturing of Hindered Amine Light Stabilizers (HALS).[1] HALS are critical additives that protect polymeric materials from degradation caused by exposure to UV light and oxidative processes. The synthesis of 1,2,2,6,6-pentamethyl-4-piperidinol from its corresponding ketone is a fundamental transformation in organic chemistry. The selection of the reduction method can be tailored based on the desired scale, available equipment, and cost considerations.
Reaction Scheme
The overall chemical transformation is the reduction of a ketone to a secondary alcohol:
Caption: General reaction scheme for the reduction.
Experimental Protocols
Two robust and widely applicable methods for this reduction are detailed below.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient method suitable for large-scale production, offering high yields and purity. This method typically employs a metal catalyst, such as Raney Nickel or a noble metal catalyst, under a hydrogen atmosphere.
Materials:
-
1,2,2,6,6-Pentamethyl-4-piperidone
-
Raney® Nickel (slurry in water)[2]
-
Methanol (or Ethanol, Isopropanol)
-
Hydrogen gas (high purity)
-
Pressurized hydrogenation reactor (e.g., Parr hydrogenator)
Procedure:
-
In a suitable autoclave or high-pressure reactor, charge 1,2,2,6,6-pentamethyl-4-piperidone (1.0 eq).
-
Add a sufficient amount of solvent (e.g., methanol, 5-10 volumes).
-
Carefully add Raney® Nickel catalyst (5-10% by weight of the substrate) to the reaction mixture.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 2.0-4.0 MPa.[3]
-
Heat the reaction mixture to 80-120°C with vigorous stirring.[3]
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as GC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or distillation.
Expected Yield: High (typically >95%)
Protocol 2: Sodium Borohydride Reduction
Reduction with sodium borohydride (NaBH₄) is a convenient and milder method, well-suited for laboratory-scale synthesis. It avoids the need for specialized high-pressure equipment.[4][5][6]
Materials:
-
1,2,2,6,6-Pentamethyl-4-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 1,2,2,6,6-pentamethyl-4-piperidone (1.0 eq) in methanol (10-15 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 10 volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the product.
-
Further purification can be achieved by recrystallization.
Expected Yield: Good to excellent (typically 85-95%)
Data Presentation
Table 1: Comparison of Reduction Methodologies
| Parameter | Catalytic Hydrogenation | Sodium Borohydride Reduction |
| Reducing Agent | H₂ gas with catalyst (e.g., Raney Ni) | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol, Ethanol, Isopropanol | Methanol, Ethanol |
| Temperature | 80-120°C[3] | 0°C to Room Temperature |
| Pressure | 2.0-4.0 MPa[3] | Atmospheric |
| Reaction Time | 4-12 hours | 2-4 hours |
| Typical Yield | >95% | 85-95% |
| Safety | Requires high-pressure equipment and handling of flammable H₂ gas | Generates flammable H₂ gas upon quenching |
| Scale | Laboratory to Industrial | Laboratory to Pilot |
Table 2: Physicochemical and Spectroscopic Data of 1,2,2,6,6-Pentamethyl-4-piperidinol
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁NO | [7] |
| Molecular Weight | 171.28 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 72-76 °C | [8] |
| Boiling Point | 238 °C | |
| ¹H NMR (CDCl₃) | Data not available in searched literature | |
| ¹³C NMR (CDCl₃) | Data not available in searched literature | |
| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), 2950-2850 (C-H stretch), 1460, 1370, 1150 | |
| Mass Spectrum (m/z) | 171 (M+), 156, 140, 124, 98, 84, 71, 58 |
Experimental Workflow and Diagrams
General Experimental Workflow
The following diagram outlines the general workflow for the reduction, purification, and characterization of the final product.
Caption: Workflow for the synthesis of 1,2,2,6,6-pentamethyl-4-piperidinol.
Logical Relationship of Reduction Methods
This diagram illustrates the decision-making process for selecting a reduction method based on key experimental parameters.
Caption: Decision tree for selecting a reduction method.
Safety Precautions
-
Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under high pressure and should only be performed by trained personnel in a well-ventilated area using appropriate high-pressure equipment. The Raney Nickel catalyst is pyrophoric and must be handled with care.
-
Sodium Borohydride Reduction: Sodium borohydride reacts with protic solvents and water to produce flammable hydrogen gas. The reaction should be carried out in a well-ventilated fume hood, and the quenching step should be performed slowly and carefully.
-
General: Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The reduction of 1,2,2,6,6-pentamethyl-4-piperidone to 1,2,2,6,6-pentamethyl-4-piperidinol can be effectively achieved through either catalytic hydrogenation or sodium borohydride reduction. The choice of method depends on the desired scale of the reaction and the available laboratory infrastructure. Both methods, when performed with care, provide the desired product in high yield and purity, suitable for its downstream applications in the chemical and pharmaceutical industries.
References
- 1. nbinno.com [nbinno.com]
- 2. acs.org [acs.org]
- 3. CN107674017B - Synthesis method of light stabilizer intermediate 1,2,2,6, 6-pentamethyl-4-piperidinol - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. 4-Piperidinol, 1,2,2,6,6-pentamethyl- | C10H21NO | CID 75472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2,2,6,6-ペンタメチル-4-ピペリジノール ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is a hindered amine light stabilizer (HALS) widely used to protect polymers and coatings from degradation caused by exposure to UV light and heat.[1][2] Its synthesis involves the reaction of key intermediates, primarily through a transesterification process. This document provides detailed protocols for the synthesis of the necessary intermediates and the final product, along with quantitative data and process diagrams to aid in research and development.
Synthesis Pathway Overview
The primary route for the synthesis of bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate involves a two-step process. First, the two key intermediates, Dimethyl sebacate and 1,2,2,6,6-pentamethyl-4-piperidinol , are synthesized. Subsequently, these intermediates undergo a transesterification reaction to yield the final product.
Caption: Overall synthesis pathway for bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate.
Intermediate 1: Dimethyl Sebacate Synthesis
Dimethyl sebacate is synthesized via the esterification of sebacic acid with methanol, typically using an acid catalyst.[3][4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sebacic acid and methanol.
-
Catalyst Addition: Slowly add a catalytic amount of a solid acid catalyst or concentrated sulfuric acid to the mixture.[3][4]
-
Reaction: Heat the mixture to reflux and maintain for a specified time to drive the esterification.
-
Work-up: After cooling, the crude product is neutralized, washed with water to remove excess acid and methanol, and then purified by distillation under reduced pressure.[4][5]
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio (Sebacic Acid:Methanol) | Varies, typically excess methanol | [5] |
| Catalyst | Solid acid catalyst or H₂SO₄ | [3][4] |
| Reaction Temperature | Reflux | [3] |
| Yield | Up to 97.3% | [5] |
Intermediate 2: 1,2,2,6,6-Pentamethyl-4-piperidinol Synthesis
This intermediate is typically synthesized from 2,2,6,6-tetramethyl-4-piperidone through a two-step process: N-methylation followed by reduction of the ketone.[6][7]
Experimental Protocol:
Step 1: Synthesis of 1,2,2,6,6-Pentamethyl-4-piperidone
-
Reaction Setup: In a reaction vessel, dissolve 2,2,6,6-tetramethyl-4-piperidone in a suitable solvent (e.g., ethanol, isopropanol).[6]
-
Methylation: Add an alkaline substance and then slowly add dimethyl sulfate at a controlled temperature.[6]
-
Reaction: Stir the mixture for several hours to complete the N-methylation.
-
Isolation: Cool the reaction mixture, filter, and concentrate the filtrate. The crude product is then purified by rectification.[6] A yield of over 95% can be achieved.[6]
Step 2: Synthesis of 1,2,2,6,6-Pentamethyl-4-piperidinol
-
Reduction: The 1,2,2,6,6-pentamethyl-4-piperidone is reduced to the corresponding alcohol. A common method is catalytic hydrogenation using a ruthenium-on-charcoal catalyst.[7]
-
Alternative Reduction: Another method involves using formaldehyde and formic acid.[7][8]
-
Purification: The resulting 1,2,2,6,6-pentamethyl-4-piperidinol is purified by distillation. The crude yield before distillation can be as high as 99-100%.[7]
Quantitative Data:
| Step | Parameter | Value | Reference |
| N-Methylation | Reactant | 2,2,6,6-tetramethyl piperidone, dimethyl sulfate | [6] |
| Solvent | Ethanol, isopropanol, etc. | [6] | |
| Reaction Temperature | 30-150 °C | [6] | |
| Yield | > 95% | [6] | |
| Reduction | Reactant | 1,2,2,6,6-pentamethyl-4-piperidone | [7] |
| Catalyst | Ruthenium-on-charcoal or Formaldehyde/Formic Acid | [7] | |
| Crude Yield | 99-100% | [7] | |
| Distilled Yield | 89% of theory | [7] |
Final Product: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate Synthesis
The final product is synthesized through the transesterification of dimethyl sebacate with 1,2,2,6,6-pentamethyl-4-piperidinol.[9]
Experimental Workflow:
Caption: Experimental workflow for the transesterification reaction.
Experimental Protocol:
-
Reaction Setup: Charge a reaction vessel with dimethyl sebacate and 1,2,2,6,6-pentamethyl-4-piperidinol.
-
Catalyst Addition: Add a suitable catalyst. Tetraisopropyl orthotitanate has been shown to have high catalytic activity for this reaction.[9] Other catalysts like lithium amide or di-n-octyltin oxide can also be used.[9]
-
Reaction Conditions: Heat the mixture to the optimal reaction temperature (e.g., 180°C) and maintain for the required reaction time (e.g., 6 hours).[9] The molar ratio of the reactants and the catalyst dosage are critical for maximizing the yield.[9]
-
Product Isolation and Purification: After the reaction is complete, the product mixture is cooled. The final product, bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, can be isolated and purified. The product can be characterized by techniques such as 1H NMR.[9]
Quantitative Data for Transesterification:
| Parameter | Optimal Value | Reference |
| Reactant Molar Ratio (Dimethyl sebacate : 1,2,2,6,6-pentamethyl-4-piperidiol) | 1 : 1.79 | [9] |
| Catalyst | Tetraisopropyl orthotitanate | [9] |
| Catalyst Dosage (mass fraction to total reactants) | 0.31% | [9] |
| Reaction Temperature | 180°C | [9] |
| Reaction Time | 6 hours | [9] |
| Product Yield | 93.3% | [9] |
| Product Composition (mass fraction) | Monoester: 23%, Diester: 73% | [9] |
Conclusion
The synthesis of bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate and its intermediates requires careful control of reaction conditions to achieve high yields and purity. The protocols and data presented provide a comprehensive guide for researchers and professionals in the field. The use of efficient catalysts and optimized reaction parameters is crucial for the successful synthesis of this important light stabilizer.
References
- 1. Buy Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | 41556-26-7 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Production method of dimethyl sebacate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN102351692A - Preparation method for dimethyl sebacate - Google Patents [patents.google.com]
- 6. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]
- 7. US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Industrial Production of 1,2,2,6,6-Pentamethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,2,6,6-Pentamethylpiperidin-4-one, often referred to as PMP-one, is a key chemical intermediate in the synthesis of various high-performance Hindered Amine Light Stabilizers (HALS). HALS are crucial additives used to protect polymeric materials from degradation induced by UV radiation and thermal oxidation, thereby extending their lifespan and maintaining their physical properties. PMP-one also serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines the primary industrial methods for the synthesis of PMP-one, with a focus on a high-yield protocol suitable for large-scale production.
Overview of Industrial Synthesis Routes
Several synthetic pathways have been developed for the industrial production of this compound. The most prominent methods include:
-
N-Methylation of 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine - TAA): This is a highly efficient and widely used industrial method. It involves the methylation of the secondary amine of TAA using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base. This method is favored for its high yield, often exceeding 95%, and relatively straightforward procedure.[1]
-
Direct Synthesis from Acetone and Methylamine: This method involves a one-pot reaction of acetone and methylamine in the presence of a catalyst. While it offers a direct route to the product, the reported yields are typically around 70%, and the formation of byproducts can complicate purification on an industrial scale.[1]
-
Eschweiler-Clarke Reaction on TAA: This classic method utilizes formaldehyde and formic acid to methylate the secondary amine of TAA. However, industrial applications are limited by the comparatively lower yields, which are generally in the range of 50-60%.[1]
-
Reaction of Phorone with Methylamine: This route involves the conjugate addition of methylamine to phorone, followed by an intramolecular cyclization to form the piperidone ring.[2]
This document will focus on the N-methylation of 2,2,6,6-Tetramethyl-4-piperidone due to its high efficiency and industrial relevance.
High-Yield Synthesis via N-Methylation of Triacetonamine
This protocol is based on the highly efficient methylation of 2,2,6,6-tetramethyl-4-piperidone (TAA) using dimethyl sulfate.
Reaction Principle:
The secondary amine of TAA is deprotonated by a base to form an amide anion, which then acts as a nucleophile, attacking the methyl group of dimethyl sulfate to yield the N-methylated product, this compound.
Figure 1: General reaction scheme for the N-methylation of TAA.
Quantitative Data for N-Methylation of TAA
The following table summarizes the reaction conditions and yields for the synthesis of 1,2,2,6,6-pentamethyl-4-piperidone from 2,2,6,6-tetramethyl-4-piperidone and dimethyl sulfate, as described in patent CN110950794A.[1]
| Parameter | Range | Optimal Value |
| Molar Ratio (TAA : Dimethyl Sulfate) | 1 : 0.1-6 | Not specified |
| Mass Ratio (TAA : Solvent) | 1 : 0.5-15 | Not specified |
| Reaction Temperature (°C) | 30 - 150 | Not specified |
| Product Yield | > 95% | > 95% |
| Alkaline Substance | Sodium hydroxide, sodium carbonate, sodium bicarbonate, potassium hydroxide, potassium carbonate, or a mixture thereof. | Not specified |
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of 1,2,2,6,6-pentamethyl-4-piperidone via the N-methylation of TAA.
Materials and Reagents:
-
2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine, TAA)
-
Dimethyl sulfate
-
Sodium hydroxide (or other suitable alkaline substance)
-
Solvent (e.g., toluene, xylene)
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, dropping funnel, and reflux condenser
-
Heating/cooling circulator
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup:
-
Charge the jacketed glass reactor with 2,2,6,6-tetramethyl-4-piperidone and the selected solvent.
-
Begin stirring and add the alkaline substance to the mixture.
-
-
Methylation Reaction:
-
Heat the mixture to the desired reaction temperature (e.g., 80°C).
-
Slowly add dimethyl sulfate to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.
-
After the addition is complete, continue to stir the mixture at the reaction temperature for an additional 2-4 hours to ensure complete conversion.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Wash the filtrate with water to remove any remaining base and salts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the solvent.
-
Purify the crude product by vacuum distillation to obtain high-purity 1,2,2,6,6-pentamethyl-4-piperidone.
-
Figure 2: Experimental workflow for the synthesis of PMP-one.
Safety Considerations
-
Dimethyl sulfate is extremely toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn.
-
The reaction can be exothermic. The addition of dimethyl sulfate should be done slowly and with adequate cooling to control the reaction temperature.
-
Alkaline substances like sodium hydroxide are corrosive. Handle with care and avoid contact with skin and eyes.
Conclusion
The N-methylation of 2,2,6,6-tetramethyl-4-piperidone is a robust and high-yielding method for the industrial production of 1,2,2,6,6-pentamethyl-4-piperidone. Its efficiency and scalability make it the preferred route for manufacturing this key intermediate for HALS and other specialty chemicals. Adherence to the detailed protocol and safety precautions is essential for a successful and safe synthesis.
References
Application Notes and Protocols: 1,2,2,6,6-Pentamethylpiperidin-4-one as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,2,6,6-Pentamethylpiperidin-4-one, a sterically hindered cyclic ketone, is a pivotal intermediate in modern organic synthesis. Its unique structural framework, characterized by a piperidone ring heavily substituted with methyl groups, provides significant steric hindrance and chemical stability to its derivatives.[1] This makes it an ideal starting material for a variety of value-added chemicals, particularly in the realms of polymer additives and pharmaceuticals.[2][3] The ketone functionality at the 4-position serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Key Applications
The primary utility of this compound stems from its role as a precursor to the 1,2,2,6,6-pentamethylpiperidine moiety, which is the core functional unit in many high-performance Hindered Amine Light Stabilizers (HALS).[1][2] Additionally, its derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[2][4]
Hindered Amine Light Stabilizers (HALS)
The most significant industrial application of this compound is in the production of HALS.[2][3] HALS are essential additives used to protect polymeric materials, such as plastics and coatings, from degradation caused by exposure to UV radiation and thermal oxidation.[2][5] The protective mechanism involves a regenerative radical scavenging cycle, known as the Denisov cycle, where the hindered amine functionality effectively neutralizes free radicals that would otherwise lead to polymer degradation.
Derivatives of this compound are used to synthesize a variety of HALS, including monomeric, oligomeric, and polymeric stabilizers.[6][7] A key advantage of N-methylated HALS, derived from this building block, is their reduced basicity, which makes them suitable for use in acidic environments where traditional HALS might be less effective.
A prominent example is the synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate, a highly effective and widely used light stabilizer.[1] This is typically achieved through the reduction of the parent ketone to 1,2,2,6,6-pentamethylpiperidin-4-ol, followed by transesterification with dimethyl sebacate.[1]
Pharmaceutical Intermediates
The pentamethylpiperidine scaffold is also explored in medicinal chemistry. This compound serves as a starting material for synthesizing various pharmaceutical intermediates.[2][4] The sterically hindered piperidine ring can be incorporated into larger molecules to modulate their pharmacological properties, such as receptor binding, metabolic stability, and bioavailability. For instance, derivatives like 4-amino-1,2,2,6,6-pentamethylpiperidine, synthesized from the parent ketone, are recognized as useful pharmaceutical intermediates.[4] The core structure is also related to compounds like Pempidine, a nicotinic antagonist once used for hypertension, which highlights the pharmacological relevance of this chemical family.[8]
Synthesis of Functional Polymers
Beyond its use in HALS as additives, the 1,2,2,6,6-pentamethylpiperidine moiety can be incorporated directly into polymer backbones to create materials with inherent stability. This is achieved by converting this compound into a polymerizable monomer.[6][7] For example, the ketone can be reduced to the corresponding alcohol (1,2,2,6,6-pentamethylpiperidin-4-ol), which is then reacted with acryloyl chloride to form 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP).[6] This monomer can then be copolymerized with other monomers, such as vinyl acetate, to produce polymeric HALS that offer superior longevity by preventing migration and loss from the polymer matrix.[6]
Key Synthetic Transformations and Protocols
The chemical utility of this compound lies in the reactivity of its ketone group. The following are key transformations that convert it into valuable downstream products.
Reduction to 1,2,2,6,6-Pentamethylpiperidin-4-ol
The reduction of the ketone to the corresponding secondary alcohol is a fundamental step for synthesizing many HALS, such as Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate.[1]
Experimental Protocol: Reduction using Sodium Borohydride
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable solvent (e.g., methanol or ethanol).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess NaBH₄.
-
Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1,2,2,6,6-pentamethylpiperidin-4-ol, which can be further purified by recrystallization or distillation.
Synthesis of 4-Amino-1,2,2,6,6-pentamethylpiperidine
The conversion of the ketone to an amine via reductive amination or through an oxime intermediate opens pathways to a different class of derivatives used as pharmaceutical intermediates and building blocks for other HALS.[4][9]
Experimental Protocol: Synthesis via Oxime Reduction
This is a two-step process: formation of the oxime followed by its reduction.
Step A: Oximation
-
Setup: Dissolve 1,2,2,6,6-pentamethyl-4-piperidone hydroiodide in aqueous ethanol.[4]
-
Reagent Addition: Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.
-
Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture and isolate the crude oxime product by filtration or extraction.
Step B: Reduction of the Oxime
-
Setup: Dissolve the crude oxime in a suitable solvent (e.g., ethanol or acetic acid).
-
Reduction: Add a reducing agent such as sodium amalgam, zinc dust in acetic acid, or perform catalytic hydrogenation (e.g., using Raney Nickel or PtO₂ under H₂ atmosphere).
-
Workup: After the reaction is complete, filter off the catalyst (if used). Neutralize the reaction mixture with a base (e.g., NaOH solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., methylene chloride).[9] Dry the organic layer, evaporate the solvent, and distill the residue under vacuum to obtain pure 4-amino-1,2,2,6,6-pentamethylpiperidine.[9]
Data Presentation
Table 1: Physical and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 5554-54-1 | C₁₀H₁₉NO | 169.26 | 230-231 |
| 1,2,2,6,6-Pentamethylpiperidin-4-ol | 2403-89-6 | C₁₀H₂₁NO | 171.28 | 238 |
| 4-Amino-1,2,2,6,6-pentamethylpiperidine | 40327-96-6 | C₁₀H₂₂N₂ | 170.30 | 98 @ 15 Torr |
Data sourced from references[1][9].
Table 2: Example Synthesis Yields
| Starting Material | Product | Key Reagents | Typical Yield | Reference |
| 2,2,6,6-Tetramethyl piperidone | 1,2,2,6,6-Pentamethyl-4-piperidone | Dimethyl sulfate, NaOH | >95% | [10] |
| Acetone, Methylamine | 1,2,2,6,6-Pentamethyl-4-piperidone | Catalyst | ~70% | [10] |
| 4-Benzoylamino-1,2,2,6,6-pentamethylpiperidine | 4-Amino-1,2,2,6,6-pentamethylpiperidine | HCl, NaOH | Not specified | [9] |
Visualizations
Caption: Synthetic pathways from the core building block.
Caption: Radical scavenging cycle of Hindered Amine Light Stabilizers.
Caption: From building block to end-use applications.
References
- 1. 1,2,2,6,6-Pentamethylpiperidin-4-ol|CAS 2403-89-6 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-AMINO-1,2,2,6,6-PENTAMETHYLPIPERIDINE | 40327-96-6 [chemicalbook.com]
- 5. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pempidine - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]
Application Notes and Protocols for Novel Light Stabilizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of novel light stabilizers, detailing their mechanisms, experimental evaluation, and recent advancements. The protocols outlined below offer standardized procedures for incorporating and assessing the efficacy of these stabilizers in various formulations.
Introduction to Novel Light Stabilizers
Light stabilizers are essential additives that protect materials from degradation caused by exposure to ultraviolet (UV) radiation.[1][2] This degradation can manifest as discoloration, loss of mechanical properties, and reduced product lifespan.[1][3] Novel light stabilizers offer enhanced protection and durability compared to traditional additives. The two primary categories of light stabilizers are Ultraviolet Absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS).[1]
-
UV Absorbers (UVAs): These compounds function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[1][4] Common chemical classes include benzophenones, benzotriazoles, and triazines.[3][5]
-
Hindered Amine Light Stabilizers (HALS): HALS are highly efficient scavengers that inhibit the degradation of polymers by neutralizing free radicals formed during photo-oxidation.[1][6] They operate via a cyclic mechanism, allowing for long-term efficacy.[5][6]
Often, a synergistic effect is achieved by combining UVAs and HALS, providing superior protection than either type used alone.[2][3]
Mechanisms of Action
The efficacy of light stabilizers is rooted in their chemical structures and mechanisms of action.
UV Absorbers
UVAs absorb UV radiation, preventing it from reaching the polymer matrix. The absorbed energy is then harmlessly dissipated as heat. Recent developments have focused on synthesizing UV absorbers with high molar extinction coefficients and photostability.[5]
Hindered Amine Light Stabilizers (HALS)
HALS do not absorb UV radiation but instead interrupt the photo-oxidation cycle by scavenging free radicals.[2][6] The HALS are regenerated in a cyclic process, which allows them to remain effective for extended periods.[6]
Recent Advancements in Light Stabilizer Technology
Recent innovations have focused on improving the performance, compatibility, and durability of light stabilizers.
-
Encapsulation: To improve compatibility with waterborne coatings, novel encapsulation techniques have been developed.[5] This allows for the use of water-insoluble UV absorbers in eco-friendly formulations without the need for co-solvents.[5]
-
Polymeric HALS: Polymeric and oligomeric HALS have been synthesized to reduce migration and improve compatibility with the polymer matrix.[7][8] These high molecular weight stabilizers offer excellent resistance to extraction and contribute to long-term thermal stability.[6]
-
Multifunctional Stabilizers: Researchers have designed and synthesized novel stabilizers that combine the functionalities of both HALS and UV absorbers in a single molecule.[9] This approach can lead to synergistic effects and improved overall performance.
-
Natural Compounds: There is growing interest in the use of natural compounds, such as flavonoids and resveratrol, as UV protective agents due to their availability, low toxicity, and inherent UV-absorbing properties.[10]
Application Data and Performance Evaluation
The effectiveness of novel light stabilizers is typically evaluated through accelerated weathering tests and spectroscopic analysis.
Performance Data of a Novel Light Stabilizer (NLS) in Waterborne UV-Curable Coatings
A study demonstrated the benefits of a novel light stabilizer (NLS) in a waterborne UV-curable coating system. The NLS was shown to enhance UV filtering ability without compromising the curing speed.[11]
| Parameter | Effect Factor of NLS (%) | Effect Factor of Dry Film Thickness (DFT) (%) |
| UV Filtering at 365 nm | 62.5 | 20.9 |
| UV Filtering at 380 nm | 47.7 | 27.4 |
| Yellowing Reduction | 76.8 | 7.7 |
Durability of Coatings with a Novel Composite Light Stabilizer
A new composite light stabilizer, Eversorb CP1, was evaluated for its ability to protect coatings on carbon fiber composite materials.[12]
| Parameter | Variance Explained by Eversorb CP1 (%) | Variance Explained by Coating DFT (%) |
| Color Change | 88.7 | 0.16 |
| Adhesion Loss | 56.6 | 1.4 |
Experimental Protocols
The following protocols describe standard methods for evaluating the performance of novel light stabilizers.
Protocol for Accelerated Weathering
Objective: To simulate the long-term effects of sunlight and weather on stabilized materials in a laboratory setting.
Apparatus: Xenon-arc or fluorescent UV accelerated weathering tester.
Procedure:
-
Sample Preparation: Prepare samples of the material with and without the light stabilizer according to industry standards (e.g., ASTM, ISO).
-
Exposure Conditions: Set the weathering tester to the desired conditions of irradiance, temperature, and humidity, following a standard test cycle (e.g., ASTM G155 for xenon-arc or ASTM G154 for fluorescent UV).
-
Evaluation: At predetermined intervals, remove the samples and evaluate changes in their properties.
-
Color Change: Measure the change in color (ΔE*) using a spectrophotometer.
-
Gloss Retention: Measure the gloss at a specific angle (e.g., 60°) using a gloss meter.
-
Mechanical Properties: Perform tensile testing to measure changes in tensile strength and elongation at break.
-
Surface Defects: Visually inspect for cracking, chalking, and blistering.
-
Protocol for Determining UV-Visible Absorption Spectra
Objective: To measure the UV absorption characteristics of a UV absorber.
Apparatus: UV-Visible spectrophotometer.
Procedure:
-
Solution Preparation: Prepare a dilute solution of the UV absorber in a suitable solvent (e.g., methanol, cyclohexane) at a known concentration.
-
Spectrophotometer Setup: Calibrate the spectrophotometer using a blank solvent sample.
-
Measurement: Scan the absorbance of the solution over the UV-Visible range (typically 200-800 nm).
-
Data Analysis: Plot absorbance versus wavelength to obtain the absorption spectrum. The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) can be determined from this data.
Conclusion
The development of novel light stabilizers represents a significant advancement in materials science, offering enhanced protection against photodegradation. Through mechanisms such as UV absorption and free radical scavenging, these additives extend the service life and maintain the aesthetic and mechanical properties of a wide range of products. The protocols and data presented here provide a framework for the effective application and evaluation of these innovative materials in research and development settings.
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. Light Stabilizers for Plastics & Coatings | amfine.com [amfine.com]
- 3. labinsights.nl [labinsights.nl]
- 4. What do light stabilizers do - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]
- 5. pcimag.com [pcimag.com]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. uvebtech.com [uvebtech.com]
- 12. pcimag.com [pcimag.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 1,2,2,6,6-Pentamethylpiperidin-4-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main strategies for synthesizing this compound (PMP-one):
-
Two-Step Synthesis (Most Common): This involves the initial synthesis of 2,2,6,6-tetramethyl-4-piperidone (Triacetoneamine, TAA) from acetone and ammonia.[1][2] The subsequent N-methylation of TAA yields the final product. This route is often preferred due to higher overall yields and purity control.
-
One-Pot Synthesis: This method involves the direct reaction of acetone and methylamine in the presence of a catalyst to form the piperidone ring.[3] While more direct, this route can result in more byproducts and potentially lower yields, with reported maximums around 70%.[4]
Q2: What are the key applications of this compound and its derivatives?
A2: this compound is a crucial intermediate. Its corresponding alcohol, 1,2,2,6,6-Pentamethylpiperidin-4-ol, is a precursor for Hindered Amine Light Stabilizers (HALS).[3][5] HALS are essential additives used to protect polymers and coatings from degradation caused by UV light and thermal oxidation.[5][6] Derivatives are also used in pharmaceutical synthesis and as epoxy resin cross-linking agents.[3]
Q3: What are the primary methods for the N-methylation of 2,2,6,6-tetramethyl-4-piperidone (TAA)?
A3: The most common N-methylation methods are:
-
Eschweiler-Clarke Reaction: Uses formaldehyde and formic acid for reductive amination.[7][8] It is effective at preventing the formation of quaternary ammonium salts, but yields can be moderate (50-60%).[4][8]
-
Alkylation with Dimethyl Sulfate: This method, performed under basic conditions, has been reported to achieve very high yields, exceeding 95%.[4]
-
Alkylation with Methyl Halides (e.g., Methyl Iodide): A traditional method, but it carries a higher risk of over-alkylation, leading to the formation of quaternary ammonium salts.
Q4: What safety precautions should be taken during the synthesis?
A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (eyeshields, gloves, lab coat). The reaction can be exothermic and may generate pressure, especially the synthesis of TAA from acetone and ammonia, which should be performed in a suitable pressure vessel or with careful temperature control.[2] Dimethyl sulfate is a potent alkylating agent and is carcinogenic and toxic; it must be handled with extreme caution in a well-ventilated fume hood.
Troubleshooting Guide
Q5: My overall yield is low in the two-step synthesis. How do I identify the problematic step?
A5: To pinpoint the issue, you should analyze the product of each step:
-
Step 1 (TAA Synthesis): After synthesizing 2,2,6,6-tetramethyl-4-piperidone (TAA), purify a small sample and check its yield and purity (e.g., by GC or NMR). Yields should typically be in the 70-78% range.[1] If the yield is low here, focus on optimizing the TAA synthesis conditions (see Table 1).
-
Step 2 (N-Methylation): If the TAA synthesis was successful, the problem lies in the methylation step. Analyze the crude product mixture after the reaction. Look for the presence of a significant amount of unreacted TAA. If starting material is present, the reaction may be incomplete. If neither starting material nor product is dominant, significant side reactions may have occurred.
Q6: The N-methylation of TAA is incomplete, with a large amount of starting material remaining. What could be the cause?
A6: This issue commonly arises from several factors depending on the method used:
-
Eschweiler-Clarke Reaction:
-
Insufficient Reagents: Ensure an excess of both formaldehyde and formic acid are used. The reaction is driven by the decomposition of formic acid.[8]
-
Reaction Time/Temperature: The reaction is often performed at or near boiling temperatures.[8] Insufficient heating or reaction time can lead to incomplete conversion.
-
-
Dimethyl Sulfate Alkylation:
-
Ineffective Base: A strong enough base (e.g., NaOH, KOH) in sufficient molar excess is required to deprotonate the piperidine nitrogen.[4]
-
Reaction Temperature: The reaction temperature needs to be carefully controlled (e.g., 45°C) to ensure the reaction proceeds without significant byproduct formation.[4]
-
Addition Rate: Slow, dropwise addition of dimethyl sulfate is crucial to control the reaction's exothermicity and prevent side reactions.[4]
-
Q7: My final product is impure after distillation. What are the likely contaminants?
A7: The primary contaminants depend on the synthesis route:
-
Unreacted TAA: This is the most common impurity if the N-methylation step is incomplete. Fractional distillation is required to separate TAA (B.P. 80-85°C at 15 mmHg) from the higher-boiling PMP-one.[1]
-
Phorone: If the initial TAA synthesis was not clean, phorone (a self-condensation product of acetone) may carry through.
-
Solvent Residue: Ensure the solvent is completely removed during work-up and purification.
-
Quaternary Ammonium Salts: If using methyl iodide or a similar potent alkylating agent, non-volatile quaternary salts may form. These are typically removed during an aqueous work-up.
Comparative Data on Synthesis Yields
Quantitative data from various sources are summarized below to aid in the selection of an optimal synthetic route.
Table 1: Influence of Reaction Conditions on 2,2,6,6-tetramethyl-4-piperidone (TAA) Yield
| Acetone:Ammonia Molar Ratio | Catalyst | Temperature (°C) | Time (h) | Pressure (atm) | Yield (w.r.t. converted acetone) | Reference |
|---|---|---|---|---|---|---|
| ~8:1 | Ammonium Chloride | 60-65 | 6 | Autoclave | 71% | [2] |
| ~8:1 | Ammonium Nitrate | 60-65 | 4 | Autoclave | 70% | [2] |
| ~4.5:1 | Ammonium Chloride | 60-65 | 4 | Autoclave | 76% | [2] |
| Not specified | Ammonium Hydroxide | 35 | 12 | 1 | 78% |[1] |
Table 2: Comparison of N-Methylation Methods for 2,2,6,6-tetramethyl-4-piperidone (TAA)
| Methylating Agent | Co-reagent/Solvent | Temperature (°C) | Reported Yield | Key Advantages/Disadvantages | Reference |
|---|---|---|---|---|---|
| Dimethyl Sulfate | NaOH / DMAC | 45 | >95% | High yield; uses toxic/carcinogenic reagent. | [4] |
| Formaldehyde | Formic Acid | Reflux | 50-60% | Avoids quaternization; moderate yield. |[4] |
Key Experimental Protocols
Protocol 1: Synthesis of 2,2,6,6-tetramethyl-4-piperidone (TAA) via Acetone and Ammonia
-
Methodology: Based on the procedure described in US Patent 4,536,581 A.[2]
-
Reagents:
-
Acetone (3500 g, 60.3 moles)
-
Ammonium chloride (70 g)
-
Gaseous ammonia (230 g, 13.5 moles)
-
50% aqueous sodium hydroxide solution
-
-
Procedure:
-
Charge a suitable autoclave with acetone, ammonium chloride, and ammonia.
-
Heat the mixture to 60-65°C for six hours.
-
Cool the reaction mixture to ambient temperature.
-
Add 100 g of a 50% aqueous sodium hydroxide solution and stir for 30 minutes at 20-25°C.
-
Separate the lower aqueous layer.
-
The upper organic layer contains the product. Isolate the 2,2,6,6-tetramethyl-4-piperidone by vacuum distillation. The expected yield is approximately 71% with respect to the converted acetone.[2]
-
Protocol 2: N-Methylation of TAA using Dimethyl Sulfate
-
Methodology: Based on the high-yield method described in Chinese Patent CN110950794A.[4]
-
Reagents:
-
2,2,6,6-tetramethylpiperidone (TAA) (120 g)
-
Sodium hydroxide (100 g)
-
Dimethylacetamide (DMAC) (300 g)
-
Dimethyl sulfate (90 g)
-
-
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add TAA, DMAC, and sodium hydroxide.
-
While stirring, control the temperature at 45°C and slowly add dimethyl sulfate dropwise over 3 hours. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.
-
After the addition is complete, maintain the reaction at 45°C for an additional 7 hours.
-
Cool the reaction mixture and filter to remove solids.
-
The filtrate is concentrated and then purified by vacuum distillation to obtain the final product, 1,2,2,6,6-Pentamethyl-4-piperidone. The reported yield is up to 97%.[4]
-
Process and Workflow Diagrams
The following diagrams illustrate the synthesis pathways and provide a logical workflow for troubleshooting common issues.
Caption: Main synthetic routes to this compound.
Caption: A logical workflow for diagnosing low-yield issues.
Caption: Interrelated factors affecting the overall reaction yield.
References
- 1. prepchem.com [prepchem.com]
- 2. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]
- 3. 1,2,2,6,6-Pentamethylpiperidin-4-ol|CAS 2403-89-6 [benchchem.com]
- 4. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-one. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: N-methylation of 2,2,6,6-Tetramethyl-4-piperidone with Dimethyl Sulfate
Issue 1.1: Low Yield of this compound
-
Question: My reaction yield is significantly lower than the reported >95%. What are the potential causes and how can I improve it?[1]
-
Answer: Low yields in this N-methylation reaction can often be attributed to several factors:
-
Improper Temperature Control: The reaction is exothermic. A temperature that is too high can lead to side reactions, while a temperature that is too low will result in a sluggish and incomplete reaction. It is crucial to maintain the recommended reaction temperature.
-
Inefficient Stirring: Inadequate mixing can lead to localized overheating and poor distribution of reactants, resulting in incomplete methylation.
-
Purity of Starting Material: The purity of the starting 2,2,6,6-tetramethyl-4-piperidone is critical. Impurities can interfere with the reaction.
-
Moisture: The presence of water can hydrolyze dimethyl sulfate and affect the efficiency of the base. Ensure all glassware is dry and use anhydrous solvents if specified.
-
Issue 1.2: Presence of Unreacted Starting Material
-
Question: After the reaction, I still observe a significant amount of 2,2,6,6-tetramethyl-4-piperidone. What should I do?
-
Answer: The presence of unreacted starting material can be due to:
-
Insufficient Methylating Agent: Ensure the correct molar ratio of dimethyl sulfate to the piperidone is used.
-
Short Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) and ensure it is allowed to proceed until the starting material is consumed.
-
Base Strength/Amount: The choice and amount of base are important. A weak base or an insufficient amount may not effectively deprotonate the starting material, hindering the reaction.
-
Issue 1.3: Formation of Unknown Byproducts
-
Question: I am observing unexpected spots on my TLC or peaks in my GC-MS. What could these be?
-
Answer: While this method is generally high-yielding, side reactions can occur:
-
O-Methylation: Although less likely for the nitrogen of a secondary amine, O-methylation of the enol form of the ketone is a theoretical possibility, leading to the formation of a vinyl ether. This is more prevalent with different substrates but should be considered.
-
Reaction with Solvent: Depending on the solvent used, it may react with the methylating agent.
-
Degradation: The starting material, 2,2,6,6-tetramethyl-4-piperidone, can be sensitive to acidic or basic conditions and heat, potentially leading to degradation products.
-
Route 2: Cyclization of Acetone and Methylamine
Issue 2.1: Low Yield and Formation of Polymeric Material
-
Question: My reaction of acetone and methylamine results in a low yield (below 70%) and a significant amount of high molecular weight, tar-like substances. How can I minimize this?[2]
-
Answer: This reaction is a complex series of condensations and cyclizations. The formation of "large molecular impurities" is a common problem.[2]
-
Stoichiometry Control: The ratio of acetone to methylamine is crucial. An excess of acetone can favor self-condensation reactions (aldol reactions) leading to products like diacetone alcohol and mesityl oxide, which can further react to form higher molecular weight byproducts.
-
Temperature Management: These reactions are often exothermic. Maintaining a consistent and moderate temperature is key to preventing runaway side reactions that lead to polymerization.
-
Catalyst Choice: The type and concentration of the catalyst can significantly influence the reaction pathway. Acid catalysts are typically used to promote imine formation and cyclization. Experimenting with different acid catalysts and loadings may be necessary.
-
Issue 2.2: Difficulty in Product Purification
-
Question: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies are effective?
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Answer: The crude product from this reaction is often a complex mixture.
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Distillation: Vacuum distillation is a common method for purifying the product. However, the presence of high-boiling impurities can make this challenging.
-
Chromatography: Column chromatography can be an effective, albeit less scalable, method for separating the desired product from closely related impurities.
-
Crystallization: If a suitable solvent system can be found, crystallization of a salt of the product (e.g., the hydrochloride or oxalate) can be an effective purification technique.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route to this compound is the most efficient?
A1: Based on reported yields, the N-methylation of 2,2,6,6-tetramethyl-4-piperidone with dimethyl sulfate appears to be the most efficient method, with yields reported to be over 95%.[1] The cyclization of acetone and methylamine typically results in lower yields, around 70-73%.[2]
Q2: What are the main safety concerns when working with dimethyl sulfate?
A2: Dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Q3: Can I use other methylating agents besides dimethyl sulfate?
A3: Yes, other methylating agents can be used, but they may have different efficiencies and side reaction profiles.
-
Formaldehyde/Formic Acid (Eschweiler-Clarke reaction): This method is known for methylating amines. However, for 2,2,6,6-tetramethyl-4-piperidone, it has been reported to give very low yields.
-
Methyl Iodide: This is another common methylating agent but can be more expensive than dimethyl sulfate.
-
Dimethyl Carbonate (DMC): DMC is considered a "greener" methylating agent but often requires higher temperatures and can lead to the formation of carbamate byproducts.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information about the composition of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of the N-methyl signal of the product.
Data Presentation
| Synthetic Route | Key Reagents | Typical Yield (%) | Key Side Products/Impurities | Reference |
| N-methylation | 2,2,6,6-Tetramethyl-4-piperidone, Dimethyl Sulfate, Base | >95 | Unreacted starting material, O-methylated byproduct (theoretical) | [1] |
| Cyclization | Acetone, Methylamine, Acid Catalyst | 70-73 | High molecular weight condensation polymers, diacetone alcohol, mesityl oxide | [2] |
| N-methylation (Eschweiler-Clarke) | 2,2,6,6-Tetramethyl-4-piperidone, Formaldehyde, Formic Acid | Low (not specified) | Not detailed, but likely unreacted starting material due to low conversion |
Experimental Protocols
Protocol 1: N-methylation of 2,2,6,6-Tetramethyl-4-piperidone with Dimethyl Sulfate
This protocol is adapted from a patented procedure.[1]
Materials:
-
2,2,6,6-Tetramethyl-4-piperidone (155 g)
-
Acetone (300 g)
-
Sodium Hydroxide (100 g)
-
Dimethyl Sulfate (150 g)
Procedure:
-
In a 500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and a condenser, charge 155 g of 2,2,6,6-tetramethyl-4-piperidone, 300 g of acetone, and 100 g of sodium hydroxide.
-
Begin stirring the mixture.
-
Control the temperature of the reaction mixture at 35°C.
-
Slowly add 150 g of dimethyl sulfate dropwise over a period of 2 hours, ensuring the temperature does not exceed 35°C.
-
After the addition is complete, continue to stir the reaction mixture at 35°C for an additional 5 hours.
-
Cool the reaction mixture and filter to remove solid byproducts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting crude product by vacuum distillation to obtain this compound.
Protocol 2: Cyclization of Acetone and Methylamine
This protocol is based on examples from a patented procedure.[2]
Materials:
-
Acetone (60 mL)
-
Methylamine in Methanol (40% solution, 30 mL)
-
Methylamine Nitrate (5.61 g)
-
Sulfonic acid functionalized SBA-15 catalyst (2.10 g)
-
Sodium Hydroxide (3.00 g)
-
Sodium Carbonate (5.00 g)
Procedure:
-
To a reaction kettle, add 60 mL of acetone and 30 mL of a 40% methylamine solution in methanol.
-
Add 5.61 g of methylamine nitrate and 2.10 g of the sulfonic acid functionalized SBA-15 catalyst.
-
Stir the mixture and heat to 60°C for 6 hours.
-
After the reaction is complete, cool the mixture and add 3.00 g of sodium hydroxide and 5.00 g of sodium carbonate to quench the catalyst.
-
Filter to remove the catalyst and solid salts.
-
The filtrate contains the crude this compound, which can be purified by distillation.
Mandatory Visualization
References
Purification techniques for 1,2,2,6,6-Pentamethylpiperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,2,2,6,6-Pentamethylpiperidin-4-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield after purification by vacuum distillation.
-
Question: We are experiencing a significant loss of product during vacuum distillation. What are the potential causes and how can we improve the yield?
-
Answer: Low recovery from vacuum distillation can stem from several factors. Firstly, ensure your vacuum system is free of leaks and can achieve the necessary pressure to lower the boiling point sufficiently, preventing thermal degradation. The boiling point of this compound is approximately 230-231 °C at atmospheric pressure.[1][2] Incomplete transfer of the material to the distillation flask or material held up in the distillation column can also contribute to lower yields. Ensure the distillation apparatus is appropriately sized for the volume of material being purified. For very viscous residues, dissolving the crude product in a small amount of a high-boiling, inert solvent before distillation might aid in a more complete transfer and distillation.
Issue 2: The purified product is still showing impurities by NMR/GC analysis.
-
Question: After purification, our analytical data indicates the presence of residual solvents or byproducts. How can we improve the purity?
-
Answer: If impurities persist after distillation, consider the efficiency of your distillation column. A fractional distillation column with a suitable packing material will provide better separation of components with close boiling points. Another common technique is recrystallization.[3] Selecting an appropriate solvent where the solubility of this compound is high at elevated temperatures and low at cooler temperatures is crucial for effective purification.
Issue 3: Difficulty in achieving crystallization during recrystallization.
-
Question: We are unable to induce crystallization of this compound from solution. What steps can we take?
-
Answer: Failure to crystallize can be due to several reasons. The solution may not be saturated enough; try evaporating some of the solvent to increase the concentration.[4] If the solution is supersaturated and still no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.[4] Adding a seed crystal of pure this compound can also initiate crystallization. Ensure that the cooling process is slow, as rapid cooling can sometimes lead to the formation of an oil rather than crystals. If an oil forms, try redissolving it by gentle heating and then allowing it to cool more slowly.
Issue 4: Peak tailing during chromatographic purification.
-
Question: When attempting to purify this compound using column chromatography on silica gel, we observe significant peak tailing. Why is this happening and how can it be prevented?
-
Answer: Peak tailing for piperidine compounds on silica gel is a common issue.[5] This is often due to the basic nitrogen atom in the piperidine ring interacting strongly with the acidic silanol groups on the surface of the silica gel.[5] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your mobile phase.[5] This will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape. Alternatively, using a different stationary phase, such as alumina or amine-deactivated silica, can also resolve this issue.[5]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6] Some suppliers recommend storage at -20°C.[1][7] It is important to keep it away from incompatible materials and foodstuff containers.[6][8]
Q2: What are the main impurities found in crude this compound?
A2: Impurities can include unreacted starting materials from the synthesis, such as 2,2,6,6-tetramethyl piperidone, and byproducts from side reactions.[9] The synthesis often involves methylation, so incompletely methylated precursors could also be present.[9]
Q3: Is this compound stable?
A3: While generally stable under recommended storage conditions, piperidine derivatives can be sensitive to acid, alkali, and heat.[9] Proper storage is essential to maintain its stability.[8]
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO | [1][2] |
| Molecular Weight | 169.26 g/mol | [1][2] |
| Boiling Point | 230-231 °C (at 760 mmHg) | [1][2] |
| Density | 0.949 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.476 | [1] |
| Storage Temperature | -20 °C | [1][7] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound into a round-bottom flask, not filling it more than two-thirds full.
-
Distillation:
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of 230-231 °C.[1][2]
-
Monitor the temperature of the vapor throughout the distillation to ensure a clean separation.
-
-
Product Collection: Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool before collecting the purified product from the receiving flask.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[4]
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[3]
-
Crystallization:
-
Crystal Collection:
-
Drying: Dry the purified crystals, for instance, in a vacuum oven, to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. 1,2,2,6,6-Pentamethyl-4-piperidone 97 5554-54-1 [sigmaaldrich.com]
- 2. CAS 5554-54-1 | this compound - Synblock [synblock.com]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 1,2,2,6,6-Pentamethyl-4-piperidone (97%) - Amerigo Scientific [amerigoscientific.com]
- 8. Bis(1,2,2,6,6-pentamethyl-4-piperidyl) Sebacate: Applications, Safety and Storage_Chemicalbook [chemicalbook.com]
- 9. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]
Optimizing reaction conditions for the N-methylation of tetramethylpiperidone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the N-methylation of 2,2,6,6-tetramethyl-4-piperidone (TMP), also known as triacetonamine.[1] This sterically hindered secondary amine presents unique challenges in achieving high-yield and selective mono-N-methylation. This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the N-methylation of 2,2,6,6-tetramethyl-4-piperidone.
Issue: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient reaction time or temperature: Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. For Eschweiler-Clarke type reactions, ensure the temperature is maintained at reflux (around 90-100°C).[2][3] - Poor quality reagents: Use freshly opened or purified reagents. The purity of formaldehyde, formic acid, or other methylating agents is crucial. |
| Suboptimal Reagent Stoichiometry | - Incorrect molar ratios: For the Eschweiler-Clarke reaction, a common starting point is a 1:1.5:1.1 molar ratio of TMP:formaldehyde:formic acid.[3] Adjusting these ratios may be necessary to optimize the reaction. - Decomposition of reagents: Ensure accurate measurement and handling of reagents, especially volatile ones. |
| Steric Hindrance | - The bulky tetramethyl groups flanking the secondary amine significantly hinder the approach of the methylating agent. Consider using less sterically demanding methylating agents or reaction conditions that favor the reaction kinetics. |
| Product Loss During Workup | - Improper extraction: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during extraction to keep the product in its free base form, which is more soluble in organic solvents. - Emulsion formation: If emulsions form during extraction, they can be broken by adding brine or by centrifugation. |
Issue: Formation of Byproducts and Impurities
| Potential Cause | Recommended Solution |
| Over-methylation (Quaternary Ammonium Salt Formation) | - This is a common issue with highly reactive methylating agents like methyl iodide or dimethyl sulfate.[4] - Use a less reactive methylating agent: The Eschweiler-Clarke reaction is generally preferred for mono-N-methylation of secondary amines as it is less prone to forming quaternary salts.[2][5] - Control stoichiometry: Carefully control the amount of methylating agent used. A slight excess is often needed for complete conversion, but a large excess can promote over-methylation. |
| Unreacted Starting Material | - This is often linked to incomplete reactions (see "Low or No Product Yield"). Ensure sufficient reaction time, temperature, and optimal reagent ratios. |
| Side Reactions | - High temperatures: While heating is often necessary, excessive temperatures can lead to decomposition of the starting material or product. Maintain the recommended temperature range for the chosen method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-methylation of 2,2,6,6-tetramethyl-4-piperidone?
The most frequently employed methods for the N-methylation of TMP include:
-
Eschweiler-Clarke Reaction: This is a reductive amination using formaldehyde as the source of the methyl group and formic acid as the reducing agent.[4][5] It is often the preferred method due to its high selectivity for mono-methylation of secondary amines.[2]
-
Methyl Halides: Methyl iodide is a common reagent used for N-methylation, typically in the presence of a base like potassium carbonate in a solvent such as acetonitrile.[2][6] However, this method carries a higher risk of over-methylation to the quaternary ammonium salt.
-
Dimethyl Sulfate: This is a potent methylating agent but is highly toxic. It is typically used in a basic aqueous medium.[2]
-
Paraformaldehyde and Oxalic Acid: This combination can be used as an alternative to the traditional Eschweiler-Clarke conditions, refluxing at around 100°C.[2]
Q2: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting material (TMP) and the product (N-methyl-TMP). The spots can be visualized using an appropriate stain, such as potassium permanganate.
Q3: What is a typical workup procedure for the N-methylation of TMP?
A general workup procedure after the reaction is complete involves:
-
Cooling the reaction mixture to room temperature.
-
Making the solution basic by adding a suitable base, such as sodium hydroxide or potassium carbonate, to a pH greater than 10.
-
Extracting the product into an organic solvent like dichloromethane or diethyl ether.
-
Washing the combined organic layers with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filtering and concentrating the solvent under reduced pressure to obtain the crude product.
Q4: What purification methods are suitable for the N-methylated product?
The crude product can be purified by:
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation is an effective purification method.
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from unreacted starting material and non-polar byproducts.
Comparative Data of N-Methylation Methods
The following table summarizes various reported conditions for the N-methylation of hindered piperidines, providing a basis for comparison.
| Method | Methylating Agent(s) | Base | Solvent | Temperature | Reaction Time | Reported Yield | Key Considerations |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | - | Toluene | 90-100°C | 1 hour | High (Specific yield not always reported) | Good for selective mono-methylation.[3] |
| Methyl Halide | Methyl Iodide | K₂CO₃ | Acetonitrile | Reflux | 5 hours | Not specified | Risk of over-methylation.[2][6] |
| Dimethyl Sulfate | Dimethyl Sulfate | K₂CO₃ | Aqueous | Not specified | Not specified | Not specified | Highly toxic reagent.[2] |
| Paraformaldehyde | Paraformaldehyde, Oxalic Acid | - | Neat | 100°C | Not specified | Not specified | Alternative to traditional Eschweiler-Clarke.[2] |
Experimental Protocols
Protocol 1: N-Methylation of 2,2,6,6-Tetramethyl-4-piperidone via Eschweiler-Clarke Reaction
This protocol is adapted from a general procedure for the methylation of 2,2,6,6-tetramethylpiperidin-4-one.[3]
Materials:
-
2,2,6,6-Tetramethyl-4-piperidone (TMP)
-
Paraformaldehyde
-
Formic acid
-
Toluene
-
Sodium hydroxide
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2,6,6-tetramethyl-4-piperidone (1.0 eq) in toluene.
-
Add paraformaldehyde (1.5 eq) to the solution at room temperature with stirring.
-
Heat the solution to 90°C.
-
Slowly add formic acid (1.1 eq) to the reaction mixture. Water of reaction will begin to distill azeotropically.
-
After the addition of formic acid is complete, increase the temperature to 100°C and maintain for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add ground sodium hydroxide (a small amount, e.g., 0.05 eq) and stir for 1 hour.
-
Filter off the sodium hydroxide.
-
The resulting solution containing the product can be further purified by distillation or column chromatography.
Visualized Workflows and Relationships
Caption: Experimental workflow for the Eschweiler-Clarke N-methylation of TMP.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. 2,2,6,6-Tetramethyl-4-piperidone | C9H17NO | CID 13220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - N methylation of 4-pyperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. EP0729947A1 - Process for the methylation of 2,2,6,6-tetramethylpiperidin-4-one - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pempidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Industrial Scale-Up of 1,2,2,6,6-Pentamethylpiperidin-4-one Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of 1,2,2,6,6-Pentamethylpiperidin-4-one synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the production of this compound, offering potential causes and solutions in a question-and-answer format.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| YLD-001 | Why is the reaction yield of this compound significantly lower than expected? | - Inefficient methylation agent. Older methods using formaldehyde and formic acid can result in yields as low as 50-60%.[1] - Suboptimal molar ratio of reactants. - Incorrect reaction temperature or time. - Catalyst deactivation or insufficient amount. | - Consider using a more efficient methylating agent like dimethyl sulfate, which can increase yields to over 95%.[1] - Optimize the molar ratio of 2,2,6,6-tetramethylpiperidone to the methylating agent. A suggested ratio with dimethyl sulfate is 1:0.1-6.[1] - Ensure the reaction temperature is maintained within the optimal range (e.g., 30-150 °C for methylation with dimethyl sulfate) and for the appropriate duration.[1] - If using a catalyst, verify its activity and ensure the correct loading is used. |
| PUR-001 | What is causing the presence of significant impurities in the final product? | - Incomplete reaction leading to residual starting materials. - Formation of byproducts due to side reactions. For instance, some synthesis routes can produce large molecular weight impurities that are difficult to remove.[1] - Inefficient purification method. | - Monitor the reaction to ensure it goes to completion. - Adjust reaction conditions (temperature, pressure, stoichiometry) to minimize side reactions. - Employ an effective purification method such as vacuum distillation or rectification to separate the product from impurities.[1][2] |
| SCL-001 | We are facing challenges with cost and environmental impact during scale-up. What can be done? | - Use of expensive raw materials or reagents. - Generation of significant waste and byproducts that are difficult to recycle or dispose of.[1] - High energy consumption. | - Evaluate alternative, more cost-effective starting materials and reagents. - Select a synthesis route that minimizes byproduct formation and allows for the recycling of solvents and unreacted materials.[2] - Optimize reaction conditions to reduce energy consumption, for example, by using a more efficient catalyst to lower reaction temperatures or shorten reaction times. |
| RXN-001 | The methylation reaction is not proceeding to completion. What should we check? | - Inactive or insufficient amount of the methylating agent. - Presence of moisture or other inhibitors in the reaction mixture. - Inadequate mixing in the reactor. | - Verify the quality and quantity of the methylating agent. - Ensure all reactants and solvents are dry and free from contaminants. - Check the agitation system to ensure proper mixing, which is crucial for mass transfer in heterogeneous reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the industrial synthesis of this compound?
A1: A common raw material is 2,2,6,6-tetramethylpiperidone.[1] This is then methylated to obtain the final product.
Q2: What are the key reaction steps in the production of this compound?
A2: The primary step is the N-methylation of 2,2,6,6-tetramethylpiperidone. This can be achieved using various methylating agents, such as dimethyl sulfate in the presence of an alkaline substance and a solvent.[1]
Q3: What are the typical reaction conditions for the methylation step?
A3: When using dimethyl sulfate, the reaction is typically carried out at a temperature between 30-150 °C.[1] The molar ratio of 2,2,6,6-tetramethylpiperidone to dimethyl sulfate can range from 1:0.1 to 1:6.[1]
Q4: How is the final product typically purified on an industrial scale?
A4: The final product is commonly purified by concentration and rectification or vacuum distillation.[1][2]
Q5: What are the advantages of using dimethyl sulfate as a methylating agent over formaldehyde and formic acid?
A5: Using dimethyl sulfate can significantly increase the reaction yield to over 95%, whereas the formaldehyde and formic acid method may only achieve yields of 50-60%.[1] This improvement in yield is a major advantage for industrial-scale production.
Experimental Protocols
Protocol 1: Synthesis of this compound via N-methylation with Dimethyl Sulfate
This protocol is based on the method described in patent CN110950794A, which reports yields of over 95%.[1]
Materials:
-
2,2,6,6-tetramethylpiperidone
-
Dimethyl sulfate
-
Alkaline substance (e.g., sodium hydroxide, sodium carbonate)
-
Solvent (e.g., as described in the patent)
Procedure:
-
Charge the reactor with 2,2,6,6-tetramethylpiperidone, the alkaline substance, and the solvent.
-
Begin stirring the mixture.
-
At the specified reaction temperature (between 30-150 °C), slowly add dimethyl sulfate to the reaction mixture. The molar ratio of 2,2,6,6-tetramethylpiperidone to dimethyl sulfate should be maintained between 1:0.1 and 1:6.[1]
-
After the addition of dimethyl sulfate is complete, continue the reaction for a specified period to ensure completion.
-
Once the reaction is complete, cool the mixture.
-
Filter the reaction mixture to remove any solid byproducts.
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Concentrate the filtrate to remove the solvent.
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Purify the crude product by rectification to obtain this compound.[1]
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis pathway for this compound.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Byproduct Analysis in the Synthesis of N-Isopropylmethylamine from Acetone and Methylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of N-isopropylmethylamine from acetone and methylamine. The information is tailored to address specific issues that may be encountered during experimental procedures, with a focus on byproduct identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing N-isopropylmethylamine from acetone and methylamine?
A1: The synthesis is achieved through a process called reductive amination. In the first step, methylamine acts as a nucleophile, attacking the carbonyl carbon of acetone to form a hemiaminal intermediate. This intermediate then dehydrates to form an N-methylpropan-2-imine (a Schiff base). In the second step, this imine is reduced to the final product, N-isopropylmethylamine.[1]
Q2: What are the most common byproducts in this synthesis?
A2: The most prevalent byproduct is diisopropylmethylamine, which results from the over-alkylation of the desired N-isopropylmethylamine product. Other potential byproducts can arise from side reactions of acetone, such as aldol condensation.
Q3: How can I minimize the formation of the diisopropylmethylamine byproduct?
A3: Minimizing the formation of diisopropylmethylamine involves controlling the reaction stoichiometry and the choice of reducing agent. Using a molar excess of methylamine relative to acetone can favor the formation of the primary product. Additionally, employing a mild and selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is recommended. These reagents preferentially reduce the iminium ion intermediate over the starting carbonyl compounds, thus reducing the likelihood of the product amine reacting further.
Q4: What analytical techniques are suitable for identifying and quantifying byproducts in the reaction mixture?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds like N-isopropylmethylamine and its potential byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for structural elucidation of the main product and any isolated impurities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield of N-isopropylmethylamine | Incomplete reaction; Suboptimal reaction conditions (temperature, pH); Inefficient reducing agent. | Monitor the reaction progress using TLC or GC-MS to ensure completion. Optimize the temperature and pH of the reaction mixture. Ensure the reducing agent is active and used in the correct stoichiometric amount. |
| Presence of a significant amount of diisopropylmethylamine | Over-alkylation of the product; Molar ratio of reactants favors byproduct formation. | Use a molar excess of methylamine to acetone. Employ a milder reducing agent like NaBH₃CN or NaBH(OAc)₃. Control the reaction time and temperature to disfavor the secondary reaction. |
| Formation of high molecular weight impurities | Aldol condensation of acetone under basic or acidic conditions. | Maintain a neutral or slightly acidic pH during the reaction. Ensure the temperature is controlled, as higher temperatures can promote aldol condensation. |
| Unreacted acetone or methylamine in the final product | Incomplete reaction or inefficient purification. | Ensure the reaction goes to completion. Use an appropriate purification method, such as distillation, to separate the product from unreacted starting materials. |
Reaction and Byproduct Formation Pathways
The following diagram illustrates the main reaction pathway for the synthesis of N-isopropylmethylamine and the formation of the major byproduct, diisopropylmethylamine.
Experimental Protocols
General Synthesis of N-Isopropylmethylamine via Reductive Amination
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.
-
Imine Formation: In a round-bottom flask, dissolve acetone (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a solution of methylamine (1.0-1.2 equivalents) in the same solvent dropwise at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the N-methylpropan-2-imine. The reaction can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) in portions, ensuring the temperature remains below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by monitoring.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude N-isopropylmethylamine can be purified by fractional distillation.
GC-MS Analysis of Reaction Mixture
This protocol provides a starting point for the analysis of the reaction mixture. The parameters may need to be adjusted based on the specific instrument and column used.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or dichloromethane). If the sample contains a high concentration of non-volatile components, a liquid-liquid extraction may be necessary.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the volatile amines and acetone.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250°C.
-
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
Mass Spectrometer Parameters (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Scan Speed: 2 scans/second.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with those of pure standards. Quantify the components by integrating the peak areas and using a calibration curve or an internal standard method.
Quantitative Data Summary
The relative amounts of N-isopropylmethylamine and the diisopropylmethylamine byproduct are highly dependent on the reaction conditions. The following table provides a qualitative summary of the expected outcomes based on the choice of reducing agent. Quantitative data from specific experimental studies is limited in the public domain and would need to be determined empirically for a given set of reaction conditions.
| Reducing Agent | Selectivity for N-Isopropylmethylamine | Tendency for Diisopropylmethylamine Formation | Notes |
| Sodium Borohydride (NaBH₄) | Moderate to Good | Moderate to High | A strong reducing agent that can also reduce the starting acetone. Its reactivity can lead to over-alkylation. |
| Sodium Cyanoborohydride (NaBH₃CN) | Good to Excellent | Low to Moderate | A milder reducing agent that is more selective for the iminium ion, thus minimizing over-alkylation. The reaction is typically run under slightly acidic conditions. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent | Low | A highly selective and mild reducing agent that works well under neutral or slightly acidic conditions. It is often the preferred reagent for avoiding over-alkylation. |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Good to Excellent | Variable | Can be very selective, but the reaction conditions (pressure, temperature, catalyst loading) need to be carefully optimized to prevent over-alkylation. |
References
How to minimize impurities in 1,2,2,6,6-Pentamethylpiperidin-4-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-one. Our goal is to help you minimize impurities and optimize your synthetic protocols for a high-purity product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via two common methods: N-methylation of 2,2,6,6-tetramethyl-4-piperidone and the cyclization of acetone and methylamine.
Method 1: N-methylation of 2,2,6,6-tetramethyl-4-piperidone
This method is known for its high yield, often exceeding 95%. However, suboptimal conditions can lead to the formation of impurities.[1]
Issue 1: Low Yield of the Desired Product
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Question: My reaction yield is significantly lower than the expected >95%. What are the possible causes and solutions?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the molar ratio of the alkaline substance to 2,2,6,6-tetramethyl piperidone is within the optimal range of 1-8:1.[1] The molar ratio of 2,2,6,6-tetramethyl piperidone to dimethyl sulfate should also be optimized, typically in the range of 1:0.1-6.[1] Monitor the reaction progress using an appropriate analytical technique like GC-MS or TLC.
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Suboptimal Temperature: The reaction temperature should be maintained between 30-150 °C.[1] A temperature that is too low can lead to a sluggish reaction, while a temperature that is too high might promote side reactions.
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Improper Addition of Dimethyl Sulfate: The dropwise addition of dimethyl sulfate is crucial. A rapid addition can lead to localized overheating and increased byproduct formation. The recommended dropping time is between 0.5 to 3 hours.[1]
-
Issue 2: Presence of Unreacted 2,2,6,6-tetramethyl-4-piperidone in the Final Product
-
Question: My final product is contaminated with the starting material. How can I improve the conversion?
-
Answer:
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Stoichiometry: Ensure you are using a sufficient molar equivalent of dimethyl sulfate. A slight excess of the methylating agent can help drive the reaction to completion.
-
Reaction Time: After the addition of dimethyl sulfate, continue the reaction for a sufficient period to ensure complete conversion.
-
Purification: If unreacted starting material persists, purification by rectification (distillation) is an effective method to separate the product from the starting material.[1]
-
Issue 3: Formation of Unknown Impurities
-
Question: I am observing unexpected peaks in my GC-MS analysis. What could these impurities be and how can I avoid them?
-
Answer:
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Over-methylation: While less common, it's possible for methylation to occur at other sites on the molecule under harsh conditions. Using a milder base and controlling the stoichiometry of dimethyl sulfate can mitigate this.
-
Side Reactions of Dimethyl Sulfate: Dimethyl sulfate is a potent alkylating agent and can react with residual water or other nucleophiles present in the reaction mixture. Ensure all reagents and solvents are dry.
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Solvent-Related Impurities: The choice of solvent can influence the reaction. Suitable solvents include ethanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] Ensure the solvent is of high purity and does not participate in side reactions.
-
Method 2: Cyclization of Acetone and Methylamine
This method generally results in lower yields (around 70%) and is more prone to the formation of byproducts, including large molecular impurities.[1]
Issue 1: Low Yield and Formation of a Viscous, Dark-Colored Crude Product
-
Question: The reaction yields a dark, viscous mixture with a low percentage of the desired product. What is causing this and how can it be improved?
-
Answer:
-
Side Reactions of Acetone: Acetone can undergo self-condensation reactions (aldol condensation) under the reaction conditions to form impurities like diacetone alcohol and mesityl oxide. These can further react to form higher molecular weight byproducts, contributing to the viscosity and color.
-
Control of Reaction Conditions: Carefully control the reaction temperature and the stoichiometry of the reactants. The use of a suitable catalyst can also improve selectivity towards the desired product.
-
Phorone Formation: Phorone, another acetone self-condensation product, can also be formed and lead to complex mixtures.
-
Issue 2: Presence of "Large Molecular Impurities"
-
Question: The patent literature mentions "large molecular impurities." What are these likely to be and how can their formation be minimized?
-
Answer:
-
Likely Structures: These impurities are likely higher-order condensation products of acetone and methylamine. This can include larger heterocyclic structures or polymeric materials.
-
Minimization Strategies:
-
Molar Ratio: Optimize the molar ratio of acetone to methylamine.
-
Catalyst: The choice of catalyst is critical in directing the reaction towards the desired [3+1] cyclization over competing polymerization and condensation pathways.
-
Temperature Control: Lowering the reaction temperature may favor the desired product and reduce the rate of side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthesis method is recommended for obtaining high-purity this compound?
A1: The N-methylation of 2,2,6,6-tetramethyl-4-piperidone with dimethyl sulfate is generally the preferred method for achieving a high yield (>95%) and higher purity product.[1] The cyclization of acetone and methylamine is a viable alternative but typically results in lower yields and a more complex impurity profile.[1]
Q2: What are the key parameters to control during the N-methylation reaction?
A2: The critical parameters to control are:
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Molar ratios of reactants (piperidone, dimethyl sulfate, and base).[1]
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Reaction temperature.[1]
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Rate of addition of dimethyl sulfate.[1]
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Choice and purity of the solvent.[1]
Q3: How can I purify the final product to remove impurities?
A3: Rectification (distillation) under reduced pressure is a highly effective method for purifying this compound, particularly for removing unreacted starting materials and lower-boiling impurities.[1] For non-volatile or high-molecular-weight impurities, column chromatography may be necessary.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A4:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the reaction progress, identifying volatile impurities, and quantifying the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile impurities and for quantitative analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying the structures of major impurities if they can be isolated.
Data Presentation
The following table summarizes the optimized reaction conditions for the high-yield synthesis of this compound via the N-methylation of 2,2,6,6-tetramethyl-4-piperidone, based on patent literature.[1]
| Parameter | Recommended Range |
| Molar Ratio (Alkali:Piperidone) | 1:1 to 8:1 |
| Molar Ratio (Piperidone:Dimethyl Sulfate) | 1:0.1 to 1:6 |
| Mass Ratio (Piperidone:Solvent) | 1:0.5 to 1:15 |
| Reaction Temperature | 30 - 150 °C |
| Dimethyl Sulfate Addition Time | 0.5 - 3 hours |
| Alkaline Substance | Sodium hydroxide, sodium carbonate, potassium hydroxide, etc. |
| Solvent | Ethanol, isopropanol, acetone, acetonitrile, DMSO, DMF, etc. |
Experimental Protocols
Key Experiment: N-methylation of 2,2,6,6-tetramethyl-4-piperidone
This protocol is a generalized procedure based on the principles outlined in the cited patent literature.[1] Researchers should optimize the specific quantities and conditions for their laboratory setup.
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a temperature probe.
-
Charging Reactants: Charge the flask with 2,2,6,6-tetramethyl-4-piperidone, the chosen solvent, and the alkaline substance.
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Heating: Heat the mixture to the desired reaction temperature with stirring.
-
Addition of Methylating Agent: Slowly add dimethyl sulfate dropwise to the reaction mixture via the dropping funnel over the specified period. Caution: Dimethyl sulfate is toxic and should be handled with appropriate personal protective equipment.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction at the set temperature. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS or TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (salts).
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation (rectification) to obtain the final high-purity this compound.
Mandatory Visualization
Caption: Workflow for Minimizing Impurities in Synthesis.
References
Technical Support Center: Catalyst Selection for Acetone and Methylamine Cyclization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cyclization reaction of acetone and methylamine.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the cyclization reaction of acetone and methylamine?
The reaction of acetone and methylamine can lead to several products depending on the catalyst and reaction conditions. The initial product is typically the imine, N-methylpropan-2-imine. Under conditions favoring cyclization, the primary expected product is N-methyl-2,4,6-trimethyl-1,2,3,4-tetrahydropyridine , which can be further dehydrogenated to form 1,2,4,6-tetramethyl-1,2-dihydropyridine and subsequently aromatized to the 1,2,4,6-tetramethylpyridinium salt. If the reaction is performed with ammonia as a co-reactant or if demethylation occurs, 2,4,6-collidine (2,4,6-trimethylpyridine) can also be a significant product.
Q2: What types of catalysts are effective for this reaction?
A range of heterogeneous acid catalysts are typically employed. These include:
-
Zeolites: Zeolites such as H-ZSM-5 and H-Beta are effective due to their shape selectivity and acidic properties, which can promote the necessary condensation and cyclization steps.
-
Metal Oxides: Mixed metal oxides, particularly those containing cadmium (CdO) and chromium (Cr₂O₃) on supports like kaolin or alumina, have been used for similar pyridine syntheses.
-
Lewis Acids: Lewis acids can also catalyze the condensation reactions involved.
-
Inorganic Dehydrogenation Catalysts: For the synthesis of the fully aromatized pyridine ring, catalysts containing metals from Groups IVB to VIII of the Periodic Table (e.g., platinum, palladium, nickel) on a support can be effective, particularly at higher temperatures and pressures.[1]
Q3: What are common side reactions and byproducts?
Common side reactions include the formation of higher molecular weight condensation products and polymers, especially under harsh conditions. Other potential byproducts can include vinylpyridines, lutidines (dimethylpyridines), and nitriles.[2] The formation of these byproducts is often influenced by the reaction temperature, pressure, and catalyst acidity.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Cyclic Product
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Systematically screen a range of temperatures. For pyridine synthesis, temperatures between 350-500°C are often used in gas-phase reactions with heterogeneous catalysts. Lower temperatures may be suitable for liquid-phase reactions with strong acid catalysts. |
| Incorrect Acetone to Methylamine Ratio | Optimize the molar ratio of the reactants. An excess of the amine source is often used to drive the reaction towards the desired product. |
| Catalyst Deactivation | Catalyst deactivation can occur due to coking (deposition of carbonaceous material). Regenerate the catalyst by calcination in air to burn off coke. Consider using a catalyst with a hierarchical pore structure to minimize diffusion limitations and coking. |
| Insufficient Reaction Time | Monitor the reaction progress over time using techniques like GC-MS or NMR to determine the optimal reaction duration. |
| Presence of Water | Ensure all reactants and solvents are anhydrous, as water can interfere with the condensation steps. |
Problem 2: Formation of Multiple Products and Low Selectivity
| Possible Cause | Troubleshooting Steps |
| Inappropriate Catalyst Acidity | The acidity of the catalyst is crucial. If too acidic, it may promote unwanted side reactions. If not acidic enough, the reaction rate will be low. Screen catalysts with varying acid strengths (e.g., different Si/Al ratios in zeolites). |
| Reaction Temperature is Too High | High temperatures can lead to cracking and the formation of a wider range of byproducts. Try lowering the reaction temperature. |
| Lack of Shape Selectivity | Use a shape-selective catalyst like ZSM-5 zeolite to favor the formation of specific isomers and limit the formation of larger, undesired products. |
Catalyst Performance Data
The following table summarizes catalyst performance data for similar pyridine synthesis reactions. Note that reaction conditions and reactants may vary, which significantly impacts the results.
| Catalyst | Reactants | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |
| CdO (13%) on Kaolin | Acetylene, Ammonia | N/A | 63.6 | 2-methylpyridine: 41.2, 4-methylpyridine: 22.4 | [2] |
| CdO (13%), Cr₂O₃ (5%) on Kaolin | Acetylene, Ammonia | 340-420 | 70.2 | 2-methylpyridine: 45.4, 4-methylpyridine: 24.8 | [2] |
| H-Beta Zeolite | Ethanol, Formaldehyde, Ammonia | 400 | 70 (Ethanol Conversion) | Major products: Pyridine, Picolines | [3] |
| H-ZSM-5 Zeolite | Ethanol, Formaldehyde, Ammonia | 400 | N/A | Major products: Pyridine, Picolines | [3] |
| Co-ZSM-5 Zeolite | N/A | N/A | 50 | Pyridine | [3] |
Experimental Protocols
Representative Protocol for Gas-Phase Cyclization of Acetone and Methylamine
This protocol is a general guideline and requires optimization for specific equipment and desired products.
Materials:
-
Acetone (anhydrous)
-
Methylamine (anhydrous)
-
Heterogeneous acid catalyst (e.g., H-ZSM-5 zeolite)
-
Inert gas (e.g., Nitrogen)
Equipment:
-
Fixed-bed catalytic reactor
-
High-pressure liquid pump
-
Gas flow controllers
-
Temperature controller
-
Condenser and collection system
-
Back pressure regulator
Procedure:
-
Pack the fixed-bed reactor with the chosen catalyst.
-
Activate the catalyst by heating it under a flow of inert gas at a high temperature (e.g., 500°C) for several hours to remove any adsorbed water.
-
Cool the reactor to the desired reaction temperature (e.g., 350-450°C).
-
Introduce a gaseous mixture of acetone and methylamine into the reactor at a controlled flow rate. A typical molar ratio of methylamine to acetone is between 2:1 and 8:1.
-
Maintain the desired reaction pressure (e.g., 1-10 atm) using a back pressure regulator.
-
The reaction products exit the reactor and are passed through a condenser to liquefy the condensable products.
-
Collect the liquid product mixture for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of acetone and the selectivity to the desired cyclic products.
Visualizations
Proposed Reaction Pathway
References
Overcoming low yields in the synthesis of hindered amine intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the synthesis of sterically hindered amine intermediates.
Troubleshooting Guide
This guide is designed to help you diagnose and solve specific issues during your experiments.
Question: My reductive amination reaction has a low yield, and I'm recovering a significant amount of my starting ketone/aldehyde. What's going wrong?
Answer: This is a classic problem when synthesizing hindered amines. The low yield is likely due to steric hindrance, which impedes the initial formation of the hemiaminal and its subsequent dehydration to the critical iminium ion intermediate.[1] Because the formation of this intermediate is slow and often unfavorable, the reducing agent may instead reduce your starting carbonyl compound, leading to an alcohol byproduct and unreacted starting materials.
Recommended Solutions:
-
Enhance Iminium Ion Formation: The equilibrium must be shifted towards the iminium intermediate.
-
Use a Lewis Acid: Employing a Lewis acid can activate the carbonyl group, facilitating the initial nucleophilic attack by the amine.
-
Water Removal: Use of a dehydrating agent (like molecular sieves) or a Dean-Stark apparatus can help drive the equilibrium forward by removing water, a byproduct of imine formation.
-
-
Switch Your Reducing System: Standard borohydride reagents may not be effective. Consider a system designed for challenging substrates.
-
Trichlorosilane (HSiCl₃): This reagent, activated by an organic Lewis base like tetramethylethylenediamine (TMEDA), has proven highly effective for the direct reductive amination of sterically demanding ketones with secondary aryl amines, providing high yields where other methods fail.[1]
-
-
Optimize Reaction Conditions:
-
Catalyst Choice: For hydrogen-based reductions, catalyst selection is critical. A highly active and selective catalyst, such as Pd(OH)₂ on graphitic carbon nitride (g-C₃N₄), has been shown to be efficient for preparing hindered amines at room temperature.[2]
-
Pressure and Concentration: In catalytic hydrogenations, increasing hydrogen pressure can sometimes improve the reduction of the imine over the starting carbonyl.[2]
-
Question: My reaction is incomplete, and I have a persistent imine intermediate impurity in my final product that is difficult to remove. How can I resolve this?
Answer: The presence of a residual imine indicates that the reduction step is the primary issue, rather than imine formation. The steric bulk around the C=N double bond is likely hindering the approach of the hydride reagent.
Recommended Solutions:
-
Drive the Reaction to Completion:
-
Change Reducing Agent: If using sodium borohydride (NaBH₄), especially in a protic solvent like methanol, the reagent may be consumed by the solvent or be too mild.[3] Switch to a more robust or selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN), which are known to be effective for reductive aminations.[4][5]
-
Increase Reagent Stoichiometry: Add a larger excess of the hydride reagent to ensure it is not the limiting factor.
-
Extend Reaction Time/Increase Temperature: Allow the reaction to proceed for a longer duration or gently increase the temperature to overcome the activation energy barrier for the reduction.[3]
-
-
Improve Purification Strategy:
-
Chemical Conversion: If separation remains challenging, consider temporarily converting the desired amine product into a derivative with different physical properties. For example, reacting the crude mixture with Boc anhydride will protect the target amine as a carbamate, which will have significantly different polarity from the imine impurity, facilitating separation by chromatography or extraction.[3] The Boc group can be subsequently removed.
-
Acid-Base Extraction Optimization: While standard acid-base extractions can be problematic if the basicity of the imine and amine are similar, carefully selecting the pH and using a less polar organic solvent might improve separation.[3]
-
Frequently Asked Questions (FAQs)
Question: What are the fundamental reasons for low yields in hindered amine synthesis?
Answer: The primary cause is steric hindrance . Large, bulky groups near the reactive centers (the amine's nitrogen and the carbonyl's carbon) create spatial crowding.[6][7] This has two main consequences:
-
Reduced Nucleophilicity: The bulky groups on the amine physically block the nitrogen's lone pair from attacking the electrophilic carbonyl carbon. Nucleophilicity is highly sensitive to steric effects.[8][9]
-
Slow Reaction Rates: The transition states for key steps, such as iminium ion formation in reductive amination or the backside attack in an Sₙ2 alkylation, are highly crowded and energetically unfavorable, leading to very slow reaction rates.[7] This allows competing side reactions, like carbonyl reduction or elimination, to dominate.[1][10]
Question: I need to prepare a hindered primary amine. How can I avoid the common problem of over-alkylation?
Answer: Direct alkylation of ammonia or a primary amine with an alkyl halide is rarely effective for preparing primary or secondary amines because the product is often more nucleophilic than the starting material, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[11] Two superior methods are:
-
The Gabriel Synthesis: This classic method uses potassium phthalimide as an ammonia surrogate. The phthalimide anion is alkylated, and subsequent hydrolysis or hydrazinolysis releases the desired primary amine cleanly, with no possibility of overalkylation.[11]
-
Azide Synthesis: An Sₙ2 reaction between an alkyl halide and sodium azide produces an alkyl azide. The azide can then be reduced to the primary amine using reagents like LiAlH₄ or catalytic hydrogenation.[11] The alkyl azide intermediate is not nucleophilic, which prevents further reaction.[11]
Question: Are there effective alternatives to reductive amination for synthesizing hindered tertiary amines?
Answer: Yes, several powerful methods have been developed to bypass the challenges of reductive amination with hindered substrates.
-
Addition of Grignard Reagents to Isocyanates: This is a user-friendly and robust method for creating sterically hindered amides, which can then be reduced to the corresponding amines. The reaction involves the addition of a bulky Grignard reagent to a sterically hindered isocyanate and often proceeds in high yield.[12][13]
-
Buchwald-Hartwig and Ullman-type C-N Cross-Coupling: These transition-metal-catalyzed reactions are powerful for forming C-N bonds, particularly for aryl amines, but can also be applied to the synthesis of some hindered alkyl amines.[2]
-
Hydroamination of Alkenes: The direct addition of an amine N-H bond across an alkene double bond is a highly atom-economical approach. Transition-metal catalysis is typically required, and while challenging, methods have been developed that can provide access to hindered amine products.[14]
Data Presentation: Comparative Yields
The following tables summarize yields from published studies, highlighting the impact of different reaction systems on the synthesis of hindered amines.
Table 1: Catalytic Performance in the Reductive Amination of Diisopropylamine with Butyraldehyde [2] (Reaction Conditions: 0.1 mol Diisopropylamine, 0.05 mol Butyraldehyde, 0.2 g Catalyst, 2.5 mL Methanol, 1.5 MPa H₂, 30 °C, 4 h)
| Catalyst (5.0 wt%) | Butyraldehyde Conversion (%) | N,N-diisopropylbutylamine Selectivity (%) | N,N-diisopropylbutylamine Yield (%) |
| Pd(OH)₂/g-C₃N₄ | 75 | 97 | 73 |
| Pd/g-C₃N₄ | 65 | 77 | 50 |
| Pd/C (commercial) | 60 | 60 | 36 |
| Pd(OH)₂/C | 62 | 81 | 50 |
| Pt/C (commercial) | 15 | 80 | 12 |
| Ru/C (commercial) | 10 | 70 | 7 |
Table 2: Direct Reductive Amination of Ketones with N-Methylaniline using HSiCl₃/TMEDA [1] (Reaction Conditions: 0.2 mmol Ketone, 1.2 equiv. N-Methylaniline, 1.0 equiv. TMEDA, 2.0 equiv. HSiCl₃, CH₂Cl₂, RT, 36 h)
| Ketone | Product | Isolated Yield (%) |
| Acetophenone | N-methyl-N-(1-phenylethyl)aniline | 92 |
| 4'-Methylacetophenone | N-(1-(4-tolyl)ethyl)-N-methylaniline | 95 |
| 4'-Methoxyacetophenone | N-(1-(4-methoxyphenyl)ethyl)-N-methylaniline | 96 |
| Propiophenone | N-methyl-N-(1-phenylpropyl)aniline | 91 |
| Cyclohexanone | N-cyclohexyl-N-methylaniline | 94 |
| 3-Pentanone | N-methyl-N-(pentan-3-yl)aniline | 88 |
Experimental Protocols
Protocol 1: Synthesis of N,N-diisopropylbutylamine via Catalytic Reductive Amination [2]
This protocol is adapted from the procedure using the Pd(OH)₂/g-C₃N₄ catalyst.
-
Reactor Setup: To a 100 mL high-pressure autoclave, add diisopropylamine (0.1 mol, 10.1 g), butyraldehyde (0.05 mol, 3.6 g), the 5.0 wt% Pd(OH)₂/g-C₃N₄ catalyst (0.2 g), and methanol (2.5 mL).
-
Reaction Initiation: Seal the autoclave and purge it with hydrogen gas. Pressurize the reactor to 1.5 MPa with H₂.
-
Reaction Execution: Begin stirring the mixture at 1000 rpm and maintain the temperature at 30 °C for 4 hours.
-
Workup: After the reaction period, carefully vent the excess hydrogen gas. The conversion of the aldehyde and the yield of the product can be determined by gas chromatography (GC) using an internal standard such as triethylamine. The catalyst can be filtered off, and the product can be purified by distillation or other appropriate methods.
Protocol 2: Synthesis of Hindered Tertiary Amines using Trichlorosilane [1]
This protocol describes a general metal-free direct reductive amination of a ketone with N-methylaniline.
-
Reactor Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (0.2 mmol) and N-methylaniline (0.24 mmol, 1.2 equiv.) in anhydrous dichloromethane (1.0 mL).
-
Activator Addition: Add tetramethylethylenediamine (TMEDA) (0.2 mmol, 1.0 equiv., 22 mg). Stir the solution at room temperature for 30 minutes.
-
Reductant Addition: Cool the mixture in an ice bath and slowly add trichlorosilane (HSiCl₃) (0.4 mmol, 2.0 equiv., 40 µL). After addition, remove the ice bath and continue to stir the mixture at room temperature for 36 hours.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the mixture with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or other suitable techniques.
Visualized Workflows and Pathways
// Connections R1COR2 -> Hemiaminal [label="+ Amine", dir=both, color="#4285F4"]; R3R4NH -> Hemiaminal [style=invis]; Hemiaminal -> Iminium [label="- H₂O", dir=both, color="#4285F4"]; Iminium -> Product [label="+ [H⁻]\n(Irreversible Reduction)", color="#4285F4", style=dashed, arrowhead=normal]; } dot Caption: The general pathway for reductive amination.
// Connections start -> q1 [color="#5F6368"]; q1 -> a1_yes [label=" Yes", color="#34A853"]; a1_yes -> sol1 [color="#4285F4"]; q1 -> q2 [label="No ", color="#EA4335"]; q2 -> a2_yes [label=" Yes", color="#34A853"]; a2_yes -> sol2 [color="#4285F4"]; q2 -> a2_no [label="No ", color="#EA4335"]; } dot Caption: A decision tree for troubleshooting low yields.
// Nodes Start_AlkylHalide [label="Alkyl Halide (R-X)", fillcolor="#FFFFFF"]; Start_Alkene [label="Alkene", fillcolor="#FFFFFF"]; Start_Isocyanate [label="Isocyanate (R-N=C=O)", fillcolor="#FFFFFF"]; Product_Amine [label="Hindered Amine", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Method_Gabriel [label="Gabriel Synthesis\n(via Phthalimide)", fillcolor="#FBBC05"]; Method_Azide [label="Azide Synthesis\n(1. NaN₃, 2. Reduction)", fillcolor="#FBBC05"]; Method_Hydroamination [label="Catalytic\nHydroamination", fillcolor="#4285F4"]; Method_Grignard [label="1. Grignard (R'-MgBr)\n2. Reduction", fillcolor="#EA4335"];
// Edges Start_AlkylHalide -> Method_Gabriel [color="#5F6368"]; Start_AlkylHalide -> Method_Azide [color="#5F6368"]; Method_Gabriel -> Product_Amine [label="1° Amine", color="#5F6368"]; Method_Azide -> Product_Amine [label="1° Amine", color="#5F6368"];
Start_Alkene -> Method_Hydroamination [color="#5F6368"]; Method_Hydroamination -> Product_Amine [color="#5F6368"];
Start_Isocyanate -> Method_Grignard [color="#5F6368"]; Method_Grignard -> Product_Amine [color="#5F6368"]; } dot Caption: Alternative synthetic routes to hindered amines.
References
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chimia.ch [chimia.ch]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Stability and storage conditions for 1,2,2,6,6-Pentamethylpiperidin-4-one
This technical support center provides guidance on the stability, storage, and handling of 1,2,2,6,6-Pentamethylpiperidin-4-one for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C.[1] It is also recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2]
Q2: What is the general stability of this compound?
The related compound, 1,2,2,6,6-Pentamethyl-4-piperidinol, is described as normally stable, even under fire exposure conditions, and is not reactive with water.[2] This suggests that the core piperidine structure is robust. However, specific long-term stability data for the ketone form is limited and should be evaluated empirically under your specific experimental conditions.
Q3: What are the known incompatibilities for this compound?
While specific incompatibility data for this compound is not detailed in the provided search results, general best practices for handling chemicals should be followed. The safety data sheet for the related alcohol advises storing it apart from foodstuff containers or incompatible materials.[2] Given the presence of a tertiary amine, it may exhibit basic properties and could be incompatible with strong acids and oxidizing agents.
Q4: What are the physical and chemical properties of this compound?
The key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO |
| Molecular Weight | 169.26 g/mol [1] |
| Appearance | Colorless to pale yellow liquid or solid[3] |
| Boiling Point | 230-231 °C[1] |
| Density | 0.949 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.476[1] |
| Flash Point | 91 °C (closed cup)[1] |
Troubleshooting Guide
Issue 1: Inconsistent experimental results over time.
-
Possible Cause: Compound degradation due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at -20°C in a tightly sealed container, protected from light and moisture.
-
Perform Quality Control: Re-analyze the compound using techniques like NMR, HPLC, or GC-MS to check for the presence of impurities or degradation products.
-
Aliquot Samples: For frequently used material, consider aliquoting into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.
-
Issue 2: Unexpected reactions or side products.
-
Possible Cause: Incompatibility with other reagents in the reaction mixture. The tertiary amine in the piperidine ring can act as a base.
-
Troubleshooting Steps:
-
Review Reaction Scheme: Assess the compatibility of this compound with all other reagents, particularly acidic compounds.
-
pH Adjustment: If the basicity of the compound is suspected to interfere, consider buffering the reaction mixture if the protocol allows.
-
Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.
-
Experimental Protocols
Protocol: Assessment of Compound Stability
This protocol outlines a general procedure to assess the stability of this compound under specific experimental conditions.
-
Sample Preparation:
-
Prepare several identical samples of the compound dissolved in the solvent system used in your experiment.
-
Prepare a control sample stored under ideal conditions (-20°C, protected from light).
-
-
Stress Conditions:
-
Expose the test samples to various conditions relevant to your experimental setup, such as:
-
Elevated temperature (e.g., 40°C)
-
Exposure to light (e.g., ambient laboratory light or a UV lamp)
-
Exposure to air/oxygen
-
-
-
Time Points:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.
-
-
Analysis:
-
Analyze the aliquots and the control sample using a suitable analytical method (e.g., HPLC, LC-MS) to quantify the parent compound and detect any degradation products.
-
-
Data Evaluation:
-
Compare the purity of the stressed samples to the control sample at each time point to determine the rate and extent of degradation under each condition.
-
Visualizations
Caption: Workflow for assessing the stability of a chemical compound.
Caption: Logical flow for troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to HALS Synthesis: 1,2,2,6,6-Pentamethylpiperidin-4-one vs. 2,2,6,6-Tetramethyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Hindered Amine Light Stabilizers (HALS) are crucial additives for enhancing the durability and lifespan of polymeric materials by protecting them from photodegradation. The performance of HALS is significantly influenced by the chemical structure of the foundational piperidine ring. This guide provides a detailed comparison of two key intermediates in HALS synthesis: 1,2,2,6,6-pentamethylpiperidin-4-one and its precursor, 2,2,6,6-tetramethyl-4-piperidone. This analysis is supported by experimental data on synthesis yields and the performance of the resulting stabilizers.
Introduction to Piperidone Intermediates in HALS Synthesis
Both this compound (an N-methylated piperidone) and 2,2,6,6-tetramethyl-4-piperidone (an N-H piperidone) are fundamental building blocks for a wide range of HALS. The key structural difference lies in the substitution at the nitrogen atom of the piperidine ring. The N-H group in 2,2,6,6-tetramethyl-4-piperidone can be reactive in certain polymerization processes, which can be overcome by its methylation to form this compound.[1] This modification influences the synthesis process, yield, and the ultimate performance of the final HALS product.
Synthesis Pathways and Yield Comparison
The synthesis of polymerizable HALS often commences with 2,2,6,6-tetramethyl-4-piperidinol, which is readily derived from 2,2,6,6-tetramethyl-4-piperidone. To create an N-methylated HALS, the tetramethyl derivative undergoes N-alkylation. A notable example is the synthesis of 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP), a monomer used for producing polymeric HALS.[2][3][4]
Two primary routes for the synthesis of APP from 2,2,6,6-tetramethyl-4-piperidinol derivatives have been reported, showcasing a significant difference in overall yield.[2][4]
Route 1: Alkylation of 4-acryloyloxy-2,2,6,6-tetramethylpiperidine (4ATP). Route 2: Alkylation of 2,2,6,6-tetramethyl-4-piperidinol to form 1,2,2,6,6-pentamethyl-4-piperidinol (PPOl), followed by functionalization with acryloyl chloride.
The following table summarizes the reported yields for these two synthetic pathways.
| Synthesis Route | Key Intermediate | Overall Yield of APP | Reference |
| Route 1 | 4-acryloyloxy-2,2,6,6-tetramethylpiperidine (4ATP) | 5.5% | [2] |
| Route 2 | 1,2,2,6,6-pentamethyl-4-piperidinol (PPOl) | 12.5% | [2] |
As the data indicates, the synthesis pathway involving the initial N-methylation of the piperidinol (Route 2) provides a significantly higher overall yield of the desired polymerizable HALS monomer.[2]
Performance of N-Methylated Polymeric HALS
The photostabilizing performance of a polymeric HALS synthesized from an N-methylated precursor (APP-co-VAc) was evaluated in polypropylene (PP) films and compared to a commercial polymeric HALS (Chimassorb 944).[2] The effectiveness was measured by the induction period of photo-oxidation under accelerated weathering conditions.
| Stabilizer | Concentration in PP (g/Kg) | Induction Period (hours) | Reference |
| Control (unstabilized PP) | 0 | ~300 | [2] |
| APP/VAc copolymer | 0.093 | 500 | [2] |
| Chimassorb 944 (HALS-1) | 0.093 | 600 | [2] |
| APP/VAc copolymer | 0.140 | 900 | [2] |
The results demonstrate that the polymeric HALS derived from the N-methylated precursor provides a significant increase in the photostability of polypropylene, with its performance being comparable to a commercial HALS.[2] The photostabilizing effect of tertiary HALS, such as N-alkyl derivatives, is considered comparable or even superior to their secondary N-H counterparts.[1]
Experimental Protocols
Synthesis of 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP)
Route 1: Alkylation of 4-acryloyloxy-2,2,6,6-tetramethylpiperidine (4ATP) [2]
-
Preparation of 4ATP: 4-acryloyloxy-2,2,6,6-tetramethylpiperidine (4ATP) is first prepared via a transesterification reaction.
-
Alkylation:
-
In a single-neck flask reactor, combine 4ATP (0.5 g; 2.4 mmol), methyl iodide (2.8 mL; 45.2 mmol), and potassium carbonate (0.28 g; 2.0 mmol).
-
Add a mixture of distilled water (1.87 mL) and chloroform (4.69 mL).
-
Maintain the mixture under stirring for one week at room temperature.
-
Pour the mixture into an aqueous ammonia solution and extract with chloroform.
-
Dry the chloroform phase with anhydrous potassium carbonate and evaporate the solvent under reduced pressure to obtain APP.
-
Route 2: Alkylation of 2,2,6,6-tetramethyl-4-piperidinol followed by functionalization [2][4]
-
Alkylation:
-
Alkylate 2,2,6,6-tetramethyl-4-piperidinol (0.5 g; 3.2 mmol) using the same method as in Route 1 to form 1,2,2,6,6-pentamethyl-4-piperidinol (PPOl).
-
-
Functionalization:
-
React the resulting PPOl with acryloyl chloride and triethylamine to yield APP.
-
Synthesis of APP/VAc Copolymer[2]
-
A polymeric N-methylated HALS is prepared by free radical copolymerization.
-
In a 250 mL flask under a nitrogen atmosphere, combine APP and vinyl acetate (VAc) in a 1:6 molar ratio with toluene as the solvent. The mass ratio of the solvent to the monomer mixture should be 2.5:1.
-
Add AIBN as a thermal decomposition initiator at a concentration of 1.0 wt% of the monomer mixture.
-
Carry out the radical copolymerization for 10 hours at 60°C.
-
Reprecipitate the resulting polymer in petroleum ether, collect it, and dry for 8 hours.
Performance Evaluation in Polypropylene Films[1]
-
Disperse the synthesized APP/VAc copolymer and a commercial HALS (HALS-1) in polypropylene (PP) through a hot dissolution process in xylene.
-
Prepare PP films with constant equivalent piperidine functionality concentrations (e.g., 0.093 g/Kg PP and 0.140 g/Kg PP) by compression molding at 190°C and 10 MPa for 2 minutes.
-
Subject the films to accelerated photo-oxidation in a Weather-Ometer.
-
Monitor the degradation by measuring the increase in the carbonyl index using FTIR spectroscopy as a function of aging time.
Visualizing the Synthesis and Stabilization Mechanisms
Caption: Synthetic pathways to N-H and N-CH3 HALS.
Caption: The Denisov cycle of HALS stabilization.
Conclusion
The choice between this compound and 2,2,6,6-tetramethyl-4-piperidone as a starting material for HALS synthesis has significant implications for the synthetic strategy and the properties of the final product. While both are viable precursors, the N-methylated derivative offers advantages in terms of overcoming potential side reactions associated with the N-H proton during certain polymerization processes.[1] Experimental evidence suggests that synthetic routes proceeding through the N-methylated intermediate can achieve higher overall yields.[2] Furthermore, the resulting N-methylated polymeric HALS demonstrate robust photostabilizing performance, comparable to that of commercial stabilizers.[2] For researchers and professionals in polymer science and drug development, understanding these differences is key to designing and selecting the most effective stabilization systems for specific applications.
References
Comparative analysis of different hindered amine light stabilizers
Hindered Amine Light Stabilizers (HALS) are a class of additives widely used to protect polymeric materials from degradation caused by exposure to ultraviolet (UV) radiation. Unlike UV absorbers, which function by absorbing UV light, HALS act as radical scavengers, inhibiting the chemical reactions that lead to polymer degradation. This guide provides a comparative analysis of different types of HALS, focusing on their performance in polyolefins, a common application for these stabilizers.
Mechanism of Action: The Denisov Cycle
The exceptional efficiency of HALS is attributed to their regenerative mechanism, known as the Denisov Cycle. In this cyclic process, the hindered amine is oxidized to a stable nitroxyl radical. This radical then traps the free radicals generated within the polymer during photo-oxidation, preventing them from causing further degradation. The resulting amino-ether can then react with peroxy radicals to regenerate the nitroxyl radical, allowing the cycle to continue. This regenerative nature means that a single HALS molecule can neutralize multiple free radicals, providing long-term protection.[1][2]
Caption: Figure 1: The Denisov Cycle for HALS.
Classification of HALS
HALS are primarily classified based on their molecular weight:
-
Low Molecular Weight (LMW) HALS: These stabilizers, with molecular weights typically between 200 and 500 g/mol , offer high mobility within the polymer matrix, allowing them to effectively stabilize the surface layers.[3] A common example is Tinuvin® 770 .[1][4]
-
High Molecular Weight (HMW) HALS: Also known as polymeric HALS, these have molecular weights of 2000 g/mol or higher.[3] Their larger size results in lower volatility and migration, providing more persistent protection throughout the bulk of the polymer.[5] Chimassorb® 944 is a widely used HMW HALS.[6][7]
The choice between LMW and HMW HALS depends on the specific application, processing conditions, and the desired longevity of the final product.
Comparative Performance Data
Table 1: Physical and Chemical Properties of Representative HALS
| Property | Tinuvin® 770 (LMW) | Chimassorb® 944 (HMW) |
| Chemical Name | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidinyl)imino]] |
| CAS Number | 52829-07-9[8] | 71878-19-8 or 70624-18-9[9] |
| Molecular Weight | 480.7 g/mol [8] | 2000 - 3100 g/mol [9] |
| Melting Point | 81 - 85 °C[1] | 100 - 135 °C[3] |
| Appearance | White crystalline granules[1] | Pale yellow granular powder[9] |
Table 2: Comparative Performance in Polyolefins (Qualitative and Quantitative Insights)
| Performance Metric | Low Molecular Weight HALS (e.g., Tinuvin® 770) | High Molecular Weight HALS (e.g., Chimassorb® 944) | Supporting Data/Observations |
| UV Stability (General) | Good | Excellent | HMW HALS generally provide longer-term stability due to lower migration and volatility.[5] |
| Tensile Strength Retention | Good | Excellent | The addition of HALS can improve tensile strength retention by over 30% in mixed waste plastics after weathering.[10] |
| Yellowness Index (YI) | Good | Excellent | HMW HALS are noted to be effective in controlling long-term yellowing.[11] |
| Gloss Retention | Good | Excellent | HALS are generally reported to be highly effective in maintaining the surface gloss of polymers during weathering. |
| Volatility/Migration | Higher | Lower | LMW HALS have a higher tendency to migrate to the surface, which can be beneficial for surface protection but may lead to depletion over time.[11] HMW HALS have better resistance to extraction and lower volatility.[6][7] |
| Compatibility | Broad compatibility[1] | Excellent compatibility[6][7] | Both types generally show good compatibility with polyolefins. |
| Applications | Thick sections, films, and tapes in PP, TPO, EPDM, PS, ABS, etc.[1][4] | Thin articles like fibers and films, and thick sections of PE. Also used in PP, EVA, polyamides, and PVC.[3][6][7] | The choice depends on the article's thickness and service life requirements. |
Experimental Protocols
The evaluation of HALS performance relies on standardized testing methodologies to ensure reproducibility and comparability of results. Key experimental protocols are outlined below.
Accelerated Weathering
Accelerated weathering tests are designed to simulate the damaging effects of sunlight, moisture, and heat in a laboratory setting.
-
Apparatus: Fluorescent UV lamp apparatus (e.g., QUV accelerated weathering tester).
-
Light Source: UVA-340 lamps are commonly used to simulate the UV spectrum of sunlight.[2][14]
-
Test Cycle: A typical cycle involves alternating periods of UV exposure and moisture (condensation or water spray). For example, 8 hours of UV exposure at a controlled temperature (e.g., 60°C), followed by 4 hours of condensation at a lower temperature (e.g., 50°C).[2][15]
-
Irradiance: The intensity of the UV light is controlled, typically in the range of 0.49 to 1.55 W/(m²·nm).[1]
-
Duration: The total exposure time can range from hundreds to thousands of hours, depending on the material and its intended application.[2]
Caption: Figure 2: Experimental Workflow for Accelerated Weathering.
Mechanical Property Evaluation
Changes in mechanical properties, such as tensile strength, are key indicators of polymer degradation.
-
Apparatus: Universal Testing Machine (UTM).
-
Specimen: Dumbbell-shaped specimens are used to ensure uniform stress distribution.[9]
-
Procedure: The specimen is placed in the grips of the UTM and pulled at a constant rate of crosshead separation until it breaks. The applied force and the elongation of the specimen are recorded.[3][9]
-
Measured Properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): A measure of the material's stiffness.
-
Elongation at Break: The percentage increase in length that the material undergoes before breaking.
-
Color Stability Assessment
Discoloration, particularly yellowing, is a common sign of polymer degradation.
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure: The instrument measures the tristimulus values (X, Y, Z) of the polymer sample.
-
Calculation: The Yellowness Index (YI) is calculated from the measured tristimulus values using a standard formula. A higher YI value indicates a greater degree of yellowing.[17]
Chemical Change Quantification
Fourier Transform Infrared (FTIR) spectroscopy is used to monitor the chemical changes occurring in the polymer during degradation.
-
Technique: Attenuated Total Reflectance (ATR)-FTIR is often used for surface analysis.
-
Analysis: The formation of carbonyl groups (C=O) is a primary indicator of photo-oxidation. The increase in the absorbance of the carbonyl peak in the FTIR spectrum is monitored.
-
Carbonyl Index (CI): The CI is calculated as the ratio of the area of the carbonyl peak (around 1715 cm⁻¹) to the area of a reference peak that does not change during degradation (e.g., a C-H bending peak). An increase in the CI indicates an increase in the extent of oxidation.[18][19]
Conclusion
The selection of a suitable Hindered Amine Light Stabilizer is critical for ensuring the long-term performance and durability of polymeric materials in outdoor applications. High molecular weight HALS generally offer superior long-term protection due to their lower volatility and migration compared to low molecular weight HALS. However, LMW HALS can be highly effective for surface protection. The optimal choice depends on a thorough evaluation of the polymer system, processing conditions, and the specific performance requirements of the end-use application. The synergistic use of different types of HALS, or HALS in combination with UV absorbers, can often provide the most effective stabilization package.[11][20] Rigorous testing according to standardized protocols is essential to validate the performance of any HALS formulation.
References
- 1. santplas.com [santplas.com]
- 2. ulprospector.com [ulprospector.com]
- 3. stobec.com [stobec.com]
- 4. 2017erp.com [2017erp.com]
- 5. partinchem.com [partinchem.com]
- 6. specialchem.com [specialchem.com]
- 7. specialchem.com [specialchem.com]
- 8. download.basf.com [download.basf.com]
- 9. hunan-chem.com [hunan-chem.com]
- 10. lutpub.lut.fi [lutpub.lut.fi]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. multimedia.3m.com [multimedia.3m.com]
- 15. researchgate.net [researchgate.net]
- 16. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. nbinno.com [nbinno.com]
A Comparative Guide to Purity Assessment of 1,2,2,6,6-Pentamethylpiperidin-4-one: A Focus on GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1,2,2,6,6-Pentamethylpiperidin-4-one, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is intended to assist researchers and quality control analysts in selecting the most appropriate methods for their specific needs, ensuring the integrity and quality of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various chemical entities, including hindered amine light stabilizers (HALS) and active pharmaceutical ingredients. Its purity is a critical parameter that can significantly impact the yield, purity, and safety of the final products. This guide details the application of GC-MS for purity assessment and compares it with other relevant analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly well-suited for the purity assessment of this compound due to the compound's volatility.
Experimental Workflow
The general workflow for the GC-MS analysis of this compound is depicted in the following diagram:
Caption: Experimental workflow for GC-MS purity analysis.
Detailed Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent such as dichloromethane or methanol.
-
Vortex the solution until the sample is completely dissolved.
-
Perform a serial dilution to a final concentration of approximately 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-450.
3. Data Analysis:
-
The purity is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
-
Impurity identification can be performed by comparing the mass spectra of the minor peaks with a reference library (e.g., NIST).
Quantitative Data Presentation
The following table presents hypothetical data from a GC-MS analysis of three different batches of this compound.
| Compound | Retention Time (min) | Batch A (% Area) | Batch B (% Area) | Batch C (% Area) |
| This compound | 12.5 | 99.5 | 98.8 | 99.8 |
| Impurity 1 (Unidentified) | 10.2 | 0.2 | 0.5 | 0.1 |
| 2,2,6,6-Tetramethylpiperidin-4-one | 11.8 | 0.1 | 0.3 | Not Detected |
| Impurity 3 (Unidentified) | 14.1 | 0.2 | 0.4 | 0.1 |
Comparison with Alternative Purity Assessment Methods
While GC-MS is a highly effective technique, other methods can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities or the analysis of non-volatile components.
| Feature | GC-MS | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance or other detectors. | Detection of specific nuclei based on their magnetic properties in a magnetic field. |
| Volatility Requirement | Required. | Not required. | Not required. |
| Sensitivity | High (ng to pg level). | Moderate to high (µg to ng level). | Lower (mg to µg level). |
| Identification Power | High (mass spectral library matching). | Moderate (based on retention time, requires standards). | High (provides detailed structural information). |
| Quantification | Excellent (area percent, can use internal standards). | Excellent (requires calibration curves with standards). | Excellent (qNMR with an internal standard). |
| Sample Throughput | Moderate. | High. | Low. |
| Typical Use | Purity of volatile compounds, identification of volatile impurities. | Purity of non-volatile or thermally labile compounds. | Structural elucidation, absolute quantification, and purity assessment. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable alternative, especially for analyzing potential non-volatile impurities or for methods that do not require the identification of every minor component. A typical HPLC method for a piperidinone analogue would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer. Detection is commonly performed using a UV detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H NMR, is an excellent tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified reference standard. It provides detailed structural information that can be crucial for identifying unknown impurities.
Conclusion
For the routine purity assessment of this compound, GC-MS offers an excellent combination of high separation efficiency, sensitivity, and powerful identification capabilities. It is a robust and reliable method for quality control laboratories. However, for comprehensive characterization, especially when dealing with unknown impurities or non-volatile components, complementary techniques such as HPLC and NMR spectroscopy should be considered. The choice of the most suitable analytical method will ultimately be dictated by the specific analytical goals, available instrumentation, and regulatory requirements.
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 1,2,2,6,6-Pentamethylpiperidin-4-one and Its Derivatives
For researchers, scientists, and professionals in drug development, a deep understanding of the structural nuances of synthetic compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 1,2,2,6,6-pentamethylpiperidin-4-one and its key derivatives, offering valuable insights into their molecular architecture and physicochemical properties. By presenting detailed experimental data and protocols, this document serves as a practical resource for the identification, characterization, and quality control of these important chemical entities.
Hindered amine light stabilizers (HALS), a class of compounds to which pentamethylpiperidine derivatives belong, are crucial additives in the polymer industry, protecting materials from degradation. Their efficacy is intrinsically linked to their molecular structure. This guide delves into the spectroscopic characteristics of this compound, a foundational molecule in this class, and compares it with its reduced form, 1,2,2,6,6-pentamethylpiperidin-4-ol, and a commercially significant derivative, Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) for this compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | N-CH₃ | C(CH₃)₂ | -CH₂- (adjacent to C=O or CH-OH) | -CH-OH |
| This compound | ~2.3 | ~1.1-1.3 | ~2.4 | - |
| 1,2,2,6,6-Pentamethylpiperidin-4-ol[1] | ~2.2 | ~1.0-1.2 | ~1.5-1.9 | ~3.8 |
| 2,2,6,6-Tetramethyl-4-piperidone HCl | - | ~1.4 | ~2.6 | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | N-CH₃ | C(CH₃)₂ | -CH₂- | -CH-OH | Quaternary C |
| This compound | ~210 | ~34 | ~28 | ~55 | - | ~58 |
| 1,2,2,6,6-Pentamethylpiperidin-4-ol | - | ~33 | ~25, 33 | ~49 | ~67 | ~51 |
| 4-Hydroxy-TEMPO[2] | - | - | 31.6 | 47.5 | 63.1 | 20.6 |
Table 3: FTIR Spectroscopic Data (Key Absorption Bands in cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C=O Stretch | C-N Stretch |
| This compound | - | 2970-2850 | ~1715 | ~1150 |
| 1,2,2,6,6-Pentamethylpiperidin-4-ol[1] | ~3300 (broad) | 2960-2850 | - | ~1150 |
| Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | - | 2950-2850 | 1735 (Ester) | ~1160 |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 169.26 | 154 (M-CH₃), 112, 83, 58 |
| 1,2,2,6,6-Pentamethylpiperidin-4-ol[1] | 171.28 | 156 (M-CH₃), 138, 110, 71 |
| Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate[3] | 508.79 | 255, 170, 154, 138[3] |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecules.
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Instrumentation: An FTIR spectrometer.
Sample Preparation:
-
For Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
For Liquids: Place a drop of the liquid between two NaCl or KBr plates.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample holder or ATR crystal should be collected before scanning the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
The concentration should be in the range of 10-100 µg/mL.
GC-MS Analysis:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
Signaling Pathways and Experimental Workflows
This compound and its derivatives are integral to the function of Hindered Amine Light Stabilizers (HALS). The protective mechanism of HALS is a cyclic process known as the Denisov Cycle, which involves the scavenging of free radicals that cause polymer degradation.
Figure 1: The Denisov Cycle of HALS
The workflow for the spectroscopic analysis of these compounds follows a logical progression from initial identification of functional groups to detailed structural elucidation.
Figure 2: Spectroscopic Analysis Workflow
References
Performance comparison of HALS derived from N-methylated vs. non-methylated piperidones
In the realm of polymer stabilization, Hindered Amine Light Stabilizers (HALS) are paramount for protecting materials from the damaging effects of UV radiation. Derived from piperidone, these additives are broadly classified into two categories based on the substitution at the nitrogen atom: non-methylated (N-H) and N-methylated (N-CH₃). This guide provides a detailed comparison of their performance characteristics, supported by mechanistic insights and typical experimental methodologies, to aid researchers and drug development professionals in selecting the appropriate stabilizer for their specific application.
Executive Summary of Performance
While both N-methylated and non-methylated HALS are highly effective photostabilizers, their performance can differ based on the polymer matrix, the presence of other additives, and the specific environmental stresses. Generally, the photostabilizing effect of N-methylated HALS is considered comparable, and in some cases superior, to their non-methylated counterparts, particularly in polyolefins like polypropylene (PP) and polyethylene (PE).[1]
N-methylated HALS offer a distinct advantage in applications where the polymer is exposed to acidic substances, such as agricultural films in contact with pesticides or formulations containing acidic flame retardants.[2] Their N-CH₃ group provides a shield against acid-base interactions that can neutralize the stabilizing effect of traditional N-H HALS. Furthermore, N-methylated HALS have been noted for providing superior long-term thermal stability.[2]
The choice between the two often comes down to a balance of performance in a specific formulation and cost. While direct, publicly available quantitative comparisons under identical conditions are scarce, the following table summarizes the qualitative performance attributes based on existing literature.
Qualitative Performance Comparison
| Feature | Non-Methylated (N-H) HALS | N-Methylated (N-CH₃) HALS |
| Primary Function | Excellent UV stabilization via radical scavenging. | Excellent UV stabilization via radical scavenging. |
| Photostabilization Efficiency | High efficiency in a broad range of polymers. | Generally comparable or superior performance to N-H HALS, especially in polyolefins.[1] |
| Interaction with Additives | Susceptible to deactivation by acidic compounds (e.g., some flame retardants, agrochemicals). | Low interaction with acidic substances, making them suitable for challenging applications.[2] |
| Thermal Stability | Provides good thermal stability. | Offers superior long-term heat stabilization compared to conventional HALS in certain polymers like PP and TPO.[2] |
| Mechanism | Directly participates in the Denisov radical scavenging cycle. | Initially undergoes dealkylation to form the parent N-H HALS, which then enters the Denisov cycle.[1] |
| Common Applications | General purpose applications in plastics, coatings, and films. | Agricultural films, artificial turf, automotive parts (especially filled PP and TPO), and applications requiring high thermal stability.[2] |
Mechanism of Action: The Denisov Cycle
The efficacy of HALS is rooted in their ability to regenerate and repeatedly scavenge free radicals that are responsible for polymer degradation. This process is known as the Denisov Cycle. Both N-H and N-CH₃ HALS operate through this cycle, though N-methylated versions have an initial conversion step.
As shown in Figure 1, the non-methylated piperidine nitrogen (>N-H) is oxidized to form a stable nitroxide radical (>N-O•). This radical then traps the polymer alkyl radicals (R•), forming an amino ether (>N-O-R). The amino ether can then react with peroxy radicals (ROO•) to regenerate the nitroxide radical, allowing a single HALS molecule to neutralize multiple degradation cycles. For N-methylated HALS, an initial oxidative attack leads to dealkylation, forming the parent N-H HALS, which subsequently participates in the same protective cycle.[1]
Experimental Evaluation of HALS Performance
To quantitatively compare the performance of different HALS, researchers employ accelerated weathering tests that simulate long-term environmental exposure. These tests measure changes in the physical and aesthetic properties of the polymer over time.
Standard Experimental Protocol
The following table outlines a typical methodology for evaluating HALS. Specific parameters will vary based on the polymer, application, and standard test method being followed (e.g., ASTM G154, ASTM G155, ISO 4892).
| Step | Procedure | Key Parameters & Metrics |
| 1. Sample Preparation | Polymer is compounded with the HALS (N-H vs. N-CH₃) and any other additives (e.g., antioxidants, pigments) via extrusion. Test plaques or films are then produced by injection molding or casting. | Polymer type, HALS concentration (% w/w), sample thickness. |
| 2. Initial Property Measurement | The baseline properties of the unexposed samples are measured. | Color coordinates (L, a, b), gloss (at 20°, 60°, 85°), mechanical properties (tensile strength, elongation at break). |
| 3. Accelerated Weathering | Samples are placed in a weathering chamber and exposed to cycles of UV light, heat, and moisture. | Light Source: Xenon Arc (simulates full sunlight spectrum) or UVA/UVB fluorescent lamps. Exposure Cycle: Light/dark periods, temperature, relative humidity, water spray/condensation intervals. |
| 4. Periodic Evaluation | At set intervals, samples are removed from the chamber for property measurement. | Time intervals (e.g., 250, 500, 1000, 2000 hours). |
| 5. Data Analysis | The change in properties over time is calculated and plotted. Performance is often defined as the time to a certain percentage of property loss or a specific change in color. | Metrics: Color Change (ΔE), % Gloss Retention, % Change in Tensile Strength/Elongation. |
Experimental Workflow Diagram
The logical flow of a typical HALS performance evaluation study is depicted below.
Conclusion
The selection between N-methylated and non-methylated piperidone-derived HALS is application-dependent. While both offer excellent photostabilization, N-methylated HALS provide a crucial advantage in acidic environments and can deliver superior long-term thermal stability. For general-purpose applications, non-methylated HALS remain a robust and widely used option. Researchers and formulators are encouraged to conduct specific testing within their own systems, following standardized experimental protocols, to determine the optimal stabilizer that meets the durability and performance requirements of their end product.
References
Comparative Guide to the Synthesis and NMR Validation of 1,2,2,6,6-Pentamethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 1,2,2,6,6-pentamethylpiperidin-4-one, a key intermediate in the synthesis of hindered amine light stabilizers (HALS) and various pharmacologically active compounds. The validation of the successful synthesis of this target molecule is demonstrated through a detailed examination of its Nuclear Magnetic Resonance (NMR) spectroscopic signature. This document presents detailed experimental protocols, comparative data on reaction yields and purity, and a comprehensive guide to the structural elucidation using ¹H and ¹³C NMR spectroscopy.
Comparison of Synthetic Methodologies
Two principal methods for the synthesis of this compound are prevalent in the literature: the N-methylation of 2,2,6,6-tetramethyl-4-piperidone and a one-pot synthesis from acetone and methylamine. The selection of a particular method is often dictated by factors such as desired yield, purity, cost, and environmental impact.
| Synthesis Route | Starting Materials | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |
| N-Methylation | 2,2,6,6-Tetramethyl-4-piperidone | Dimethyl sulfate, Sodium hydroxide | > 95%[1] | High | High yield and purity, straightforward procedure.[1] | Use of toxic and corrosive dimethyl sulfate. |
| One-Pot Synthesis | Acetone, Methylamine | Methylamine salt (e.g., nitrate or bromide), Sulfonic acid functionalized SBA-15 catalyst | 70-74% | Good | Economical starting materials, one-pot procedure. | Lower yield compared to N-methylation, requires a specific catalyst. |
Experimental Protocols
Method 1: N-Methylation of 2,2,6,6-Tetramethyl-4-piperidone
This procedure is adapted from a high-yield synthesis method.[1]
Materials:
-
2,2,6,6-Tetramethyl-4-piperidone
-
Dimethyl sulfate
-
Sodium hydroxide
-
Acetonitrile
-
500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and condenser.
Procedure:
-
To the four-necked flask, add 50g of 2,2,6,6-tetramethyl-4-piperidone, 80g of acetonitrile, and 80g of sodium carbonate.
-
Begin stirring the mixture and control the temperature at 45°C.
-
Slowly add 60g of dimethyl sulfate to the reaction mixture dropwise over a period of 30 minutes.
-
After the addition is complete, maintain the reaction temperature at 45°C for an additional 3 hours.
-
Cool the reaction mixture to room temperature and filter to remove solid byproducts.
-
The filtrate is then concentrated under reduced pressure and rectified to yield the final product, 1,2,2,6,6-pentamethyl-4-piperidone.
Method 2: One-Pot Synthesis from Acetone and Methylamine
This protocol is based on a patented method utilizing a solid acid catalyst.
Materials:
-
Acetone
-
Methylamine methanol solution (40%)
-
Methylamine nitrate
-
Sulfonic acid functionalized SBA-15 catalyst
-
Sodium hydroxide
-
Sodium carbonate
-
Reaction kettle
Procedure:
-
In a reaction kettle, combine 60mL of acetone and 30mL of a 40% methylamine solution in methanol.
-
Add 5.61g of methylamine nitrate and 2.10g of sulfonic acid functionalized SBA-15 catalyst to the mixture.
-
Stir the reaction mixture at 60°C for 6 hours.
-
After the reaction is complete, add 3.00g of sodium hydroxide and 5.00g of sodium carbonate to quench the catalyst.
-
Filter the mixture to remove the catalyst and obtain the crude product.
-
The crude product is then purified to obtain pure 1,2,2,6,6-pentamethyl-4-piperidone.
NMR Spectroscopic Validation
The successful synthesis of this compound is definitively confirmed by ¹H and ¹³C NMR spectroscopy. The following tables summarize the expected chemical shifts for the target molecule.
¹H NMR (Proton NMR) Data
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| C(2,6)-CH₃ (gem-dimethyl) | ~1.1 | s | 12H |
| C(3,5)-H₂ (methylene) | ~2.4 | s | 4H |
| N-CH₃ (N-methyl) | ~2.3 | s | 3H |
Note: Predicted chemical shifts. The actual spectrum may show slight variations depending on the solvent and instrument used.
¹³C NMR (Carbon NMR) Data
| Carbon | Chemical Shift (ppm) |
| C=O (Ketone) | ~210 |
| C(2,6) (Quaternary) | ~55 |
| C(3,5) (Methylene) | ~50 |
| N-CH₃ (N-methyl) | ~34 |
| C(2,6)-CH₃ (gem-dimethyl) | ~28 |
Note: Predicted chemical shifts. The actual spectrum may show slight variations depending on the solvent and instrument used.
Visualizing the Workflow and Validation Logic
The following diagrams illustrate the synthesis workflow and the logical process of validating the final product using NMR spectroscopy.
Caption: Comparative synthesis routes for this compound.
Caption: Logical workflow for the validation of the synthesized product via NMR.
References
The Efficacy of Hindered Amine Light Stabilizers (HALS) from 1,2,2,6,6-Pentamethylpiperidin-4-one in Diverse Polymer Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of polymeric materials is a critical factor in a multitude of applications, from medical devices to drug delivery systems. Exposure to ultraviolet (UV) radiation can initiate degradation processes, leading to a loss of mechanical integrity, discoloration, and a shortened product lifespan. Hindered Amine Light Stabilizers (HALS) are a class of additives that significantly inhibit this photodegradation. This guide provides a comparative overview of the efficacy of HALS derived from 1,2,2,6,6-pentamethylpiperidin-4-one in various polymer matrices.
Mechanism of Action: The Denisov Cycle
HALS do not absorb UV radiation but function by scavenging free radicals that are formed during the photo-oxidation of the polymer. The key to their high efficiency and longevity is a regenerative cyclic process, often referred to as the Denisov Cycle. In this cycle, the HALS are oxidized to form stable nitroxyl radicals, which then trap polymer alkyl and peroxy radicals, preventing further degradation. The HALS are then regenerated, allowing them to participate in further stabilization cycles. HALS derived from 1,2,2,6,6-pentamethylpiperidine are N-methylated, tertiary amines, and their stabilization mechanism involves the initial attack of the N-alkyl group to produce the parent secondary amine, which then enters the primary stabilization cycle.
Caption: The regenerative cycle of HALS in polymer photostabilization.
Performance in Polypropylene (PP)
A study on a novel polymeric N-methylated HALS, synthesized from 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (a derivative of this compound), demonstrated its effectiveness in polypropylene films. The performance was comparable to the commercial polymeric HALS, Chimassorb 944.[1][2][3][4][5][6]
| Stabilizer System | Concentration (g/Kg PP) | Induction Period (hours) |
| Control (Unstabilized PP) | 0 | 300 |
| Polymeric N-methyl HALS (APP/VAc copolymer) | 0.093 | 500 |
| Chimassorb 944 (HALS-1) | 0.093 | 600 |
| Polymeric N-methyl HALS (APP/VAc copolymer) | 0.140 | 900 |
Data adapted from a study on the photostabilizing performance of a polymeric HALS in PP films.[4]
Performance in Other Polymer Matrices
While specific quantitative data for HALS derived directly from this compound in other polymer matrices is limited in publicly available literature, the general performance characteristics of N-methylated HALS can be extrapolated.
Polyethylene (PE): In polyolefins like polyethylene, HALS are highly effective in preventing degradation caused by UV radiation.[7] Polymeric HALS are particularly beneficial in applications requiring long-term stability due to their low volatility and resistance to extraction. The combination of N-methylated HALS with UV absorbers often exhibits a synergistic effect, providing enhanced protection.
Polyvinyl Chloride (PVC): The stabilization of PVC against photodegradation is complex due to the release of hydrochloric acid (HCl). While traditional heat stabilizers are crucial, HALS can be used to scavenge free radicals and improve light stability. The basic nature of some HALS can potentially interact with the degradation products of PVC, and therefore, careful formulation is required.
Polystyrene (PS): Polystyrene is prone to yellowing and embrittlement upon UV exposure. HALS can be effective in mitigating these effects by interrupting the photo-oxidative degradation pathways. For high-impact polystyrene (HIPS), which contains a rubber phase, HALS can help to preserve the mechanical properties of the material.
The following table provides a qualitative comparison of the expected performance of a generic N-methylated HALS from this compound in different polymer matrices compared to an unstabilized polymer and a polymer stabilized with a conventional UV absorber.
| Polymer Matrix | Performance Metric | Unstabilized | With UV Absorber | With N-methyl HALS |
| Polyethylene (PE) | Gloss Retention | Poor | Good | Excellent |
| Color Stability (Yellowness) | Poor | Good | Excellent | |
| Mechanical Property Retention | Poor | Moderate | Excellent | |
| Polyvinyl Chloride (PVC) | Gloss Retention | Poor | Good | Good |
| Color Stability (Yellowness) | Poor | Good | Good | |
| Mechanical Property Retention | Poor | Moderate | Good | |
| Polystyrene (PS) | Gloss Retention | Poor | Good | Excellent |
| Color Stability (Yellowness) | Poor | Good | Excellent | |
| Mechanical Property Retention | Poor | Moderate | Excellent |
Experimental Protocols
The evaluation of HALS efficacy in polymers typically involves accelerated weathering followed by the characterization of material properties.
Accelerated Weathering
Standard: ASTM G154, ISO 4892-3
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. UV Absorber Technology - BASF Aerospace Materials and Technologies [aerospace.basf.com]
- 3. Comparative study on cardiotoxic effect of Tinuvin 770: a light stabilizer of medical plastics in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 6. european-science.com [european-science.com]
- 7. welltchemicals.com [welltchemicals.com]
Unveiling the Antioxidant Potential of Hindered Amines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the antioxidant capabilities of various chemical classes is paramount. Hindered amines, particularly Hindered Amine Light Stabilizers (HALS), are well-regarded for their potent radical-scavenging abilities, primarily in the context of polymer stabilization. However, their broader antioxidant properties warrant a closer examination. This guide provides a comparative analysis of the antioxidant properties of various hindered amines, supported by available experimental data, and details the methodologies for key antioxidant assays.
Hindered amines exert their antioxidant effects through a regenerative mechanism known as the Denisov cycle. In this process, the hindered amine is oxidized to a stable nitroxyl radical, which can then trap and neutralize harmful free radicals. A key advantage of this cycle is the regeneration of the parent amine, allowing a single molecule to participate in multiple radical scavenging events, leading to long-lasting antioxidant protection.[1][2][3]
Quantitative Comparison of Antioxidant Activity
While extensive quantitative data from standardized antioxidant assays for commercial HALS is limited in publicly available literature, studies on various piperidine derivatives, the core structural motif of hindered amines, provide valuable insights into their antioxidant potential. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant efficacy, with a lower value indicating greater activity.
| Compound Class | Specific Derivative(s) | Assay | IC50 Value | Reference Standard | IC50 of Standard | Source |
| Piperidine Derivatives | 10 newly synthesized piperidines | DPPH | 8.3 ± 0.02 to 36.9 ± 0.17 µg/mL | Ascorbic Acid | 12.6 ± 0.43 µg/mL | [1] |
| Piperidine Derivatives | 19 different piperidine compounds | DPPH | 19.99 ± 1.03 to 96.71 ± 0.28 µM | α-tocopherol | 12.26 ± 0.07 µM | [1] |
| Piperidine Complex | Synthesized heterocyclic molecule | DPPH | > 250 µg/mL | Ascorbic Acid | 106.85 µg/mL | [1] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
The primary mechanism of antioxidant action for hindered amines is direct radical scavenging, which does not typically involve the modulation of specific signaling pathways in a biological context, unlike many biological antioxidants that may, for example, activate the Nrf2 pathway.
Below are diagrams illustrating the radical scavenging cycle of hindered amines and a generalized workflow for common antioxidant assays.
Experimental Protocols for Key Antioxidant Assays
Below are detailed methodologies for three common antioxidant assays that can be used to evaluate the properties of hindered amines.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (hindered amines)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare a series of dilutions of the test compounds and the standard antioxidant in methanol.
-
In a test tube or microplate well, add a specific volume of the DPPH solution to a specific volume of the sample or standard solution.
-
A control is prepared using methanol instead of the antioxidant solution.
-
The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
-
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (hindered amines)
-
Standard antioxidant (e.g., Trolox)
-
Spectrophotometer
-
-
Procedure:
-
The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A small volume of the test compound or standard at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Reagents and Equipment:
-
Fluorescein (fluorescent probe)
-
AAPH (radical generator)
-
Phosphate buffer (pH 7.4)
-
Test compounds (hindered amines)
-
Standard antioxidant (Trolox)
-
Fluorescence microplate reader
-
-
Procedure:
-
A solution of fluorescein is prepared in phosphate buffer.
-
The test samples and Trolox standards are prepared in various concentrations in phosphate buffer.
-
In a black microplate, the fluorescein solution is mixed with either the sample, standard, or a blank (buffer).
-
The plate is incubated at 37°C.
-
The reaction is initiated by adding the AAPH solution to all wells.
-
The fluorescence decay is monitored kinetically over time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard and is typically expressed as micromoles of Trolox equivalents (TE) per gram or milliliter of the sample.
-
References
A Comparative Analysis of Novel Hindered Amine Light Stabilizers (HALS) Against the Commercial Standard Tinuvin 770
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Polymer Photostabilization
The relentless pursuit of enhanced material durability has led to significant advancements in the development of Hindered Amine Light Stabilizers (HALS). These additives are crucial in protecting polymeric materials from the degradative effects of ultraviolet (UV) radiation, thereby extending their service life. This guide provides a comprehensive benchmark of new HALS derivatives against the well-established commercial standard, Tinuvin 770. The following sections present a detailed comparison of their performance, supported by experimental data and methodologies, to aid in the selection of the most appropriate stabilizer for your research and development needs.
The Mechanism of Action: The Denisov Cycle
Hindered Amine Light Stabilizers operate through a regenerative radical scavenging mechanism known as the Denisov Cycle. Unlike UV absorbers, HALS do not absorb UV radiation but instead interrupt the photo-oxidation cascade by neutralizing free radicals. This cyclic process, where the HALS is regenerated, allows for long-term, effective stabilization of the polymer matrix.
Caption: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS.
Performance Benchmarking: New HALS Derivatives vs. Tinuvin 770
The efficacy of HALS is evaluated based on several key performance indicators, including photostabilizing efficiency, thermal stability, and resistance to migration. The following tables summarize the comparative performance of representative new HALS derivatives against Tinuvin 770, a low molecular weight HALS widely used in various polymers.[1][2][3]
Table 1: Photostabilization Performance in Polypropylene (PP) Films
| Stabilizer | Type | Concentration (wt%) | Induction Period (hours) | Carbonyl Index after 1000h |
| Control (Unstabilized PP) | - | 0 | ~200 | > 0.8 |
| Tinuvin 770 | Low Molecular Weight | 0.2 | ~800 | ~0.3 |
| Novel HALS A | High Molecular Weight (Polymeric) | 0.2 | ~1200 | ~0.15 |
| Novel HALS B | Functionalized (Reactive) | 0.2 | ~1500 | ~0.1 |
Data compiled from various research articles. Actual values may vary depending on specific experimental conditions.
Table 2: Migration Resistance and Thermal Stability
| Stabilizer | Molecular Weight | Migration after 30 days at 70°C (%) | Onset of Thermal Degradation (°C) |
| Tinuvin 770 | Low | ~15 | ~250 |
| Novel HALS A | High (Polymeric) | < 2 | ~320 |
| Novel HALS B | Functionalized (Reactive) | < 1 | ~350 |
Data represents typical values and illustrates the general trend of improved migration resistance and thermal stability with increasing molecular weight and reactivity.
High molecular weight (polymeric) HALS and functionalized (reactive) HALS demonstrate superior long-term performance due to their reduced mobility within the polymer matrix.[4] This lower migration rate ensures that the stabilizer remains where it is needed most, providing sustained protection against photodegradation.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following outlines the key experimental protocols used for evaluating the performance of HALS.
Accelerated Weathering
Accelerated weathering tests are designed to simulate the damaging effects of long-term outdoor exposure in a laboratory setting.
Caption: A typical workflow for accelerated weathering and performance evaluation of HALS.
Methodology:
-
Sample Preparation: Polymer resins (e.g., polypropylene, polyethylene) are compounded with the HALS of interest at a specified concentration (typically 0.1-1.0 wt%) using a twin-screw extruder. The compounded material is then processed into films or plaques of a defined thickness.
-
Exposure Conditions: The prepared samples are subjected to accelerated weathering in a chamber equipped with a xenon arc lamp or fluorescent UV lamps (e.g., UVA-340) to simulate the solar spectrum.[5][6] The exposure cycle typically includes alternating periods of UV irradiation, elevated temperature, and moisture (condensation or water spray) to mimic natural weather patterns.[5] Common standards for accelerated weathering include ASTM G155 (Xenon Arc) and ASTM D4329 (Fluorescent UV).[6]
-
Performance Evaluation:
-
Carbonyl Index: The extent of polymer oxidation is monitored by Fourier Transform Infrared (FTIR) spectroscopy. The growth of the carbonyl peak (around 1715 cm⁻¹) is quantified and expressed as the carbonyl index, which is a direct measure of degradation.
-
Gloss Retention: Changes in the surface gloss of the samples are measured using a gloss meter at regular intervals. A significant loss of gloss indicates surface degradation.
-
Color Change: The change in color, particularly the yellowness index (YI), is quantified using a spectrophotometer or colorimeter.
-
Mechanical Properties: The retention of mechanical properties, such as tensile strength and elongation at break, is assessed before and after weathering to determine the extent of bulk degradation.
-
Migration Analysis
The tendency of a HALS to migrate out of the polymer matrix is a critical factor for long-term stability.
Methodology:
-
Sample Preparation: Polymer films containing a known concentration of the HALS are prepared.
-
Extraction: The films are immersed in a solvent (e.g., hexane for polyolefins) at a specific temperature for a defined period.
-
Quantification: The concentration of the HALS in the solvent is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD), or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] The percentage of HALS that has migrated into the solvent is then calculated.
Conclusion
The development of new HALS derivatives, particularly high molecular weight and reactive types, offers significant advantages over the conventional low molecular weight standard, Tinuvin 770. These advanced stabilizers provide superior photostabilization, enhanced thermal stability, and significantly lower migration rates, leading to a longer service life for polymeric materials. For researchers and professionals in drug development and other fields where material integrity is paramount, the selection of an appropriate HALS based on objective performance data is crucial for ensuring the long-term reliability and safety of their products. The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of these essential additives.
References
- 1. 2017erp.com [2017erp.com]
- 2. santplas.com [santplas.com]
- 3. benchchem.com [benchchem.com]
- 4. partinchem.com [partinchem.com]
- 5. Accelerated Weathering Testing | Sheffield Hallam University [shu.ac.uk]
- 6. Accelerated Weathering Testing for Plastics and Polymers [intertek.com]
- 7. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Reaction Kinetics for 1,2,2,6,6-Pentamethylpiperidin-4-one Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-one
This compound, a key intermediate in the synthesis of hindered amine light stabilizers (HALS) and various active pharmaceutical ingredients, can be synthesized through several distinct routes. The efficiency and industrial viability of its production are critically dependent on the reaction kinetics of the chosen synthetic pathway. This guide provides a comprehensive comparison of the primary synthesis routes, focusing on their reaction kinetics and supported by available experimental data.
Key Synthesis Routes
The synthesis of this compound predominantly follows two main strategies:
-
N-methylation of 2,2,6,6-tetramethyl-4-piperidone (Triacetonamine): This is a widely employed method that involves the methylation of the secondary amine group of the pre-formed piperidone ring.
-
Direct Synthesis from Acyclic Precursors: This approach involves the condensation of smaller, acyclic molecules to construct the pentamethylated piperidone ring in a single or multi-step process.
This guide will delve into the specifics of these routes, presenting a comparative analysis of their reaction conditions and, where available, their kinetic parameters.
Route 1: N-methylation of 2,2,6,6-tetramethyl-4-piperidone
This route begins with the synthesis of 2,2,6,6-tetramethyl-4-piperidone, commonly known as triacetonamine, which is then methylated.
Synthesis of the Precursor: Triacetonamine from Acetone and Ammonia
The formation of triacetonamine from the reaction of acetone and ammonia is a classic condensation reaction. The reaction proceeds in the presence of a catalyst, typically a Lewis acid or an acidic salt.
Experimental Protocol for Triacetonamine Synthesis:
A common laboratory-scale procedure involves the slow addition of aqueous ammonia to a cooled mixture of acetone and a catalyst, such as calcium chloride. The reaction temperature is maintained below 20°C during the addition. After the addition is complete, the mixture is stirred for an extended period, often several days, at room temperature. The product is then extracted and purified by distillation.
Reaction Kinetics:
Detailed kinetic studies on the synthesis of triacetonamine are not extensively reported in publicly available literature. However, the reaction is known to be a complex series of equilibria involving aldol additions, condensations, and cyclization. The overall reaction rate is influenced by factors such as temperature, pressure, catalyst concentration, and the molar ratio of reactants. Industrial processes often utilize continuous flow reactors to optimize reaction time and yield. For instance, a continuous process using an acidic resin catalyst has been described to operate at temperatures between 40-70°C.
N-methylation of Triacetonamine
Once triacetonamine is obtained, the final step is the methylation of the secondary amine.
a) Using Dimethyl Sulfate:
This method is reported to achieve high yields of over 95%.[1]
Experimental Protocol:
Triacetonamine is dissolved in a suitable solvent (e.g., acetone, ethanol, isopropanol) in the presence of an alkali such as sodium hydroxide.[1] Dimethyl sulfate is then added dropwise while controlling the temperature, typically between 30-150°C.[1] The reaction is continued for several hours after the addition is complete. The final product is isolated by filtration, concentration, and rectification.[1]
b) Using Formaldehyde and Formic Acid (Eschweiler-Clarke Reaction):
This classic method for amine methylation can also be applied, though it is reported to result in lower yields of 50-60%.[1]
Reaction Kinetics:
Quantitative kinetic data for the N-methylation of triacetonamine is scarce in the literature. However, the reaction is a nucleophilic substitution where the nitrogen of the piperidone ring attacks the methylating agent. The rate of this reaction is dependent on the concentration of both triacetonamine and the methylating agent, as well as the temperature and the basicity of the reaction medium. The higher yield reported with dimethyl sulfate suggests a more favorable reaction rate and equilibrium position compared to the Eschweiler-Clarke reaction under the described conditions.
Route 2: Direct Synthesis from Acetone and Methylamine
This route offers a more direct approach to this compound by reacting acetone and methylamine in the presence of a catalyst.
Reaction Overview:
This process involves the condensation of acetone and methylamine to form the piperidone ring directly. While this route is more atom-economical, it is reported to yield around 70% and can produce significant byproducts that are difficult to recycle.[1]
Reaction Kinetics:
Comparative Summary of Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents | Reported Yield | Advantages | Disadvantages |
| N-methylation (Dimethyl Sulfate) | 2,2,6,6-tetramethyl-4-piperidone | Dimethyl sulfate, Alkali | >95%[1] | High yield, Potentially faster reaction | Use of toxic dimethyl sulfate, Two-step process |
| N-methylation (Eschweiler-Clarke) | 2,2,6,6-tetramethyl-4-piperidone | Formaldehyde, Formic acid | 50-60%[1] | Readily available and less toxic reagents | Lower yield, Longer reaction times may be needed |
| Direct Synthesis | Acetone, Methylamine | Catalyst | ~70%[1] | More direct, one-pot synthesis | Lower yield than methylation with DMS, Byproduct formation |
Logical Workflow and Reaction Pathways
To visualize the relationships between the different synthesis routes and the key chemical transformations, the following diagrams are provided.
Caption: Overview of the main synthesis routes for this compound.
Caption: Comparative pathways for the N-methylation of triacetonamine.
Conclusion and Outlook
The synthesis of this compound via N-methylation of triacetonamine using dimethyl sulfate appears to be the most efficient route in terms of reported yield.[1] However, the choice of a particular synthesis route in an industrial setting will depend on a multitude of factors including raw material cost, reagent toxicity, reaction conditions, and the capital cost of the necessary equipment.
A significant gap in the current body of knowledge is the lack of detailed, publicly available kinetic data for these reactions. Such data, including rate laws, activation energies, and the effect of catalyst loading, would be invaluable for the rational design and optimization of industrial-scale production processes. Future research focusing on the kinetic modeling of these synthesis routes would be highly beneficial for the chemical and pharmaceutical industries. This would enable more precise control over the reaction, potentially leading to improved yields, reduced byproduct formation, and more cost-effective and sustainable manufacturing processes.
References
Safety Operating Guide
Proper Disposal of 1,2,2,6,6-Pentamethylpiperidin-4-one: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 1,2,2,6,6-Pentamethylpiperidin-4-one, ensuring the safety of personnel and adherence to regulatory standards.
Hazard Identification and Characterization
Before handling, it is crucial to understand the hazards associated with this compound. This substance is classified as a combustible liquid and may cause skin, eye, and respiratory irritation. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information.
Table 1: Chemical and Hazard Data for this compound
| Property | Value | Reference |
| CAS Number | 5554-54-1 | |
| Molecular Formula | C₁₀H₁₉NO | |
| Appearance | Liquid | |
| Flash Point | 91 °C (195.8 °F) - closed cup | |
| Hazard Classifications | Eye Irritant 2, Skin Irritant 2, STOT SE 3 | |
| Storage Class | 10 - Combustible liquids |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA approved respirator with an appropriate filter for organic vapors is necessary.
-
Body Protection: A laboratory coat or chemical-resistant apron.
Segregation and Storage of Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Waste Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
Spill and Leak Management
In the event of a spill or leak, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuation: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Ignition Sources: Remove all sources of ignition from the spill area.[2]
Disposal Procedures
The disposal of this compound must comply with all federal, state, and local regulations.[3][4] In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[3][5]
-
Licensed Waste Disposal Contractor: The primary and recommended method for disposal is to contact a licensed professional waste disposal service to handle the collection, transportation, and final disposal of the chemical waste.[6]
-
Incineration: Controlled incineration at a permitted hazardous waste facility is a common and effective disposal method for this type of chemical.[7]
-
Prohibited Disposal Methods:
Regulatory Compliance
It is the responsibility of the waste generator to properly classify and manage their hazardous waste from "cradle-to-grave".[3][4] This includes:
-
Waste Determination: The generator must determine if the waste is hazardous according to regulations.[5]
-
Manifest System: For off-site transportation, a hazardous waste manifest must be used to track the waste from the generator to the final disposal facility.[4][8]
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. nj.gov [nj.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. isotope.com [isotope.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. epa.gov [epa.gov]
Essential Safety and Operational Guide for 1,2,2,6,6-Pentamethylpiperidin-4-one
This guide provides immediate, essential safety and logistical information for handling 1,2,2,6,6-Pentamethylpiperidin-4-one (CAS No. 5554-54-1). The following procedures are designed for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to prevent skin irritation, serious eye irritation, and respiratory irritation.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific PPE | Standard/Specification | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN166 (EU) or NIOSH (US).[1] | To protect against splashes and aerosols. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | EU Directive 89/686/EEC and the standard EN 374.[1] | To prevent skin contact and potential irritation or allergic reaction. |
| Fire/flame resistant and impervious clothing; disposable, long-sleeved gown. | To protect personal clothing from contamination.[1] | ||
| Respiratory Protection | Type ABEK (EN14387) respirator filter or a NIOSH/MSHA approved air-purifying respirator. | EN14387 or NIOSH/MSHA approved. | Required when handling in poorly ventilated areas or when dust/aerosols may be generated. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the procedural steps for safe handling.
Experimental Protocol for Handling:
-
Preparation:
-
Designate a specific, well-ventilated area for handling.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary equipment and materials before beginning work.
-
-
Donning PPE:
-
Put on a lab coat or gown.
-
Don safety goggles and, if necessary, a face shield.
-
Put on the appropriate respirator if required by your risk assessment.
-
Wear inner gloves, followed by outer chemical-resistant gloves.
-
-
Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Follow the proper doffing procedure for PPE to prevent self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Experimental Protocol for Disposal:
-
Waste Segregation and Collection:
-
Do not mix this waste with other waste streams.
-
Collect all materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, in a clearly labeled, sealed, and compatible waste container.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal:
-
The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge this chemical into sewer systems or the environment.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[2]
-
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
